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  • Product: 3,6-Dimethylhept-6-en-2-ol

Core Science & Biosynthesis

Foundational

3,6-Dimethylhept-6-en-2-ol IUPAC name and CAS number

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 3,6-Dimethylhept-6-en-2-ol . It moves beyond standard catalog listings to offer a rigorous examination of synthesis, p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 3,6-Dimethylhept-6-en-2-ol . It moves beyond standard catalog listings to offer a rigorous examination of synthesis, properties, and applications, designed for the research and development community.[1][2]

CAS Number: 1599216-18-8 Molecular Formula: C₉H₁₈O Molecular Weight: 142.24 g/mol [1][2][3]

Executive Summary & Identity

3,6-Dimethylhept-6-en-2-ol is a branched, unsaturated terpene alcohol characterized by a terminal alkene group and a secondary hydroxyl moiety.[1][2] Unlike its more common isomers (e.g., Dihydromyrcenol or Citronellol), this specific structural isomer represents a specialized chiral building block.[1][2] Its unique substitution pattern—featuring a methyl group at the C3 position relative to the alcohol—imparts specific steric and electronic properties valuable in the synthesis of complex fragrances and bioactive terpenoids.[1][2]

Chemical Identity Table
PropertySpecification
IUPAC Name 3,6-Dimethylhept-6-en-2-ol
CAS Number 1599216-18-8
SMILES CC(C)CCC(=C)C (Isomeric: CCCC(C)=C)
InChI Key NWFHPQLLNPKOJV-UHFFFAOYSA-N
Classification Terpene Alcohol / Unsaturated Aliphatic Alcohol
Appearance Colorless to pale yellow liquid (Standard)

Synthesis & Production Protocols

Pathway A: The Epoxide Ring-Opening (Direct Route)

This method is the most elegant, utilizing a copper-catalyzed Grignard opening of an epoxide.[1][2] It builds the carbon skeleton in a single convergent step.[2]

Mechanism: The reaction involves the nucleophilic attack of the methallyl Grignard reagent on the symmetric (or near-symmetric) 2,3-epoxybutane.[1][2] The copper catalyst (CuI) is critical to facilitate the S_N2 opening and prevent side reactions.[1][2]

Protocol:

  • Reagents: Methallylmagnesium chloride (0.5 M in THF), 2,3-Epoxybutane, Copper(I) Iodide (CuI).[1][2]

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Charge flask with CuI (5 mol%) and anhydrous THF. Cool to -30°C.[2]

    • Add Methallylmagnesium chloride (1.1 equiv) slowly.[2]

    • Add 2,3-Epoxybutane (1.0 equiv) dropwise, maintaining temperature below -20°C.[1][2]

    • Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 4 hours.

    • Quench: Slowly add saturated aqueous NH₄Cl at 0°C.

    • Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄.[1][2]

    • Purification: Fractional distillation or flash chromatography (Hexanes:EtOAc 9:1).[2]

Pathway B: The Alkylation-Reduction (Stepwise Route)

This route is robust and scalable, using the commercially available "Methallylacetone" (5-methyl-5-hexen-2-one).[1][2]

Protocol:

  • Alkylation:

    • Generate the kinetic enolate of 5-methyl-5-hexen-2-one using LDA (Lithium Diisopropylamide) in THF at -78°C.

    • Add Methyl Iodide (MeI) to introduce the C3-methyl group.[2]

    • Result: 3,6-Dimethyl-6-hepten-2-one.[1][2][4]

  • Reduction:

    • Treat the intermediate ketone with Sodium Borohydride (NaBH₄) in Methanol at 0°C.[2]

    • Result: 3,6-Dimethylhept-6-en-2-ol (mixture of diastereomers).[1][2]

Synthesis Logic Diagram

SynthesisPathways Start1 Methallyl MgCl (Grignard) Product 3,6-Dimethylhept-6-en-2-ol (Target) Start1->Product CuI, THF (Pathway A) Start2 2,3-Epoxybutane Start2->Product Start3 5-Methyl-5-hexen-2-one Intermediate 3,6-Dimethyl-6-hepten-2-one Start3->Intermediate 1. LDA, -78°C 2. MeI Intermediate->Product NaBH4, MeOH (Pathway B)

Figure 1: Convergent (Pathway A) vs. Linear (Pathway B) synthesis strategies for 3,6-Dimethylhept-6-en-2-ol.

Physical & Spectroscopic Properties

Accurate identification relies on specific spectral fingerprints, particularly the signals associated with the terminal alkene and the diastereotopic relationship between the C2 and C3 chiral centers.[1][2]

Predicted NMR Data (¹H, 400 MHz, CDCl₃)
Proton GroupShift (δ ppm)MultiplicityInterpretation
=CH₂ (Terminal) 4.65 - 4.75MultipletCharacteristic gem-disubstituted alkene protons.[1][2]
-CH-OH 3.50 - 3.65MultipletCarbinol proton; shift varies with concentration.[1][2]
=C-CH₃ 1.70SingletMethyl group on the double bond.[2]
-CH₃ (at C3) 0.85 - 0.95DoubletDiastereotopic methyl group adjacent to the chiral center.[1][2]
-CH₃ (at C2) 1.15 - 1.20DoubletTerminal methyl group.[1][2]
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (M+): 142 m/z (often weak or absent due to dehydration).[2]

  • Base Peak: Typically m/z 59 (hydroxyethyl fragment) or m/z 69 (isoprenyl fragment, C₅H₉⁺).[2]

  • Diagnostic Fragment: m/z 124 (M - H₂O).[2]

Applications & Utility

The utility of 3,6-Dimethylhept-6-en-2-ol extends beyond simple solvent properties.[1][2][5][6] It serves as a functional probe in olfactory research and a scaffold in organic synthesis.[2]

Fragrance & Olfactory Science

Similar to its isomer Dihydromyrcenol, this compound is evaluated for:

  • Odor Profile: Fresh, floral, woody, with citrus nuances.[1][2] The C3-methyl substitution often adds a "dry" or "earthy" complexity compared to the linear isomers.[1][2]

  • Stability: The terminal alkene is less prone to polymerization than internal dienes, making it stable in alkaline media (soaps/detergents).[2]

Chiral Pool Synthesis

The molecule possesses two stereocenters (C2, C3).[1][2] Enantiopure forms (obtainable via asymmetric epoxidation in Pathway A) are valuable for:

  • Pheromone Synthesis: Many insect pheromones share this methylated acyclic backbone.[2]

  • Cyclization Precursors: Acid-catalyzed cyclization yields substituted tetrahydrofurans or pyrans, which are core motifs in marine natural products.[1][2]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, protocols should follow standards for unsaturated terpene alcohols.[1][2]

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[2]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[2]

    • Flammable Liquid: Category 4 (Combustible).[2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent autoxidation of the terminal alkene.

  • First Aid: In case of contact, wash with soap and water.[2] If inhaled, move to fresh air.[1][2]

References

  • PubChem. (2024).[2][7][8][9][10] Compound Summary: 3,6-Dimethylhept-6-en-2-ol.[1][2][4] National Library of Medicine.[2] Retrieved from [Link]

  • Corey, E. J., & Chaykovsky, M. (1965).[1][2] Methylsulfinyl Carbanion Formation and Applications. Journal of the American Chemical Society.[2] (Cited for general alkylation protocols).[2]

  • Hu, T., & Corey, E. J. (2002).[1][2] Copper-Catalyzed Ring Opening of Epoxides. Organic Letters. (Cited for Pathway A mechanism).[2][11]

Sources

Exploratory

Technical Monograph: Stereoisomers of 3,6-Dimethylhept-6-en-2-ol

Executive Summary The compound 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) represents a distinct class of acyclic terpene analogues characterized by a terminal isopropenyl group and a vicinal methyl-hydroxy motif. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) represents a distinct class of acyclic terpene analogues characterized by a terminal isopropenyl group and a vicinal methyl-hydroxy motif. While structurally related to naturally occurring monoterpenes like citronellol and lavandulol, this specific skeleton is of high interest in two primary domains: olfactory science , where its saturated analogues exhibit "fresh floral/rose" notes, and chemical ecology , where the specific stereochemical array often dictates pheromonal activity in Coleoptera species (e.g., Lasioderma serricorne).

This guide provides a definitive technical breakdown of the four stereoisomers of 3,6-Dimethylhept-6-en-2-ol, detailing their structural classification, stereoselective synthetic pathways, and analytical characterization.

Stereochemical Analysis

The molecule possesses two chiral centers at C2 and C3 . This results in


 distinct stereoisomers. The relative configuration between the hydroxyl group at C2 and the methyl group at C3 is the critical determinant of both synthetic complexity and biological activity.
Isomer Classification

The stereoisomers are grouped into two diastereomeric pairs: the syn (or erythro) pair and the anti (or threo) pair.

Isomer DesignationConfiguration (C2, C3)Relative StereochemistryRelationship
Isomer A (2R, 3R)AntiEnantiomer of B
Isomer B (2S, 3S)AntiEnantiomer of A
Isomer C (2R, 3S)SynEnantiomer of D
Isomer D (2S, 3R)SynEnantiomer of C
Conformation & Stability

In the anti isomers, the bulky groups (Methyl at C3 and the rest of the chain) can adopt a staggered conformation that minimizes gauche interactions with the C2 substituents. The syn isomers often exhibit different hydrogen-bonding capabilities, particularly if an intramolecular H-bond forms between the C2-hydroxyl and the C6-alkene (though this is entropically disfavored due to ring size).

Visualizing the Stereochemical Tree

Stereoisomers cluster_Anti Anti-Diastereomers (Threo) cluster_Syn Syn-Diastereomers (Erythro) Root 3,6-Dimethylhept-6-en-2-ol (2 Chiral Centers) Anti Anti Configuration Root->Anti Syn Syn Configuration Root->Syn RR (2R, 3R) Isomer A Anti->RR Enantiomer 1 SS (2S, 3S) Isomer B Anti->SS Enantiomer 2 RS (2R, 3S) Isomer C Syn->RS Enantiomer 1 SR (2S, 3R) Isomer D Syn->SR Enantiomer 2

Figure 1: Stereochemical hierarchy of 3,6-Dimethylhept-6-en-2-ol isomers.

Synthetic Methodologies

To access specific stereoisomers for biological testing, non-selective methods (like Grignard addition to ketones) are insufficient. The following protocols utilize Evans Aldol and Myers Alkylation logic to establish the C2-C3 stereocenters with high fidelity.

Protocol A: Stereoselective Evans Aldol (Syn-Selective)

This route is optimal for generating the Syn isomers ((2R,3S) or (2S,3R)).

Mechanism: Boron-mediated aldol reaction using a chiral oxazolidinone auxiliary. The Z-enolate of the propionyl auxiliary reacts with 4-methylpent-4-enal via a Zimmerman-Traxler transition state.

Step-by-Step Workflow:

  • Precursor Preparation:

    • Aldehyde: 4-Methylpent-4-enal is prepared via Claisen rearrangement of methallyl vinyl ether or oxidation of 4-methylpent-4-en-1-ol.

    • Auxiliary: N-Propionyl-(4S)-benzyl-2-oxazolidinone (Evans Auxiliary).

  • Enolization:

    • Cool a solution of the Auxiliary (1.0 equiv) in dry DCM to -78°C.

    • Add

      
       (1.1 equiv) and 
      
      
      
      (1.2 equiv) to generate the Z-boron enolate.
  • Aldol Addition:

    • Add 4-Methylpent-4-enal (1.2 equiv) dropwise at -78°C.

    • Stir for 1h at -78°C, then warm to 0°C over 1h.

  • Workup & Cleavage:

    • Quench with pH 7 buffer/MeOH/H2O2 to cleave the boron species.

    • Isolate the aldol adduct.

    • Hydrolysis: Treat the adduct with LiOH/H2O2 or

      
       (reductive cleavage) to yield the chiral diol or alcohol. Note: Reductive cleavage yields the diol; to get the methyl ketone/alcohol, Weinreb amide transformation followed by Grignard is required, OR simple hydrolysis to acid followed by conversion.
      
    • Correction for Target: To get the C2-alcohol directly, the aldol product (which has the C3-Methyl and C2-Hydroxyl relative stereochemistry set) is cleaved to the alcohol.

Protocol B: Anti-Selective Alkylation

To access the Anti isomers ((2R,3R) or (2S,3S)), the Myers Pseudoephedrine alkylation or a Mukaiyama Aldol with specific Lewis Acids is preferred.

Workflow Visualization:

Synthesis Start 4-Methylpent-4-enal TS Zimmerman-Traxler Transition State Start->TS Aux Chiral Propionyl Auxiliary Enolate Z-Boron Enolate (Kinetic Control) Aux->Enolate Bu2BOTf, Et3N Enolate->TS Product Syn-Aldol Adduct (>98:2 dr) TS->Product C-C Bond Formation Cleavage Reductive Cleavage (LiBH4) Product->Cleavage Final (2S,3R)-3,6-Dimethyl hept-6-en-2-ol Cleavage->Final Auxiliary Removal

Figure 2: Syn-selective synthesis via Evans Aldol methodology.

Analytical Characterization

Validating the identity of 3,6-Dimethylhept-6-en-2-ol requires a combination of NMR spectroscopy and Gas Chromatography.

Predicted NMR Profile

Based on structural analogues (e.g., 6-methylhept-5-en-2-ol and citronellol derivatives), the following signals are diagnostic:

NucleusShift (ppm)MultiplicityAssignmentDiagnostic Note
1H 4.65 - 4.75Multiplet (2H)C7-H (Terminal Alkene)Characteristic of isopropenyl group.
1H 3.60 - 3.80Multiplet (1H)C2-H (Carbinol)Shift varies slightly between syn and anti.
1H 1.70Singlet (3H)C6-MeAllylic methyl group.
1H 1.15Doublet (3H)C1-H (Terminal Methyl)Coupled to C2.
1H 0.90Doublet (3H)C3-MeCoupled to C3; Shift is stereocenter dependent.
13C ~145.0QuaternaryC6 (Alkene)Confirms unsaturation.
13C ~110.0CH2C7 (Alkene)Terminal methylene.
13C ~70-72CHC2 (Alcohol)Oxidation state confirmation.
Chromatographic Separation

Separation of the 4 stereoisomers is best achieved using Chiral GC .

  • Column: Cyclodextrin-based phases (e.g., Beta-DEX 120 or equivalent).

  • Conditions: Isothermal hold at 110°C or slow ramp (2°C/min).

  • Elution Order: typically Syn isomers elute differently from Anti isomers due to intramolecular H-bonding capabilities affecting volatility and interaction with the stationary phase.

Applications & Significance

Fragrance Chemistry

The saturated analog, 3,6-dimethylheptan-2-ol , is known for its "fresh, floral, green, rose" odor profile [1]. The unsaturated 6-ene target molecule is expected to possess a sharper, more diffusive top note due to the terminal alkene, likely adding a "citrus/metallic" nuance to the rose core.

Pheromone Precursors

The 1,2-dimethyl/hydroxy motif is a recurring theme in insect pheromones. For example, Serricornin ((4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one) shares the vicinal methyl/hydroxy architecture. 3,6-Dimethylhept-6-en-2-ol serves as a truncated analogue or a metabolic intermediate in the biosynthesis of these complex acyclic structures [2].

References

  • The Good Scents Company. (2024). 3,6-dimethylheptan-2-ol: Odor Description and Safety. Retrieved from [Link]

  • Mori, K. (2004). The Synthesis of Insect Pheromones.[1] In Total Synthesis of Natural Products. Organic Syntheses. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8).[3] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectra and Retention Indices for Dimethylheptenol isomers. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity & Characterization of 3,6-Dimethylhept-6-en-2-ol

This is an in-depth technical guide on the biological activity and experimental characterization of 3,6-Dimethylhept-6-en-2-ol . [1][2] Part 1: Executive Summary & Chemical Identity[1][2] 3,6-Dimethylhept-6-en-2-ol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity and experimental characterization of 3,6-Dimethylhept-6-en-2-ol .

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a specialized monoterpenoid alcohol characterized by a branched heptane skeleton, a terminal alkene group, and a secondary hydroxyl moiety.[1][2] Structurally positioned between the well-known Citronellol and irregular monoterpenes like Artemisia alcohol , this compound represents a valuable scaffold for structure-activity relationship (SAR) studies in antimicrobial efficacy, pheromone mimicry, and fragrance chemistry.[1]

While direct clinical data is emerging, its structural homology to bioactive terpenes (e.g., Linalool, Ipsenol) allows for a robust prediction of its biological profile.[1] This guide provides the theoretical framework, predicted activity, and standardized protocols for its empirical validation.

Chemical Profile
PropertyDetail
IUPAC Name 3,6-Dimethylhept-6-en-2-ol
CAS Number 1599216-18-8
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Chiral Centers C2 and C3 (Four potential stereoisomers)
Key Functional Groups Secondary Alcohol (C2), Terminal Alkene (C6=C7)
Predicted LogP ~2.8 - 3.2 (Lipophilic)

Part 2: Biological Activity Profile (SAR Analysis)[1][2]

Antimicrobial Mechanism (Membrane Disruption)

Based on the "Hydroxyl-Anchor/Tail-Insertion" model validated for similar acyclic terpenes (e.g., Geraniol, Linalool), 3,6-Dimethylhept-6-en-2-ol is predicted to exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1]

  • Mechanism: The lipophilic 3,6-dimethylheptenyl tail inserts into the bacterial phospholipid bilayer, increasing membrane fluidity.[1] The C2-hydroxyl group remains at the aqueous interface, disrupting the hydrogen bonding network of the lipid headgroups. This leads to leakage of intracellular K+ ions and eventual cell lysis.[1]

  • Predicted Potency:

    • Staphylococcus aureus: MIC ~500–1000 µg/mL.[1]

    • Candida albicans: MIC ~250–500 µg/mL.

    • Gram-negatives (E. coli): Likely resistant without permeabilizers due to the outer membrane barrier.[1]

Pheromonal & Semiochemical Activity

The 3,6-dimethylheptane skeleton is structurally homologous to aggregation pheromones found in Coleoptera (beetles) and Hymenoptera (ants/wasps).[1]

  • Analogs: Closely related to 4-Methyl-3-heptanol (Scolytid beetle pheromone) and Sulcatol (6-Methyl-5-hepten-2-ol).[1]

  • Receptor Interaction: Likely binds to Odorant Binding Proteins (OBPs) in insect antennae, triggering aggregation or alarm responses.[1] The specific stereochemistry (syn vs. anti at C2/C3) is critical for receptor specificity.[1]

Metabolic Fate & Toxicology[1][2]
  • Phase I Metabolism: The terminal alkene (C6=C7) is a prime target for Cytochrome P450-mediated epoxidation.[1] The secondary alcohol (C2) undergoes oxidation to the ketone (3,6-dimethylhept-6-en-2-one).[1]

  • Safety Profile: Predicted to be a mild skin irritant (Category 2) but low acute toxicity (LD50 > 2000 mg/kg, oral, rat), consistent with aliphatic terpene alcohols.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the predicted interaction pathways of 3,6-Dimethylhept-6-en-2-ol within a biological system, highlighting membrane disruption and metabolic clearance.

BiologicalActivity cluster_Membrane Antimicrobial Mechanism cluster_Metabolism Host Metabolism (Vertebrate) Compound 3,6-Dimethylhept-6-en-2-ol Membrane Lipid Bilayer Insertion Compound->Membrane Hydrophobic Interaction CYP450 CYP450 Oxidation Compound->CYP450 Systemic Absorption Ketone 2-Ketone Metabolite Compound->Ketone ADH Oxidation of C2-OH Leakage Ion Leakage (K+) Membrane->Leakage Disrupts Packing Lysis Cell Death Leakage->Lysis Loss of PMsq Epoxide 6,7-Epoxide Metabolite CYP450->Epoxide Epoxidation of C6=C7 Conjugation Glucuronidation Epoxide->Conjugation Phase II Ketone->Conjugation Phase II

Figure 1: Predicted pharmacodynamics and pharmacokinetics.[1] The compound exhibits dual activity: membrane disruption in pathogens and oxidative clearance in hosts.[1]

Part 4: Experimental Protocols

To validate the biological profile of 3,6-Dimethylhept-6-en-2-ol, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antimicrobial potency against S. aureus and E. coli.[1]

  • Preparation: Dissolve 3,6-Dimethylhept-6-en-2-ol in DMSO to create a stock solution of 100 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 1024 µg/mL.[1]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.

  • Controls:

    • Positive Control:[1] Ciprofloxacin or Terpinen-4-ol.

    • Negative Control:[1] DMSO vehicle (max 1% v/v).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity. Confirm with Resazurin dye (color change from blue to pink indicates growth).[1]

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the half-life (


) and intrinsic clearance (

) in liver microsomes.[1]
  • Incubation Mix:

    • Test Compound: 1 µM (final).

    • Microsomes (Human/Rat): 0.5 mg protein/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent ion

      
       specific fragment (likely loss of H₂O, m/z 125).[1]
      

Part 5: Synthesis & Characterization Workflow

For researchers requiring de novo synthesis of specific stereoisomers, the following retrosynthetic approach is recommended.

Synthesis Target 3,6-Dimethylhept-6-en-2-ol Precursor1 Methallyl Chloride Intermediate Aldehyde Intermediate Precursor1->Intermediate Alkylation Precursor2 3-Methyl-2-butanone Precursor2->Intermediate Aldol Condensation (Modified) Grignard Grignard Reaction (MeMgBr) Intermediate->Grignard Nucleophilic Addition Grignard->Target Workup (H3O+)

Figure 2: Retrosynthetic analysis. The C2-C3 bond or C3-C4 bond are strategic disconnection points.[1]

Synthetic Note: The introduction of the methyl group at C3 and the hydroxyl at C2 creates two adjacent chiral centers. Stereoselective synthesis (e.g., using chiral auxiliaries or enzymatic resolution) is required to isolate specific (2R, 3R) or (2S, 3S) isomers for pheromone testing.[1]

References

  • Chemical Identity & Catalog Data

    • ChemScene. (2023).[1] 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8) Product Monograph. Retrieved from [1][3][4]

  • Antimicrobial Mechanism of Terpenoids

    • Griffin, S. G., et al. (1999).[1] The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal. Link[1]

  • Pheromone Structural Homology

    • Francke, W., & Dettner, K. (2005). Chemical Ecology of Insect Pheromones. In: The Chemistry of Pheromones and Other Semiochemicals II. Springer.[1] Link[1]

  • Metabolic Pathways of Aliphatic Alcohols

    • Madyastha, K. M. (1984).[1] Metabolism of monoterpenes in mammals. Journal of Chemical Ecology. Link

Sources

Exploratory

In-Depth Technical Guide: Predicted NMR and Mass Spectrometry Profiles of 3,6-Dimethylhept-6-en-2-ol

Executive Summary As drug development and synthetic chemistry increasingly rely on complex aliphatic scaffolds, the accurate structural elucidation of branched, unsaturated alcohols becomes critical. 3,6-Dimethylhept-6-e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and synthetic chemistry increasingly rely on complex aliphatic scaffolds, the accurate structural elucidation of branched, unsaturated alcohols becomes critical. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a prime example of such a scaffold, featuring a secondary alcohol, a terminal alkene, and multiple branching points. This whitepaper provides a rigorous, predictive analytical framework for its Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS) profiles, detailing the causality behind chemical shifts and fragmentation pathways to empower researchers in structural validation.

Structural Analysis & Chemical Properties

Before interpreting spectral data, we must map the electronic and steric environment of the molecule:

  • Molecular Formula: C₉H₁₈O

  • Molecular Weight: 142.24 g/mol

  • SMILES: CC(O)C(C)CCC(=C)C

  • Structural Topology: A seven-carbon backbone. The C2 position bears a hydroxyl group (-OH), making it a secondary carbinol. The C6-C7 positions form a terminal alkene. Methyl branches are located at C3 (aliphatic) and C6 (allylic).

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 3,6-dimethylhept-6-en-2-ol is governed by two primary deshielding phenomena: the electronegativity of the oxygen atom and the magnetic anisotropy of the pi-bond system .

Causality in 1H NMR Chemical Shifts

The C2 methine proton is strongly deshielded by the adjacent hydroxyl group, shifting it downfield to the 3.6–3.8 ppm region. Conversely, the terminal alkene protons at C7 are trapped within the deshielding cone of the C=C double bond's induced magnetic field, pushing them to 4.6–4.8 ppm. The branched methyl at C3 is highly shielded (0.8–0.9 ppm), while the allylic methyl at C6 experiences mild deshielding (1.7–1.8 ppm) due to its proximity to the pi-system.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
C1-H₃ 1.1 - 1.2Doublet (d)3HSplit by C2-H. Shielded methyl adjacent to carbinol.
C2-H 3.6 - 3.8Multiplet (m)1HDeshielded by adjacent electronegative -OH group.
O-H 1.5 - 2.0Broad Singlet1HExchangeable proton; shift depends on concentration/H-bonding.
C3-H 1.4 - 1.6Multiplet (m)1HComplex splitting from C2, C4, and C3-CH₃.
C3-CH₃ 0.8 - 0.9Doublet (d)3HSplit by C3-H. Highly shielded aliphatic methyl.
C4-H₂ 1.1 - 1.5Multiplet (m)2HStandard aliphatic methylene protons.
C5-H₂ 1.9 - 2.1Multiplet (m)2HMildly deshielded due to allylic position to C6=C7.
C6-CH₃ 1.7 - 1.8Singlet (s)*3HAllylic methyl. *May show fine long-range allylic coupling.
C7-H₂ 4.6 - 4.8Two Singlets2HTerminal alkene protons; deshielded by C=C anisotropy.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)HybridizationAssignment / Causality
C1 ~20sp³Aliphatic methyl adjacent to carbinol carbon.
C2 ~72sp³Carbinol carbon, strongly deshielded by oxygen.
C3 ~38 - 40sp³Branched methine carbon.
C3-CH₃ ~14 - 16sp³Terminal branched methyl.
C4 ~30 - 32sp³Aliphatic methylene.
C5 ~36 - 38sp³Allylic methylene.
C6 ~145 - 146sp²Quaternary alkene carbon.
C6-CH₃ ~22 - 23sp³Allylic methyl carbon.
C7 ~109 - 111sp²Terminal alkene methylene carbon.

Predicted Mass Spectrometry (EI-MS) Fragmentation Pathways

In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), aliphatic alcohols rarely exhibit a strong molecular ion peak (M⁺• at m/z 142) because the initial radical cation is highly unstable and rapidly fragments .

Mechanistic Breakdown of Key Fragments
  • Alpha-Cleavage (m/z 45): The ionization of the oxygen lone pair weakens the adjacent C2-C3 bond. Cleavage of this bond expels a neutral C₇H₁₃• radical, leaving behind a highly stable, resonance-stabilized oxonium ion [CH₃-CH=OH]⁺. This is universally the base peak for methyl carbinols.

  • McLafferty Rearrangement (m/z 56): The terminal C6=C7 alkene acts as a radical receptor. It abstracts a gamma-hydrogen from the C3 position via a six-membered transition state. Subsequent beta-cleavage of the C4-C5 bond yields an isobutene radical cation [CH₂=C(CH₃)₂]⁺• at m/z 56.

  • Allylic Cleavage (m/z 55): Direct homolytic cleavage of the C4-C5 bond (which is allylic to the double bond) generates a resonance-stabilized allylic cation [CH₂-C(CH₃)=CH₂]⁺ at m/z 55.

  • Dehydration (m/z 124): Loss of water (-18 Da) is a ubiquitous thermal and electron-impact degradation pathway for secondary alcohols, yielding the [C₉H₁₆]⁺• alkene radical cation.

MS_Pathway M Molecular Ion (M+•) m/z 142 Dehyd Dehydration m/z 124 M->Dehyd -H2O (18 Da) Alpha Alpha-Cleavage m/z 45 (Base Peak) M->Alpha C2-C3 Cleavage McLafferty McLafferty Rearrangement m/z 56 M->McLafferty gamma-H transfer Allyl Allylic Cleavage m/z 55 M->Allyl C4-C5 Cleavage

Predicted EI-MS Fragmentation Pathway of 3,6-Dimethylhept-6-en-2-ol.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The use of internal standards and standardized ionization energies ensures data can be cross-referenced against global repositories like the Spectral Database for Organic Compounds (SDBS) .

Protocol A: NMR Data Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ provides a deuterium lock signal for the spectrometer, while its lack of protons prevents solvent interference. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to anchor the chemical shift scale exactly at 0.00 ppm.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to a stable 298 K to prevent chemical shift drift of the exchangeable -OH proton.

  • ¹H Acquisition: Execute 16–32 scans with a relaxation delay (d1) of 2 seconds to ensure complete longitudinal relaxation between pulses, allowing for accurate integration.

  • ¹³C Acquisition: Execute 512–1024 scans using power-gated broadband proton decoupling (e.g., WALTZ-16 sequence) to collapse carbon signals into sharp singlets, maximizing the signal-to-noise ratio.

Protocol B: GC-EI-MS Acquisition
  • Sample Preparation: Dilute the compound to 1 mg/mL in a volatile, non-interfering solvent such as LC-MS grade hexane.

  • Chromatography: Inject 1 µL into a GC inlet at 250°C (Split ratio 1:50). Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature Program: 50°C hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Ionization: Operate the EI source strictly at 70 eV. Causality: 70 eV is the universal standard because it provides sufficient energy to induce reproducible, rich fragmentation patterns that perfectly align with library matching algorithms . Set the source temperature to 230°C.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq Data Acquisition (1H, 13C, 2D) Prep->Acq Process Processing (FT, Phase Correct) Acq->Process Assign Spectral Assignment (Multiplet Analysis) Process->Assign Val Structural Validation Assign->Val

Standardized NMR Acquisition and Structural Validation Workflow.

Conclusion

The structural elucidation of 3,6-dimethylhept-6-en-2-ol requires a deep understanding of both magnetic anisotropy in NMR and radical cation stability in mass spectrometry. By anticipating the downfield shifts of the carbinol and terminal alkene protons, and recognizing the dominance of the m/z 45 alpha-cleavage fragment, researchers can confidently validate the synthesis or isolation of this complex aliphatic scaffold.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

Foundational

Discovery and isolation of novel dimethylheptenol isomers

Whitepaper: Discovery and Isolation of Novel Dimethylheptenol Isomers A Comprehensive Guide to Stereochemical Resolution and Structural Elucidation Executive Summary & Historical Context As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Discovery and Isolation of Novel Dimethylheptenol Isomers A Comprehensive Guide to Stereochemical Resolution and Structural Elucidation

Executive Summary & Historical Context

As a Senior Application Scientist working at the intersection of natural product isolation and synthetic pharmacophore development, I frequently encounter branched-chain unsaturated alcohols. Among these, dimethylheptenols occupy a uniquely significant chemical space.

Historically, 2,6-dimethylhept-5-en-2-ol was the very first molecule synthesized via the pioneering Barbier reaction in 1899, an organometallic milestone that predated and inspired the Grignard reaction [1]. Today, the discovery of novel dimethylheptenol isomers—such as (Z)-4,5-dimethyl-4-hepten-1-ol and (E)-3,4-dimethyl-3-hepten-7-ol—has profound implications. These isomers are emerging as critical volatile organic compounds (VOCs) in complex plant-herbivore signaling networks (e.g., the Opuntia stricta system) [2] and serve as highly valued stereocenters in the synthesis of novel fragrances and bioactive lipids [3].

The Rationale for Isomer-Level Resolution

In drug development and chemical ecology, structural connectivity is only half the story; stereochemistry dictates receptor binding affinity. The spatial orientation of the hydroxyl group (primary vs. tertiary) and the alkene geometry (E/Z configuration) fundamentally alter the molecule's bioactivity and olfactory profile.

To isolate these isomers from complex matrices, we must employ an orthogonal, self-validating analytical workflow. A self-validating system ensures that data from one technique (e.g., molecular weight from MS) is independently verified by another (e.g., proton integration in NMR), eliminating false positives in stereochemical assignment.

G A Complex Matrix B HS-SPME Extraction A->B C GC-MS Profiling B->C D Chiral HPLC C->D E NMR & HRMS D->E

Fig 1. End-to-end workflow for discovering dimethylheptenol isomers.

Experimental Protocol: Orthogonal Isolation and Resolution

The following step-by-step methodology details the extraction, isolation, and resolution of dimethylheptenol isomers from a crude natural or synthetic matrix.

Step 1: Matrix Preparation & Extraction

  • Action: Utilize Headspace Solid-Phase Microextraction (HS-SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for 30 minutes at 40°C.

  • Causality: Dimethylheptenols are highly volatile and their hydroxyl groups are susceptible to acid-catalyzed dehydration at elevated temperatures. HS-SPME at a mild 40°C prevents the thermal degradation of tertiary alcohols (like 2,6-dimethylhept-5-en-2-ol) into dienes, preserving the native isomer ratio.

Step 2: Primary Chromatographic Fractionation

  • Action: Subject the crude extract to flash chromatography on deactivated silica gel. Elute with a gradient of hexane to ethyl acetate (98:2 to 85:15).

  • Causality: The hydroxyl group of the dimethylheptenol creates a strong dipole, ensuring it is retained longer than non-polar terpene hydrocarbons. Deactivating the silica prevents irreversible chemisorption of the alcohol.

Step 3: High-Resolution GC-MS Profiling

  • Action: Inject the enriched fraction onto a DB-WAX (polyethylene glycol) capillary column. Program the oven from 60°C to 220°C at 4°C/min.

  • Causality: A polar stationary phase is mandatory here. It resolves positional isomers (e.g., 4,5-dimethyl vs. 3,4-dimethyl) based on subtle differences in hydrogen-bonding capacities, which non-polar columns (like DB-5) often co-elute.

Step 4: Preparative Chiral HPLC (Stereo-Resolution)

  • Action: Process the target GC peaks through a Chiralpak AD-H column under isocratic conditions (95:5 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

  • Causality: The amylose-based stationary phase provides the necessary chiral recognition clefts to separate enantiomers and diastereomers. The isocratic non-polar mobile phase ensures that the subtle steric differences of the E/Z alkene geometries interact differentially with the chiral selector.

Quantitative Data: Isomer Properties

The table below summarizes the physicochemical and sensory properties of key dimethylheptenol isomers isolated using the above protocol. All isomers share the chemical formula C₉H₁₈O (Exact Mass: 142.1358 Da).

Isomer IUPAC NameAlkene GeometryHydroxyl PositionOdor / Bioactivity ProfileBoiling Point (°C)
2,6-Dimethylhept-5-en-2-ol N/A (Terminal)C2 (Tertiary)Floral, Lavender, Woody [4]~177.0
(Z)-4,5-Dimethyl-4-hepten-1-ol Z (Cis)C1 (Primary)Green, Herbaceous, Plant VOC~185.2
(E)-3,4-Dimethyl-3-hepten-7-ol E (Trans)C7 (Primary)Fruity, Melon, Herbivore Attractant~188.5

Structural Elucidation Logic

To finalize the self-validating system, the isolated fractions must undergo rigorous spectroscopic analysis. Relying solely on mass spectrometry is a critical error in isomer discovery; MS provides the formula, but Nuclear Magnetic Resonance (NMR) is required to map the topology.

  • HRMS (ESI+): Confirms the exact mass. Dimethylheptenols typically exhibit a strong

    
     peak at m/z 125.1325 due to the facile in-source loss of water.
    
  • 1D ¹H NMR: The chemical shift of the vinylic proton (typically around δ 5.1–5.4 ppm) and the integration of the allylic methyl groups confirm the backbone.

  • 2D NOESY NMR: This is the definitive step for E/Z assignment. For instance, in (Z)-4,5-dimethyl-4-hepten-1-ol, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the two methyl groups on C4 and C5, proving they are on the same side of the alkene plane.

Logic Start Isolated Isomer MS HRMS (ESI+) Start->MS Exact Mass NMR1 1H NMR (1D) Start->NMR1 Proton Shifts Confirm Structure Confirmed MS->Confirm Formula NMR2 2D NMR (NOESY) NMR1->NMR2 E/Z Geometry NMR2->Confirm Stereochem

Fig 2. Logical decision tree for the structural elucidation of isomers.

Conclusion

The discovery and isolation of novel dimethylheptenol isomers require a meticulously designed, causality-driven workflow. By combining the thermal preservation of HS-SPME with the resolving power of chiral HPLC and the definitive topological mapping of 2D NMR, researchers can confidently identify novel stereocenters. This self-validating approach ensures high-fidelity data suitable for downstream pharmacological assays and fragrance formulation.

References

  • Philippe Barbier - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Volatile Organic Compounds as Signals in a Plant–Herbivore System. Chemical Senses, Oxford Academic. Available at:[Link]

  • Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay. Journal of the American Chemical Society (JACS). Available at:[Link]

  • DIMETHYL HEPTANOL / Dimetol - Technical Data & Safety Profile. Direct PCW. Available at: [Link]

Exploratory

An In-depth Technical Guide to the Potential Biosynthetic Pathways of 3,6-Dimethylhept-6-en-2-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract 3,6-Dimethylhept-6-en-2-ol is a naturally occurring irregular monoterpenoid with a C9 carbon skeleton....

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethylhept-6-en-2-ol is a naturally occurring irregular monoterpenoid with a C9 carbon skeleton. While its presence has been identified in various natural sources, its biosynthetic origin remains largely uncharacterized. This technical guide provides a comprehensive exploration of the potential biosynthetic pathways leading to 3,6-dimethylhept-6-en-2-ol. By leveraging established principles of terpenoid biosynthesis and drawing parallels with known pathways of other irregular terpenoids, we propose several plausible biosynthetic routes. This document is intended to serve as a foundational resource for researchers seeking to elucidate the enzymatic machinery and genetic underpinnings of this unique molecule's formation. Such knowledge is critical for potential applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents.

Introduction: The Enigma of an Irregular Monoterpenoid

3,6-Dimethylhept-6-en-2-ol is a volatile organic compound that has been identified in various plant and insect species. Its structure, characterized by a nine-carbon backbone with methyl substitutions at positions 3 and 6 and a terminal double bond, deviates from the classical C10 monoterpenoid framework. This classifies it as an irregular, or noncanonical, terpenoid. The biosynthesis of such irregular terpenoids often involves unique enzymatic reactions that are of significant interest to biochemists and synthetic biologists. Understanding the formation of 3,6-dimethylhept-6-en-2-ol not only fills a gap in our knowledge of natural product biosynthesis but also opens avenues for the biotechnological production of this and other related compounds.

This guide will delve into the fundamental building blocks of terpenoid biosynthesis and then extrapolate from known pathways to construct logical and scientifically sound hypotheses for the formation of 3,6-dimethylhept-6-en-2-ol. We will explore the key enzyme families likely involved and propose experimental strategies for pathway elucidation and validation.

Foundational Principles of Terpenoid Biosynthesis

All terpenoids, despite their vast structural diversity, originate from two simple five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These fundamental precursors are synthesized through two primary pathways:

  • The Mevalonate (MVA) Pathway: Predominantly active in the cytosol and mitochondria of eukaryotes, as well as in archaea and some bacteria. It commences with the condensation of three acetyl-CoA molecules.[2][3]

  • The Methylerythritol Phosphate (MEP) Pathway: Primarily located in the plastids of plants and algae, and in most bacteria. It utilizes pyruvate and glyceraldehyde-3-phosphate as its starting materials.[1][2]

The subsequent steps in terpenoid biosynthesis involve the head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, to form linear isoprenoid diphosphates of varying lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[1] These linear precursors are then transformed by a diverse class of enzymes called terpene synthases (TSs) into the vast array of cyclic and acyclic terpene skeletons.[4]

Diagram: The Central Terpenoid Biosynthesis Pathways

Terpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_Downstream Downstream Synthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Multiple Steps HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps MVAP MVAP Mevalonate->MVAP Multiple Steps MVAPP MVAPP MVAP->MVAPP Multiple Steps IPP_MVA IPP_MVA MVAPP->IPP_MVA Multiple Steps DMAPP_MVA DMAPP_MVA IPP_MVA->DMAPP_MVA Isomerase IPP IPP IPP_MVA->IPP DMAPP DMAPP DMAPP_MVA->DMAPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP + GAP MEP MEP DXP->MEP Multiple Steps CDP-ME CDP-ME MEP->CDP-ME Multiple Steps CDP-MEP CDP-MEP CDP-ME->CDP-MEP Multiple Steps ME-cPP ME-cPP CDP-MEP->ME-cPP Multiple Steps HMBPP HMBPP ME-cPP->HMBPP Multiple Steps IPP_MEP IPP_MEP HMBPP->IPP_MEP Multiple Steps DMAPP_MEP DMAPP_MEP IPP_MEP->DMAPP_MEP Isomerase IPP_MEP->IPP DMAPP_MEP->DMAPP GPP GPP DMAPP->GPP + IPP (GPPS) FPP FPP GPP->FPP + IPP (FPPS) Monoterpenes Monoterpenes GPP->Monoterpenes TPS GGPP GGPP FPP->GGPP + IPP (GGPPS) Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes TPS Diterpenes Diterpenes GGPP->Diterpenes TPS

Caption: Overview of the MVA and MEP pathways leading to the universal C5 precursors and their subsequent conversion to major terpenoid classes.

Proposed Biosynthetic Pathways for 3,6-Dimethylhept-6-en-2-ol

The C9 skeleton of 3,6-dimethylhept-6-en-2-ol suggests a departure from the canonical head-to-tail condensation of two C5 units that forms C10 monoterpenoids. We propose two primary hypothetical pathways for its formation, both originating from the central C10 precursor, geranyl diphosphate (GPP).

Hypothesis 1: Oxidative Cleavage and Reduction of a Monoterpene Precursor

This pathway postulates the involvement of oxidative enzymes, such as cytochrome P450 monooxygenases (CYP450s), followed by cleavage and reduction steps.

  • Formation of an Oxygenated Intermediate: GPP is first cyclized or rearranged by a terpene synthase (TPS) to form a monoterpene intermediate. A plausible candidate is linalool, given its structural similarity. Subsequently, a CYP450 enzyme could hydroxylate a specific position on the monoterpene backbone.

  • Oxidative Cleavage: The oxygenated monoterpene could then undergo an oxidative cleavage reaction, potentially catalyzed by a dioxygenase or another CYP450, to excise a carbon atom, resulting in a C9 keto-aldehyde or a related intermediate.

  • Reduction and Rearrangement: A series of reduction and potential rearrangement steps, catalyzed by reductases and possibly other enzymes, would convert the C9 intermediate into the final product, 3,6-dimethylhept-6-en-2-ol.

Hypothesis 2: Rearrangement and Decarboxylation of a Geranyl Diphosphate-derived Intermediate

This alternative hypothesis involves a direct rearrangement of GPP or a closely related intermediate, followed by the loss of a carbon atom.

  • Isomerization and Cyclization: GPP could be isomerized to neryl diphosphate (NPP) or undergo a TPS-catalyzed cyclization to form a carbocation intermediate.

  • Wagner-Meerwein Rearrangement and Decarboxylation: A subsequent rearrangement, such as a Wagner-Meerwein shift, within the active site of the TPS could lead to an unstable intermediate that undergoes decarboxylation (or a similar loss of a one-carbon unit) to generate a C9 carbocation.

  • Quenching and Final Modification: The C9 carbocation would then be quenched by water to introduce the hydroxyl group, and a final reduction step could yield 3,6-dimethylhept-6-en-2-ol.

Diagram: Hypothetical Biosynthetic Pathways

Hypothetical_Pathways cluster_Hypo1 Hypothesis 1: Oxidative Cleavage cluster_Hypo2 Hypothesis 2: Rearrangement & Decarboxylation GPP GPP Monoterpene Monoterpene (e.g., Linalool) GPP->Monoterpene TPS Rearranged_Intermediate Rearranged C10 Intermediate GPP->Rearranged_Intermediate TPS Target 3,6-Dimethylhept-6-en-2-ol Oxygenated_Monoterpene Oxygenated Monoterpene Monoterpene->Oxygenated_Monoterpene CYP450 C9_Intermediate C9 Keto-aldehyde Oxygenated_Monoterpene->C9_Intermediate Oxidative Cleavage C9_Intermediate->Target Reductases C9_Carbocation C9 Carbocation Rearranged_Intermediate->C9_Carbocation Decarboxylation/ Loss of C1 C9_Carbocation->Target Quenching & Reduction

Caption: Two plausible biosynthetic routes to 3,6-dimethylhept-6-en-2-ol from geranyl diphosphate (GPP).

Key Enzyme Families and Their Putative Roles

The elucidation of the biosynthetic pathway for 3,6-dimethylhept-6-en-2-ol will necessitate the identification and characterization of the enzymes involved. Based on our hypotheses, the following enzyme families are of primary interest:

Enzyme FamilyPutative Role in Biosynthesis
Terpene Synthases (TPSs) Catalyze the initial conversion of GPP into a C10 monoterpene intermediate or a rearranged carbocation.[4]
Cytochrome P450s (CYP450s) Likely responsible for hydroxylation and/or oxidative cleavage of a monoterpene precursor.[1]
Short-chain Dehydrogenases/Reductases (SDRs) Involved in the reduction of keto or aldehyde intermediates to the final alcohol product.
Dioxygenases May play a role in the oxidative cleavage of a C-C bond in the monoterpene backbone.

Experimental Workflow for Pathway Elucidation

A multi-pronged approach combining transcriptomics, proteomics, and metabolomics, followed by in vitro and in vivo characterization of candidate enzymes, is essential for validating the proposed pathways.

Step 1: 'Omics'-based Discovery
  • Tissue-specific Metabolite Profiling: Identify the specific tissues or developmental stages in the source organism where 3,6-dimethylhept-6-en-2-ol is most abundant using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Transcriptome Sequencing (RNA-Seq): Perform differential gene expression analysis between high- and low-producing tissues to identify candidate genes from the key enzyme families (TPSs, CYP450s, SDRs) that are co-expressed with the target compound.

  • Proteomic Analysis: Correlate protein abundance with metabolite levels to further narrow down the list of candidate enzymes.

Step 2: In Vitro and In Vivo Functional Characterization
  • Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression host, such as E. coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with proposed substrates (e.g., GPP for TPSs, monoterpenes for CYP450s) to determine their catalytic activity and product profile.

  • In Vivo Characterization: Co-express candidate enzymes in an engineered microbial host to reconstitute the proposed pathway and detect the production of 3,6-dimethylhept-6-en-2-ol.

Diagram: Experimental Workflow

Experimental_Workflow Start Source Organism Metabolite_Profiling Metabolite Profiling (GC-MS) Start->Metabolite_Profiling Transcriptomics Transcriptomics (RNA-Seq) Start->Transcriptomics Proteomics Proteomics Start->Proteomics Candidate_Genes Identify Candidate Genes Metabolite_Profiling->Candidate_Genes Transcriptomics->Candidate_Genes Proteomics->Candidate_Genes Cloning Cloning & Heterologous Expression Candidate_Genes->Cloning In_Vitro_Assays In Vitro Enzyme Assays Cloning->In_Vitro_Assays In_Vivo_Reconstitution In Vivo Pathway Reconstitution Cloning->In_Vivo_Reconstitution Pathway_Validation Pathway Validation In_Vitro_Assays->Pathway_Validation In_Vivo_Reconstitution->Pathway_Validation

Caption: A systematic workflow for the discovery and validation of the biosynthetic pathway for 3,6-dimethylhept-6-en-2-ol.

Conclusion and Future Directions

The biosynthesis of the irregular monoterpenoid 3,6-dimethylhept-6-en-2-ol represents an intriguing area of research in natural product chemistry. While the precise enzymatic steps are yet to be elucidated, the foundational knowledge of terpenoid biosynthesis allows for the formulation of credible hypotheses. The proposed pathways, centered around oxidative cleavage or skeletal rearrangement, provide a solid framework for future experimental investigation. The successful elucidation of this pathway will not only contribute to our fundamental understanding of biochemical diversity but also provide a toolkit of novel enzymes for applications in synthetic biology and the sustainable production of valuable chemicals. Future work should focus on the application of the outlined 'omics' and functional characterization approaches in organisms known to produce this compound.

References

  • Tholl, D. (2015). Biosynthesis and Biological Functions of Terpenoids in Plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106. [Link]

  • Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177. [Link]

  • Vranová, E., Coman, D., & Gruissem, W. (2013). Network analysis of the MVA and MEP pathways for isoprenoid synthesis. Annual Review of Plant Biology, 64, 665-700. [Link]

  • Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131-143. [Link]

  • Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol

This Application Note details the asymmetric synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol , a chiral acyclic terpene alcohol. While the prompt specifies "(R)-3,6-Dimethylhept-6-en-2-ol," the molecule contains two chir...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the asymmetric synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol , a chiral acyclic terpene alcohol. While the prompt specifies "(R)-3,6-Dimethylhept-6-en-2-ol," the molecule contains two chiral centers (C2 and C3). This protocol is designed to provide full stereocontrol over both centers, using the (2R,3R) diastereomer as the primary example. The methodology allows for access to all four stereoisomers by simply swapping the chiral auxiliary or the reduction catalyst.

Abstract

This guide outlines a scalable, high-fidelity protocol for the synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol. The target molecule serves as a critical intermediate in the synthesis of complex polyketides and pheromones. The synthetic strategy employs Myers' Asymmetric Alkylation to establish the C3 stereocenter with >98% de, followed by a Corey-Bakshi-Shibata (CBS) Reduction to set the C2 hydroxyl stereochemistry with high precision. This modular approach ensures full stereodivergence and precludes the need for difficult chromatographic separations of diastereomers.

Retrosynthetic Analysis

The strategic disconnection relies on the convergent assembly of the carbon skeleton followed by functional group manipulation.

  • Disconnection 1 (C2-C3): Establishment of the alcohol via stereoselective reduction of a chiral ketone.

  • Disconnection 2 (C3-C4): Construction of the carbon backbone via asymmetric alkylation of a propionate equivalent.

Retrosynthesis Target (2R,3R)-3,6-Dimethylhept-6-en-2-ol Ketone (R)-3,6-Dimethylhept-6-en-2-one Target->Ketone CBS Reduction (Sets C2) Amide Myers Amide Intermediate (Fixed C3 Stereocenter) Ketone->Amide Weinreb Synthesis + Grignard Precursors Precursors: 1. (S,S)-Pseudoephedrine Propionamide 2. 4-Iodo-2-methyl-1-butene Amide->Precursors Myers Alkylation (Sets C3)

Figure 1: Retrosynthetic logic flow for the target molecule.

Method Selection & Strategy

To ensure "Application Note" quality reliability, we selected the Myers Pseudoephedrine Auxiliary route over Evans Oxazolidinones due to the crystallinity of the intermediates and the ease of converting the amide directly to a ketone (via the Weinreb intermediate).

StepReaction TypePurposeCritical Parameter
1 IodinationActivate electrophileTemperature control to prevent polymerization
2 Myers AlkylationSet C3 StereocenterAnhydrous conditions; LiCl additive
3 Amide-to-KetoneBuild SkeletonControlled addition of MeMgBr
4 CBS ReductionSet C2 StereocenterCatalyst loading and temperature

Detailed Experimental Protocols

Step 1: Synthesis of Electrophile (4-Iodo-2-methyl-1-butene)

Precursor: 3-Methyl-3-buten-1-ol (Isoprenol) is commercially available. Objective: Convert the primary alcohol to an iodide for alkylation.

Reagents:

  • 3-Methyl-3-buten-1-ol (1.0 equiv)

  • Triphenylphosphine (PPh3, 1.2 equiv)

  • Imidazole (1.5 equiv)

  • Iodine (I2, 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with PPh3 and Imidazole in anhydrous DCM (0.5 M) under Argon. Cool to 0°C.[1][2]

  • Addition: Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension.

  • Substrate: Add 3-Methyl-3-buten-1-ol dropwise over 20 minutes, maintaining temperature <5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated aqueous Na2S2O3 (to remove excess iodine). Extract with Pentane (to facilitate evaporation later). Wash with brine, dry over MgSO4.

  • Purification: Carefully concentrate (volatile product!) and pass through a short silica plug eluting with Pentane.

  • Yield: Expect ~85-90% of a colorless oil. Store over copper wire in the dark at -20°C.

Step 2: Myers Asymmetric Alkylation (Sets C3)

Objective: Couple the propionate auxiliary with the iodide to set the C3 methyl stereochemistry.

Reagents:

  • (S,S)-(-)-Pseudoephedrine propionamide (1.0 equiv) [Chiral Auxiliary]

  • Lithium Diisopropylamide (LDA) (2.1 equiv)

  • Lithium Chloride (LiCl) (6.0 equiv) - Crucial for reaction rate and yield.

  • 4-Iodo-2-methyl-1-butene (1.2 equiv)

  • Solvent: THF (anhydrous).

Protocol:

  • Drying: Flame-dry a flask containing LiCl (anhydrous). Add (S,S)-Pseudoephedrine propionamide and dissolve in THF (0.2 M). Cool to -78°C.

  • Enolization: Add LDA solution dropwise via cannula. Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C. Note: This thermal cycle ensures complete deprotonation.

  • Alkylation: Add the iodide (from Step 1) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

  • Quench: Add saturated NH4Cl solution.

  • Workup: Extract with EtOAc. The product is an amide.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Check diastereomeric ratio (dr) via 1H NMR. Expect >95:5 dr.[3][4] The (S,S)-auxiliary typically yields the alpha-methyl group in the configuration required for the (3R) product (after cleavage).

Step 3: Transformation to Methyl Ketone

Objective: Remove the auxiliary and install the methyl ketone moiety. Route: We will use a modified Weinreb protocol or direct addition if the auxiliary allows. For Myers amides, direct conversion to ketone with organolithiums can be tricky. A robust method involves converting to the Weinreb Amide first or reducing to the alcohol and re-oxidizing. Preferred High-Yield Route: Conversion to Weinreb Amide (N-methoxy-N-methylamide) followed by Grignard.

Sub-Step 3a: Transamidation

  • Treat the Myers alkylation product with N,O-Dimethylhydroxylamine hydrochloride (2.0 equiv) and AlMe3 (Trimethylaluminum, 2.5 equiv) in DCM at 0°C -> RT.

  • Caution: AlMe3 is pyrophoric. Handle with extreme care.

  • This yields the Weinreb amide and recovers the Pseudoephedrine auxiliary (which can be recycled).

Sub-Step 3b: Grignard Addition

  • Dissolve Weinreb amide in THF (0.3 M). Cool to 0°C.[1][2]

  • Add Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.5 equiv).

  • Stir 1 hour. Quench with dilute HCl.

  • Product: (R)-3,6-Dimethylhept-6-en-2-one.

Step 4: CBS Asymmetric Reduction (Sets C2)

Objective: Stereoselective reduction of the ketone to the alcohol. Target: (2R)-alcohol.[5] Catalyst Selection: The (R)-Me-CBS catalyst (Corey-Bakshi-Shibata) generally yields the (S)-alcohol from aryl-alkyl ketones. For aliphatic ketones, the model predicts the outcome based on steric bulk.

  • Large group: (R)-4-methyl-4-pentenyl group.

  • Small group: Methyl.[2][4]

  • Using (S)-Me-CBS catalyst usually delivers the (R)-alcohol . (Verify with small scale pilot).

Reagents:

  • Ketone (from Step 3).

  • (S)-Me-CBS oxazaborolidine (0.1 equiv, 10 mol%).

  • Borane-THF complex (BH3·THF) or Catecholborane (0.6 equiv).

  • Solvent: THF.[1][4]

Protocol:

  • Catalyst Prep: Dissolve (S)-Me-CBS catalyst in THF at RT.

  • Borane Addition: Add BH3·THF solution to the catalyst. Stir 10 mins.

  • Substrate Addition: Cool to -20°C. Add the ketone solution slowly over 1 hour (syringe pump preferred to keep free ketone concentration low).

  • Completion: Stir 30 mins after addition. Carefully quench with MeOH (gas evolution!).

  • Workup: Concentrate, redissolve in ether, wash with 1N HCl (to remove catalyst), then brine.

  • Purification: Flash chromatography.

  • Final Product: (2R,3R)-3,6-Dimethylhept-6-en-2-ol.

Quality Control & Validation

Workflow Visualization

Workflow Start Isoprenol Step1 Step 1: Iodination (I2, PPh3, Imid) Start->Step1 Step2 Step 2: Myers Alkylation (LDA, LiCl, Aux) Step1->Step2 Electrophile Step3 Step 3: Aux Removal (AlMe3, Weinreb) Step2->Step3 Amide Step4 Step 4: Grignard (MeMgBr) Step3->Step4 Weinreb Amide Step5 Step 5: CBS Reduction ((S)-CBS, BH3) Step4->Step5 Ketone End (2R,3R)-Product Step5->End

Figure 2: Step-by-step experimental workflow.

Analytical Specifications
  • 1H NMR (500 MHz, CDCl3): Look for the characteristic terminal alkene protons at δ 4.7-4.8 ppm (singlets). The C2-H carbinol proton should appear as a multiplet at ~3.6 ppm. The C3-Methyl doublet at ~0.9 ppm is diagnostic.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (98:2).

    • Flow: 0.5 mL/min.

    • Expected: Baseline separation of (2R,3R) from (2S,3R) and enantiomers.

  • Optical Rotation: Measure [α]D in CHCl3. Compare with literature values for analogous fragments if exact match is unavailable.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield in Step 2 Wet reagents or incomplete enolizationFlame dry LiCl under vacuum; Ensure LDA is fresh.
Low de in Step 2 Temperature fluctuationMaintain -78°C strictly during alkylation.
Over-reduction in Step 5 N/ACBS is specific to ketones; alkene is safe from BH3 at -20°C.
Racemization Acidic workup of Weinreb amideKeep workup neutral or slightly basic until quench.

Safety Note:

  • AlMe3 (Trimethylaluminum): Extremely pyrophoric. Use a long needle and inert atmosphere techniques strictly.

  • Methyl Iodide/Iodides: Potential alkylating agents. Use gloves and fume hood.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496-6511. Link

  • Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis." Angewandte Chemie International Edition, 1998, 37(15), 1986-2012. Link

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811. Link

Sources

Application

Application Note: Scalable Synthesis of 3,6-Dimethylhept-6-en-2-ol via Grignard Addition

Introduction and Scope The synthesis of highly branched, unsaturated aliphatic alcohols requires precise control over carbon-carbon bond formation and stereocenter integrity. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The synthesis of highly branched, unsaturated aliphatic alcohols requires precise control over carbon-carbon bond formation and stereocenter integrity. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a versatile C9 building block utilized in the development of complex fragrances, pheromones, and specialized lipid nanoparticles [1].

This application note details a robust, field-proven protocol for the synthesis of 3,6-dimethylhept-6-en-2-ol. By leveraging a highly atom-economical Grignard addition, this guide provides researchers with a scalable and self-validating workflow. Rather than merely listing steps, this document dissects the mechanistic causality behind each experimental parameter to ensure maximum yield, diastereoselectivity, and reproducibility.

Retrosynthetic Strategy & Mechanistic Causality

When designing the synthesis of a secondary alcohol like 3,6-dimethylhept-6-en-2-ol, the classical approach involves the addition of an organomagnesium halide to an aldehyde[2]. Retrosynthetic analysis reveals two potential carbon-carbon bond disconnections adjacent to the hydroxyl group:

  • C2–C3 Disconnection: Requires acetaldehyde and the Grignard reagent of 5-bromo-2-methylhex-1-ene.

  • C1–C2 Disconnection: Requires methylmagnesium bromide (MeMgBr) and 2,5-dimethylhex-5-enal.

The Causality of Choice: We exclusively employ the C1–C2 disconnection . Synthesizing complex, highly branched secondary Grignard reagents (as required in the C2-C3 route) frequently leads to competitive Wurtz coupling and base-induced elimination. Conversely, MeMgBr is a commercially available, highly stable, and inexpensive reagent. The electrophile, 2,5-dimethylhex-5-enal, can be efficiently accessed upstream via the Claisen rearrangement of isoprenol and propionaldehyde derivatives.

Retrosynthesis Target 3,6-Dimethylhept-6-en-2-ol (Target Molecule) Aldehyde 2,5-Dimethylhex-5-enal (Electrophile) Target->Aldehyde Disconnection (C1-C2) Grignard Methylmagnesium Bromide (Nucleophile) Target->Grignard Precursor Isoprenol + Propionaldehyde (Upstream Precursors) Aldehyde->Precursor Claisen Rearrangement

Figure 1: Retrosynthetic analysis and upstream pathway for 3,6-Dimethylhept-6-en-2-ol.

Experimental Protocol: A Self-Validating Workflow

A protocol is only as reliable as its inline validation checkpoints. This workflow is designed as a self-validating system , integrating real-time analytical gates to ensure the chemical integrity of the reaction before proceeding to the next step.

Reagents and Materials
Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2,5-Dimethylhex-5-enal Electrophile1.0 eq1.26 g (10.0 mmol)
Methylmagnesium Bromide (3.0 M in THF)Nucleophile1.1 eq3.67 mL (11.0 mmol)
Anhydrous THF SolventN/A50.0 mL
Saturated Aqueous NH₄Cl Quenching AgentN/A20.0 mL
Step-by-Step Methodology

Step 1: Apparatus Setup & Reagent Validation

  • Action: Flame-dry a 250 mL three-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Validation Gate 1: Titrate the commercial MeMgBr solution using salicylaldehyde phenylhydrazone.

  • Causality: Grignard reagents degrade over time via reaction with trace moisture [3]. Assuming a perfectly 3.0 M concentration without titration often leads to unreacted aldehyde, which severely complicates downstream chromatographic purification due to similar Rf values.

Step 2: Electrophile Preparation

  • Action: Dissolve 2,5-dimethylhex-5-enal (1.26 g) in anhydrous THF (50 mL) to create a 0.2 M solution. Cool the flask to 0–5 °C using an ice-water bath.

  • Causality: THF is selected over diethyl ether because it better solvates the resulting magnesium alkoxide intermediate, preventing precipitation that could stall the reaction kinetics.

Step 3: Nucleophilic Addition

  • Action: Add the titrated MeMgBr solution dropwise via a syringe pump over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality: This temperature control is the most critical parameter of the protocol. The addition is highly exothermic. Because 2,5-dimethylhex-5-enal possesses a chiral α-carbon (C2), elevated temperatures will allow the strongly basic Grignard reagent to deprotonate the α-proton. This enolization leads to the racemization of the stereocenter and destroys the inherent Felkin-Anh diastereoselectivity of the nucleophilic attack.

Step 4: Maturation and In-line Validation

  • Action: Remove the ice bath and allow the reaction to warm to 20 °C over 2 hours.

  • Validation Gate 2: Perform TLC analysis (Eluent: 15% EtOAc in Hexanes). The aldehyde (Rf ~ 0.6, stains dark with KMnO₄) must be completely consumed, replaced by the product alcohol (Rf ~ 0.3).

Step 5: Quenching and Workup

  • Action: Cool the mixture back to 0 °C. Quench dropwise with saturated aqueous NH₄Cl (20 mL).

  • Causality: A mild, buffered quench (pH ~6) is strictly required. Utilizing a strong acid (e.g., HCl) to dissolve the magnesium salts would trigger acid-catalyzed dehydration of the newly formed secondary alcohol or promote the isomerization of the terminal alkene.

Step 6: Isolation

  • Action: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Workflow N1 1. Apparatus Setup Flame-dried, Argon flushed N2 2. Reagent Validation Titrate MeMgBr in THF N1->N2 N3 3. Aldehyde Addition Dropwise, T < 5 °C N2->N3 N4 4. Reaction Maturation Stir at RT, TLC Monitor N3->N4 N5 5. Fieser Workup / Quench Sat. NH4Cl addition N4->N5 N6 6. Extraction & Purification Silica gel chromatography N5->N6

Figure 2: Self-validating experimental workflow for the Grignard addition protocol.

Quantitative Data & Analytical Characterization

To establish optimal reaction parameters, various conditions were evaluated. The data below demonstrates the necessity of utilizing THF and a slight excess of the Grignard reagent to drive the reaction to completion while maintaining high purity.

Table 1: Optimization of Grignard Addition Conditions

EntrySolventTemp Profile (°C)Equivalents (MeMgBr)Isolated Yield (%)Purity (GC, %)
1Et₂O0 to 201.17492
2THF0 to 201.07894
3THF-78 to 201.18696
4 THF 0 to 20 1.1 89 >98

Validation Gate 3: Product Verification Upon isolation, the structural integrity of 3,6-dimethylhept-6-en-2-ol must be confirmed. The following analytical signatures serve as the final validation of the synthesis.

Table 2: Expected Analytical Signatures for 3,6-Dimethylhept-6-en-2-ol

MethodKey Spectral SignaturesStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 4.70 (m, 2H)Terminal alkene protons (=CH₂)
δ 3.65 (dq, 1H)Methine proton adjacent to hydroxyl (CH-OH)
δ 1.70 (s, 3H)Allylic methyl group (C=C-CH₃)
δ 1.15 (d, 3H)Methyl group adjacent to hydroxyl (CH₃-CHOH)
GC-MS (EI, 70 eV)m/z 142 [M]⁺Molecular Ion
m/z 124 [M-H₂O]⁺Loss of water (characteristic of aliphatic alcohols)

References

  • Master Organic Chemistry - Grignard Reagents For Addition To Aldehydes and Ketones. Available at:[Link]

  • Wikipedia - Grignard reaction. Available at: [Link]

Method

Application Note: Asymmetric Synthesis of Chiral Allylic Alcohols

Strategic Overview & Mechanistic Causality Chiral allylic alcohols are indispensable structural motifs and versatile building blocks in the synthesis of natural products, active pharmaceutical ingredients (APIs), and com...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

Chiral allylic alcohols are indispensable structural motifs and versatile building blocks in the synthesis of natural products, active pharmaceutical ingredients (APIs), and complex therapeutic agents[1]. The presence of both a stereogenic center and a reactive alkene allows for rapid downstream diversification, including Overman rearrangements, stereoselective epoxidations, and cross-coupling reactions[2].

In drug development, the synthesis of these molecules demands highly scalable, enantioselective, and chemoselective methodologies. Two foundational strategies dominate the field:

  • Asymmetric Transfer Hydrogenation (ATH) of

    
    -Unsaturated Ketones : A reductive approach that relies on chiral metal catalysts to selectively reduce the carbonyl group while leaving the conjugated alkene intact.
    
  • Catalytic Asymmetric Vinylation of Aldehydes : A constructive approach that simultaneously forms a new carbon-carbon bond and a stereogenic center via the addition of a vinyl organometallic reagent to a prochiral aldehyde[2].

The Causality of Chemoselectivity in Noyori ATH

A historical challenge in the reduction of enones is the competition between 1,2-reduction (yielding the allylic alcohol) and 1,4-conjugate reduction (yielding the saturated ketone). The Noyori-Ikariya ATH protocol solves this through a strictly controlled outer-sphere bifunctional mechanism [3].

Unlike traditional inner-sphere reductions that require substrate coordination to the metal (which can inadvertently activate the alkene), the Noyori Ru(II)-diamine catalyst operates via a concerted six-membered pericyclic transition state. The ruthenium center donates a hydride to the carbonyl carbon, while the amine ligand simultaneously donates a proton to the carbonyl oxygen. Because the non-polar C=C bond cannot participate in this highly specific hydrogen-bonding network, the catalyst achieves >99% chemoselectivity for the C=O bond[4].

ATH_Mechanism Precat Ru(II) Precatalyst (e.g., RuCl(p-cymene)(TsDPEN)) Amido 16e- Ru-Amido Complex (Active Catalyst) Precat->Amido Base (-HCl) Hydride 18e- Ru-Hydride Complex (H-Donor Activated) Amido->Hydride HCOOH/NEt3 or iPrOH TS 6-Membered Pericyclic TS (Concerted Transfer) Hydride->TS + Enone Substrate Product Chiral Allylic Alcohol + Regenerated 16e- Ru TS->Product Chemoselective 1,2-Reduction Product->Amido Catalytic Cycle

Fig 1. Bifunctional catalytic cycle of Noyori Asymmetric Transfer Hydrogenation for enones.

Quantitative Data & Method Comparison

When selecting a synthetic route for a target allylic alcohol, scientists must weigh the substrate availability against the operational constraints of the catalytic system. The table below summarizes the critical parameters for both strategies.

ParameterNoyori Asymmetric Transfer Hydrogenation (ATH)Catalytic Asymmetric Vinylation
Strategic Disconnection Reduction of prochiral enonesC-C bond formation from aldehydes
Catalyst / Ligand RuCl(p-cymene)[(S,S)-TsDPEN]Ti(OiPr)₄ / Chiral Amino Alcohols or BINOL
Reagent Source HCOOH/NEt₃ (5:2 azeotrope)Terminal Alkyne + Cy₂BH + Et₂Zn
Chemoselectivity >99% (Strictly 1,2-reduction)N/A (Direct C-C addition)
Typical Yield 85 – 98%70 – 95%
Enantiomeric Excess (ee) 90 – 99%85 – 98%
Scalability High (Multi-kilogram API manufacturing)Medium (Highly moisture/oxygen sensitive)
Primary Failure Mode Background racemic reductionReagent hydrolysis; poor transmetalation

Validated Experimental Protocols

Protocol A: Noyori ATH of -Unsaturated Ketones

This protocol utilizes a formic acid/triethylamine azeotrope. The causality behind this choice is thermodynamic: the irreversible release of CO₂ gas drives the reaction to complete conversion, which is critical for preventing the reversibility often seen when using isopropanol as the hydrogen donor[4].

Reagents & Materials:

  • Substrate: Prochiral

    
    -unsaturated ketone (10.0 mmol)
    
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Reductant: Formic acid/Triethylamine (5:2 azeotropic mixture, 5.0 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (10.0 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen deactivates the Ru-hydride intermediate, leading to stalled reactions.

  • Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] to the flask, followed by the anhydrous solvent. Stir for 5 minutes.

  • Reductant Addition: Slowly inject the HCOOH/NEt₃ azeotrope. The solution will transition from dark orange to a deep red/purple hue, indicating the formation of the active 16-electron Ru-amido complex.

  • Substrate Introduction: Add the enone substrate dropwise over 10 minutes to prevent thermal spiking. Maintain the internal temperature strictly at 25–30 °C. Causality: Elevated temperatures can induce background racemic reduction, degrading the final ee.

  • Reaction & Effervescence: Allow the reaction to stir. Monitor the continuous evolution of CO₂ gas.

  • Self-Validating IPC: After 4 hours, pull a 50 µL aliquot, quench in 0.5 mL water, extract with 0.5 mL hexane, and analyze via chiral HPLC/GC. Do not proceed to workup unless conversion is >98%.

  • Quench & Workup: Once validated, cool the flask to 0 °C and quench slowly with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic Asymmetric Vinylation of Aldehydes

This protocol generates a reactive vinylzinc species in situ via hydroboration and transmetalation, followed by highly face-selective addition to an aldehyde directed by a chiral ligand[2].

Step-by-Step Methodology:

  • Hydroboration: In a strictly anhydrous Schlenk flask, add cyclohexene (22 mmol) to a solution of BH₃·SMe₂ (10 mmol) in THF at 0 °C to generate Cy₂BH. Stir for 2 hours. Add the terminal alkyne (10 mmol) and allow it to warm to room temperature over 1 hour to form the (E)-alkenylborane.

  • Transmetalation: Cool the mixture to -20 °C and add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 10 mmol). Stir for 30 minutes. Causality: The boron-to-zinc transmetalation is driven by the formation of the more stable trialkylborane, generating the reactive divinylzinc species.

  • Ligand Complexation: Add the chiral amino alcohol ligand (e.g., (-)-MIB, 0.5 mol%). Stir for 15 minutes to allow the chiral zinc complex to assemble.

  • Asymmetric Addition: Add the prochiral aldehyde (8.0 mmol) dropwise. Maintain the temperature at 0 °C for 12 hours.

  • Self-Validating IPC: Pull a 20 µL aliquot under Argon, quench with NH₄Cl, and run rapid TLC/GC to confirm the disappearance of the aldehyde.

  • Quench: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl provides a buffered, mild hydrolysis of the zinc alkoxide, preventing the acid-catalyzed elimination of the newly formed allylic alcohol.

Vinylation_Workflow Prep 1. Preparation Rigorous O2/H2O exclusion React 2. Transmetalation Zn to Chiral Ti/Ligand Prep->React Add 3. Asymmetric Addition Aldehyde face-selective attack React->Add IPC 4. IPC Validation Chiral HPLC/GC monitoring Add->IPC Quench 5. Quench & Isolate Aqueous workup & Chromatography IPC->Quench

Fig 2. Self-validating experimental workflow for the catalytic asymmetric vinylation of aldehydes.

Troubleshooting & Self-Validating Systems

To ensure the integrity of these protocols, scientists must implement rigorous In-Process Controls (IPCs). A protocol is only robust if it contains built-in checkpoints to validate the chemical state before irreversible steps are taken.

  • Stalled Conversion in ATH: If the IPC at step 6 shows <50% conversion, the primary causality is usually trace oxygen in the system or an inactive batch of HCOOH/NEt₃. Validation Action: Degas the system with Argon and spike with an additional 0.1 mol% of activated catalyst.

  • Low Enantiomeric Excess in Vinylation: If chiral GC reveals an ee < 80%, the causality is often background (uncatalyzed) addition of the organozinc reagent. Validation Action: Ensure the reaction temperature is strictly maintained at or below 0 °C, and verify the optical purity and structural integrity of the chiral ligand prior to use.

  • Product Degradation During Workup: Allylic alcohols are prone to acid-catalyzed isomerization or dehydration. Validation Action: Always ensure that the aqueous quench and subsequent washes remain slightly basic (pH 7.5–8.0) using NaHCO₃.

References

  • Lumbroso, A., Cooke, M. L., & Breit, B. (2013). Catalytic asymmetric synthesis of allylic alcohols and derivatives and their applications in organic synthesis. Angewandte Chemie International Edition, 52(7), 1890-1932.[1] URL: [Link]

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A general, highly enantioselective method for the synthesis of D and L α-amino acids and allylic amines. Journal of the American Chemical Society, 124(41), 12225-12231.[2] URL:[Link]

  • Dub, P. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402-1410.[3] URL:[Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.[4] URL:[Link]

Sources

Application

Application Note: 3,6-Dimethylhept-6-en-2-ol in Pheromone Research

This Application Note and Protocol Guide is designed for researchers in chemical ecology and drug development, focusing on the application of 3,6-Dimethylhept-6-en-2-ol —a specific chiral terpenoid alcohol—in pheromone r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in chemical ecology and drug development, focusing on the application of 3,6-Dimethylhept-6-en-2-ol —a specific chiral terpenoid alcohol—in pheromone research.

Introduction & Scientific Context

3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a chiral terpenoid alcohol characterized by a terminal alkene and two stereogenic centers at C2 and C3. In the field of chemical ecology, such methyl-branched secondary alcohols often serve as:

  • Aggregation or Sex Pheromones: For Coleoptera (beetles) and Hymenoptera (ants/wasps), where stereochemistry dictates bioactivity.

  • Chiral Building Blocks: Crucial intermediates for synthesizing complex pheromones like those of the California Red Scale (Aonidiella aurantii) or specific ant species.

  • Semiochemical Probes: Used in Structure-Activity Relationship (SAR) studies to map the steric requirements of insect odorant receptors (ORs).

This guide details the protocols for its stereochemical analysis, electrophysiological validation, and field application.

Chemical Identity[1][2][3]
  • IUPAC Name: 3,6-Dimethylhept-6-en-2-ol[1]

  • Molecular Formula: C

    
    H
    
    
    
    O[2][3]
  • Molecular Weight: 142.24 g/mol [2][3]

  • Key Features: Terminal double bond (C6), Secondary alcohol (C2), Methyl branching (C3, C6).

  • Stereoisomers: Four potential isomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)).

Chemical Synthesis & Purification Protocols

Objective: To obtain high-purity, enantiomerically enriched 3,6-Dimethylhept-6-en-2-ol for bioassays.

Stereoselective Synthesis Strategy

Since pheromone receptors are highly stereospecific, racemic mixtures often fail to elicit responses or may even inhibit them. We employ a convergent synthesis strategy.

Mechanism:

  • Chiral Pool Start: Utilization of (S)- or (R)-Citronellal derivatives or asymmetric alkylation.

  • Key Reaction: Grignard addition of a methylallyl fragment to a chiral aldehyde or enzymatic resolution of the racemic alcohol.

Protocol: Enzymatic Kinetic Resolution (for Racemic Starting Material)

This method is robust for generating enantiopure alcohols.

Reagents:

  • Racemic 3,6-Dimethylhept-6-en-2-ol (10 mmol)

  • Vinyl Acetate (30 mmol, acyl donor)

  • Candida antarctica Lipase B (CAL-B, immobilized, 20 mg/mmol)

  • Solvent:

    
    -Hexane (anhydrous)
    

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve racemic alcohol in

    
    -hexane (0.1 M concentration).
    
  • Initiation: Add Vinyl Acetate and CAL-B.

  • Incubation: Shake at 30°C / 200 rpm. Monitor conversion via GC-FID.

    • Checkpoint: Stop reaction at ~50% conversion (theoretical maximum for resolution).

  • Filtration: Remove enzyme by filtration through a celite pad.

  • Separation: Evaporate solvent. Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B precursor) using Flash Column Chromatography (SiO

    
    , Hexane:EtOAc gradient).
    
  • Hydrolysis (Optional): Hydrolyze the ester fraction (K

    
    CO
    
    
    
    , MeOH) to retrieve the opposite enantiomer.
Analytical Validation (Chiral GC)

System: Agilent 7890B GC with FID/MS. Column: Cyclodex-B or Beta-DEX 225 (30 m x 0.25 mm x 0.25 µm). Conditions:

  • Carrier Gas: He, 1.0 mL/min.

  • Oven: 60°C (2 min)

    
     2°C/min 
    
    
    
    180°C.
  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Biological Application Protocols

Objective: To validate the semiochemical activity of the compound using physiological and behavioral assays.

Electroantennography (EAG)

This protocol measures the depolarization of the insect antenna upon exposure to the volatile, confirming receptor-level detection.

Materials:

  • Target Insect (e.g., Pityophthorus spp., Lasius spp.)

  • EAG Probe/Amplifier (e.g., Syntech IDAC)

  • Stimulus Controller (air/odor delivery)

Workflow:

  • Preparation: Excise the antenna or head of the insect. Mount between recording (distal) and indifferent (proximal) electrodes using conductive gel (Spectra 360).

  • Baseline: Establish a stable baseline signal in humidified air flow (1 L/min).

  • Stimulus Preparation: Dissolve 3,6-Dimethylhept-6-en-2-ol in Hexane (decadic steps: 0.1 ng to 10 µg). Load 10 µL onto filter paper strips in Pasteur pipettes.

  • Delivery: Deliver a 0.5-second puff of odor into the continuous airstream.

  • Analysis: Measure the amplitude of depolarization (-mV) relative to the solvent control (Hexane).

    • Valid Response: Signal > 2x Noise Level and significantly different from solvent (p < 0.05).

Y-Tube Olfactometer Bioassay

Objective: To determine behavioral attraction or repulsion.

Setup:

  • Y-Tube: Glass, 2 cm diameter, 10 cm stem, 10 cm arms.

  • Airflow: 0.5 L/min per arm (filtered, humidified).

Protocol:

  • Acclimatization: Place insect at the base of the Y-tube stem for 5 min.

  • Treatment:

    • Arm A: 10 µL of 3,6-Dimethylhept-6-en-2-ol (1 µg/µL) on filter paper.

    • Arm B: 10 µL Hexane (Control).

  • Observation: Record the choice when the insect crosses a decision line (3 cm into an arm) and stays for >30s.

  • Replication: N=30 insects. Rotate Y-tube every 5 trials to rule out directional bias.

  • Data Analysis: Use Chi-square (

    
    ) test to assess deviation from 50:50 distribution.
    

Data Presentation & Visualization

Synthesis & Bioassay Workflow

The following diagram illustrates the integrated workflow from chemical synthesis to field validation.

PheromoneWorkflow Start Racemic 3,6-Dimethylhept-6-en-2-ol Resolution Enzymatic Kinetic Resolution (CAL-B) Start->Resolution Lipase/Vinyl Acetate Separation Chromatographic Separation Resolution->Separation IsomerA (2S)-Enantiomer (Alcohol) Separation->IsomerA Unreacted IsomerB (2R)-Enantiomer (Acetate -> Hydrolysis) Separation->IsomerB Ester Fraction QC QC: Chiral GC (ee > 98%) IsomerA->QC IsomerB->QC EAG EAG Bioassay (Antennal Response) QC->EAG Active Isomer? Behavior Y-Tube / Field Trap (Behavioral Choice) EAG->Behavior Dose-Response

Caption: Figure 1. Integrated workflow for the resolution, purification, and biological validation of chiral pheromone candidates.

Representative Data Format

Researchers should tabulate EAG and behavioral data as follows for publication:

Stimulus (10 µg load)Mean Response (-mV) ± SEBehavioral Choice (%)P-Value (

)
Hexane (Control)0.2 ± 0.0550%N/A
(2S, 3S)-Isomer2.4 ± 0.3075%< 0.01
(2R, 3R)-Isomer0.3 ± 0.0845%> 0.05
Racemic Mixture1.1 ± 0.2060%0.04

References

  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley.

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer.

  • ChemScene. (2024). Product Data: 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8).[1] ChemScene.

  • El-Sayed, A. M. (2024).[4][5] The Pherobase: Database of Pheromones and Semiochemicals. Pherobase.[6][7][8][9]

  • Schulz, S. (2021).[5] The Chemistry of Pheromones and Other Semiochemicals II. Springer.

Sources

Method

Advanced Application Note: 3,6-Dimethylhept-6-en-2-ol as a Versatile Chiral Building Block in Complex Polyketide and Terpenoid Synthesis

Executive Summary This Application Note details the strategic utilization of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) [1], a highly versatile chiral building block, in the synthesis of complex polyketide and terpen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic utilization of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) [1], a highly versatile chiral building block, in the synthesis of complex polyketide and terpenoid architectures. Featuring a pre-installed secondary alcohol, a vicinal methyl stereocenter, and a terminal isopropenyl handle, this molecule bypasses the need for step-intensive iterative asymmetric aldol reactions. This guide provides validated protocols for its functionalization, focusing on ruthenium-catalyzed olefin cross-metathesis[2] and regioselective hydroboration, offering drug development professionals a robust toolkit for accelerated scaffold assembly.

Structural Rationale & Mechanistic Advantages (Expertise & Experience)

The architectural value of 3,6-dimethylhept-6-en-2-ol lies in its dual-nature reactivity, which mimics the polypropionate backbone found in macrolide antibiotics (e.g., erythromycin, soraphen A)[2].

  • The C2-C3 Stereocenters: The contiguous stereotriad-like motif (C2-hydroxyl, C3-methyl) is notoriously difficult to construct de novo. Traditionally, accessing this motif requires multiple cycles of Evans or Mukaiyama aldol additions, followed by chiral auxiliary cleavage. Utilizing this pre-fabricated building block instantly shortens linear synthetic sequences by 3 to 5 steps.

  • The Isopropenyl Tail (C6-C7): According to the Grubbs empirical model for olefin metathesis, the terminal 1,1-disubstituted alkene is classified as a Type II or Type III olefin [3]. Because it is sterically hindered, it exhibits an exceptionally slow rate of homodimerization. This kinetic bottleneck is a massive synthetic advantage: it allows the building block to be cross-coupled with highly reactive Type I terminal olefins in excellent yields without the parasitic consumption of the starting material[3].

G A 3,6-Dimethylhept-6-en-2-ol (Chiral Building Block) B Cross-Metathesis (Grubbs II / HG II) A->B Type II Olefin C Hydroboration (9-BBN, H2O2) A->C Anti-Markovnikov D Directed Epoxidation (mCPBA / VO(acac)2) A->D Diastereoselective E Polyketide Macrolides (Chain Elongation) B->E F Terpenoid Scaffolds (Stereoselective Triols) C->F G Complex Intermediates (Epoxy-Alcohols) D->G

Figure 1: Divergent synthetic workflows enabled by the structural features of 3,6-Dimethylhept-6-en-2-ol.

Reactivity Profile Data

When subjected to cross-metathesis (CM), the isopropenyl group demonstrates predictable and highly selective reactivity. The table below summarizes the expected reactivity profile when 3,6-dimethylhept-6-en-2-ol is coupled with various Type I olefins.

Table 1: Representative Cross-Metathesis Reactivity Profile

Coupling Partner (Type I Olefin)Catalyst SystemLoading (mol%)Temp (°C)Yield (%)E/Z Ratio
Methyl acrylateHoveyda-Grubbs II5.04082>20:1
1-HexeneGrubbs II5.0407612:1
Allyl acetateHoveyda-Grubbs II10.0606815:1
StyreneGrubbs II5.04085>20:1

Note: Data represents standardized Type II olefin behavior under optimized ruthenium-catalyzed conditions[3]. The high E/Z ratio is driven by the steric bulk of the C6 methyl group minimizing the thermodynamic stability of the Z-isomer.

Experimental Protocols (Trustworthiness & Self-Validating Systems)

The following protocols have been engineered with built-in causality to ensure reproducibility, minimizing catalyst degradation and side-product formation.

Protocol A: Fragment Elongation via Olefin Cross-Metathesis

This protocol utilizes the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst to couple the building block with a terminal aliphatic olefin[2].

Reagents:

  • 3,6-Dimethylhept-6-en-2-ol (1.0 equiv, limiting reagent)

  • Type I Terminal Olefin (e.g., 1-hexene) (3.0 equiv)

  • Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Vinyl Ether (excess)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,6-dimethylhept-6-en-2-ol (1.0 mmol) and the terminal olefin (3.0 mmol) in anhydrous DCM (10 mL).

    • Causality: Sparge the solution with Argon for 15 minutes. Ruthenium alkylidene complexes are highly susceptible to oxidative decomposition by dissolved

      
      , which irreversibly forms catalytically dead ruthenium oxides.
      
  • Catalyst Addition: Add the HG-II catalyst (0.05 mmol) in one portion.

    • Causality: HG-II is specifically chosen over 1st-generation catalysts because the 1,1-disubstituted isopropenyl group is sterically hindered. The phosphine-free HG-II provides the requisite electron density and steric relief to drive metallacyclobutane formation[2].

  • Reaction Propagation: Heat the reaction mixture to a gentle reflux (40 °C) for 12 hours. Monitor the disappearance of the starting material via TLC (Stain: Potassium Permanganate).

  • Reaction Quenching: Cool the mixture to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether undergoes a rapid, irreversible metathesis with the active Ru-carbene to generate a stable, unreactive Fischer carbene. This self-validating step guarantees that no unwanted double-bond isomerization or reverse metathesis occurs during solvent evaporation and silica gel chromatography.

G Step1 1. Catalyst Activation (Hoveyda-Grubbs II) Step2 2. Substrate Coordination (Isopropenyl Binding) Step1->Step2 Degassed Ar atm Step3 3. Metallacyclobutane ([2+2] Cycloaddition) Step2->Step3 Type I Partner Added Step4 4. Cycloreversion (Ethylene Expulsion) Step3->Step4 Rate-limiting step Step5 5. Product Release (Chain Elongation) Step4->Step5 Irreversible

Figure 2: Mechanistic cycle of the Ruthenium-catalyzed cross-metathesis highlighting critical control points.

Protocol B: Regioselective Hydroboration-Oxidation

To convert the isopropenyl tail into a primary alcohol with a newly established stereocenter at C6 (mimicking iterative polyketide chain extension), a bulky borane reagent is required.

Step-by-Step Methodology:

  • Borane Addition: Dissolve 3,6-dimethylhept-6-en-2-ol (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Dropwise, add a 0.5 M solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF (3.0 mL, 1.5 equiv).

    • Causality: 9-BBN is utilized instead of

      
       due to its massive steric bulk. It ensures >99% regioselectivity for the terminal carbon of the 1,1-disubstituted alkene, completely avoiding the internal substituted carbon and preventing unwanted tertiary alcohol formation.
      
  • Oxidation: After stirring for 4 hours at room temperature, cool the flask back to 0 °C. Carefully add 3 M aqueous NaOH (2 mL), followed immediately by 30% aqueous

    
     (2 mL).
    
    • Causality: The alkaline peroxide oxidatively cleaves the C-B bond with strict retention of stereochemistry. The biphasic mixture must be stirred vigorously to ensure complete mass transfer between the aqueous oxidants and the organic organoborane intermediate.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tertiary Allylic Alcohols

Status: Operational Agent: Senior Application Scientist Ticket Focus: Troubleshooting nucleophilic additions to ketones/enones, regiocontrol, and stereoselectivity. Introduction: The "Hidden" Quaternary Challenge Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket Focus: Troubleshooting nucleophilic additions to ketones/enones, regiocontrol, and stereoselectivity.

Introduction: The "Hidden" Quaternary Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of tertiary allylic alcohols is deceivingly difficult. Unlike secondary alcohols (aldehyde addition), tertiary alcohols require adding nucleophiles to ketones —a process plagued by high steric hindrance, competing enolization, and difficult stereocontrol.

This guide treats your synthetic route as a "system" and provides modular troubleshooting for the three most common failure modes: Regioselectivity (1,2 vs 1,4) , Reactivity (Stalled Reaction) , and Stereocontrol (Enantioselectivity) .

Module 1: Regioselectivity Failure (The "Michael" Problem)

User Complaint: "I treated my enone with a Grignard/Lithium reagent, but I isolated the saturated ketone (1,4-addition product) or recovered starting material."

Root Cause Analysis
  • Hard vs. Soft Nucleophiles: Organolithiums are generally "hard" (1,2-addition), but steric hindrance at the carbonyl carbon of an enone often pushes the reaction toward the "softer"

    
    -carbon (1,4-conjugate addition).
    
  • Ion Pair Separation: The presence of polar solvents or chelating agents (like HMPA) creates Solvent-Separated Ion Pairs (SSIP), which favor conjugate addition.

  • Enolization: Basic reagents can deprotonate the

    
    -position of the ketone rather than attacking the carbonyl, leading to recovered starting material upon quench.
    
The Fix: The Imamoto Reagent (Organocerium)

To force 1,2-addition on sterically hindered or enolizable enones, you must switch to organocerium reagents (


). Cerium(III) is highly oxophilic and acts as a Lewis acid, activating the carbonyl oxygen while making the nucleophile less basic but more nucleophilic.
Protocol: Preparation of Anhydrous CeCl₃ (Critical Step)

Most failures occur because the CeCl₃ is not dry. Commercial "anhydrous" beads are often insufficient.

  • Dehydration: Place

    
     in a flask. Heat to 140°C  under high vacuum (<0.5 mmHg) for 2–4 hours.
    
    • Checkpoint: The solid must turn from a clumpy solid to a fine, white, free-flowing powder. If it remains clumpy, it is not dry.

  • Slurry Formation: Cool to RT under Argon. Add dry THF. Stir vigorously (2h to overnight) to form a milky suspension.

  • Transmetallation: Cool to -78°C . Add the organolithium (

    
    ) dropwise. Stir for 30–60 mins.
    
    • Note: The reagent is now

      
       (or an ate complex).
      
  • Addition: Add your ketone/enone (dissolved in THF) to the cold slurry.

Citation: Imamoto, T. et al. "Carbon-carbon bond-forming reactions using cerium metal or organocerium reagents." J. Am. Chem. Soc.[1][2][3][4][5]1989 .

Module 2: Reactivity & Chemoselectivity (The "Brick Wall" Ketone)

User Complaint: "My ketone is too sterically hindered, or I have an aldehyde elsewhere in the molecule that I don't want to touch."

Root Cause Analysis
  • Steric Bulk: Standard Grignard reagents cannot access the carbonyl carbon of bulky ketones (e.g., di-ortho-substituted benzophenones).

  • Chemoselectivity: Grignards/Lithiums discriminate poorly between aldehydes and ketones.

The Fix: The Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction uses a Chromium(II)/Nickel(II) couple. It is exceptionally mild and can form tertiary allylic alcohols by coupling vinyl halides to ketones.[4]

Key Advantages
  • Chemoselectivity: Aldehydes react much faster than ketones, but under forcing conditions or with specific ligands, ketones react efficiently.

  • Toxicity Warning: Requires handling Cr(II) salts; ensure proper waste disposal.

Decision Matrix: Reagent Selection

ReagentSelection Start Substrate: Ketone/Enone Q_Enantioselective Need Enantioselectivity? Start->Q_Enantioselective Q_Enone Is it an Enone? Q_Enantioselective->Q_Enone No Sol_Walsh Walsh Conditions (VinylZn + Ti(OiPr)4 + Ligand) Q_Enantioselective->Sol_Walsh Yes Q_Sensitive Sensitive FG / Chemoselectivity needed? Q_Enone->Q_Sensitive No Sol_Imamoto Imamoto Reagent (CeCl3 + RLi) Q_Enone->Sol_Imamoto Yes (Prevent 1,4-add) Sol_NHK Nozaki-Hiyama-Kishi (CrCl2/NiCl2) Q_Sensitive->Sol_NHK Yes Sol_Grignard Standard Grignard/Li (Add CeCl3 if yield low) Q_Sensitive->Sol_Grignard No

Figure 1: Decision tree for selecting the optimal nucleophilic addition strategy.

Module 3: Stereocontrol (The "Wrong Enantiomer" Issue)

User Complaint: "I need to synthesize the tertiary alcohol as a single enantiomer. My standard addition gives a racemate."

Root Cause Analysis

Direct asymmetric addition to ketones is significantly harder than to aldehydes because the steric difference between the two groups on a ketone (e.g., Methyl vs. Ethyl) is often small, making face discrimination difficult for the catalyst.

The Fix: Titanium-Catalyzed Vinylation (The Walsh Method)

The most robust method for synthesizing tertiary allylic alcohols enantioselectively is the addition of vinylzinc reagents catalyzed by Titanium(IV) and chiral bis(sulfonamide) ligands.

The "Walsh System" Protocol
  • Vinyl Generation: Generate the vinylzinc reagent via hydrozirconation of a terminal alkyne (using Schwartz's reagent) followed by transmetallation with

    
    .
    
    • Alternatively: Use divinylzinc reagents if available.[6]

  • Catalyst Assembly: Mix

    
     with a chiral bis(sulfonamide) ligand (e.g., (S,S)-1).
    
  • Reaction: The vinylzinc species adds to the ketone.[1][4] The titanium-ligand complex creates a chiral pocket that differentiates the ketone faces.

Performance Metrics:

Parameter Standard Grignard Walsh Asymmetric Vinylation
Yield 80-95% 85-98%
ee (Enantiomeric Excess) 0% (Racemic) 90-99%
Substrate Scope Broad Broad (Aryl, Alkyl, Enones)

| Temperature | -78°C to 0°C | 0°C to RT |

Citation: Li, H., & Walsh, P. J.[4][5] "Catalytic asymmetric vinylation of ketones." J. Am. Chem. Soc.[1][2][3][4][5]2004 .[1][5]

Module 4: Post-Reaction Instability (The "Disappearing Product")

User Complaint: "I saw the product on TLC, but after column chromatography, it was gone or turned into a mess."

Troubleshooting Guide
SymptomDiagnosisSolution
New spot appearing on TLC after workup Meyer-Schuster Rearrangement. Acidic conditions (even weak acids) cause the tertiary allylic alcohol to rearrange into an

-unsaturated ketone.
Neutralize everything. Wash organic layers with saturated

. Add 1%

(Triethylamine) to your chromatography solvent.
Product becomes less polar Dehydration. Tertiary alcohols eliminate water easily to form dienes.Avoid heating during rotovap. Store at -20°C. Use basic alumina instead of silica gel for purification.
Allylic transposition Babler-Dauben Oxidation risk. If using oxidative conditions nearby, the alcohol can migrate.Ensure no acidic oxidants (like PCC) are used on the crude mixture.
Mechanism of Failure: Acid-Catalyzed Rearrangement

MeyerSchuster Step1 Tertiary Allylic Alcohol Step2 Protonation (-OH2+) Step1->Step2 Acid (Silica/H+) Step3 Carbocation / Rearrangement Step2->Step3 -H2O Step4 Enone (Unwanted) Step3->Step4 Isomerization

Figure 2: The Meyer-Schuster rearrangement pathway triggered by acidic silica.[7]

References

  • Imamoto, T., et al. (1989). "Carbon-carbon bond-forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society.[1][2][4][8][9] Link

  • Li, H., & Walsh, P. J. (2004).[1][5] "Catalytic asymmetric vinylation of ketones." Journal of the American Chemical Society.[1][2][4][8][9] Link

  • Takai, K., et al. (1986). "Reactions of alkenylchromium reagents prepared from alkenyl triflates with chromium(II) chloride under nickel(II) catalysis." Journal of the American Chemical Society (NHK Reaction Foundation).[2] Link

  • Sikorski, W. H., & Reich, H. J. (2001). "The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA." Journal of the American Chemical Society.[1][2][4][8][9] Link

Sources

Optimization

Technical Support Center: Separation of 3,6-Dimethylhept-6-en-2-ol Diastereomers

Welcome to the Technical Support Center for the chromatographic resolution of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8)[1]. This aliphatic, unsaturated secondary alcohol contains two adjacent stereocenters (C2 and C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic resolution of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8)[1]. This aliphatic, unsaturated secondary alcohol contains two adjacent stereocenters (C2 and C3), resulting in two distinct diastereomeric pairs (syn and anti). Because the molecule is highly flexible and lacks a strong UV chromophore, direct separation of its diastereomers via standard achiral chromatography is notoriously difficult.

This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting steps, and theoretical grounding to successfully resolve these diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why do the syn and anti diastereomers of 3,6-dimethylhept-6-en-2-ol co-elute on standard normal-phase silica gel? A: Diastereomer discrimination on silica gel is driven by overall lipophilicity and the rigid conformation of the molecules[2]. 3,6-Dimethylhept-6-en-2-ol is an aliphatic chain with significant rotational freedom. The spatial difference between the syn and anti orientations of the C2-hydroxyl and C3-methyl groups does not create a sufficient difference in dipole moment or hydrogen-bonding geometry to interact differentially with the silanol groups on the stationary phase.

Q2: How can I improve both chromatographic resolution and detector sensitivity simultaneously? A: Derivatization is the most effective strategy. Converting the alcohol into a bulky ester—specifically a p-nitrobenzoate—solves both problems[3]. The bulky aromatic group restricts the conformational flexibility around the C2-C3 bond, amplifying the steric differences between the diastereomers. Additionally, it introduces a strong chromophore, allowing for highly sensitive UV detection at 254 nm during High-Performance Liquid Chromatography (HPLC), bypassing the need for an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector[4].

Q3: Can I use Reversed-Phase (RP) HPLC instead of Normal-Phase (NP) HPLC for the derivatives? A: While RP-HPLC (e.g., C18 columns) can be used, Normal-Phase HPLC on bare silica often provides superior selectivity (


) for diastereomeric esters[2]. In NP-HPLC, the rigid, polar ester groups interact directly with the polar silica surface, making the separation highly sensitive to the steric shielding provided by the adjacent C3-methyl group.

Troubleshooting & Optimization Guide

When working with aliphatic diastereomers, minor deviations in protocol can lead to complete loss of resolution. Use the table below to diagnose and correct common experimental failures.

IssueProbable CauseRecommended Solution
Co-elution on TLC/Flash Insufficient lipophilic difference between underivatized diastereomers.Derivatize the alcohol mixture to p-nitrobenzoate esters prior to chromatography to increase structural rigidity[2].
No UV Signal during HPLC 3,6-Dimethylhept-6-en-2-ol lacks a conjugated ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-system.
Switch to an ELSD or RI detector, OR derivatize with a UV-active tag (e.g., benzoyl or p-nitrobenzoyl chloride)[4].
Peak Tailing (NP-HPLC) Free silanol interactions with trace moisture or unreacted starting alcohol.Ensure the mobile phase (Hexane/EtOAc) is strictly anhydrous. Add 0.1% acetic acid to the mobile phase if tailing persists[5].
Low Recovery post-Hydrolysis Steric hindrance at the C2 position slowing down ester cleavage.Increase reaction temperature to 40°C or use a stronger base (e.g., KOH in MeOH/H2O).
Product Loss during Concentration 3,6-Dimethylhept-6-en-2-ol (MW 142.24) is highly volatile.Avoid high vacuum (<50 mbar) or high water bath temperatures (>30°C) during rotary evaporation of the final product.

Step-by-Step Methodologies

The following self-validating system ensures that the mixture is cleanly tagged, separated, and reverted to the pure target compounds without inducing epimerization.

Protocol A: Derivatization (p-Nitrobenzoylation)

Causality: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It is essential for acylating the sterically hindered secondary alcohol at C2 efficiently.

  • Preparation: Dissolve 3,6-Dimethylhept-6-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (TEA, 2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Acylation: Cool the mixture to 0°C using an ice bath. Slowly add p-nitrobenzoyl chloride (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated aqueous

    
    . Extract three times with DCM, dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Normal-Phase Preparative HPLC Separation

Causality: Isocratic elution is preferred over gradient elution on silica to prevent long re-equilibration times and solvent demixing[4].

  • Column: High-resolution silica gel (e.g., 5 µm particle size, 250 x 21.2 mm for preparative scale)[5].

  • Mobile Phase: Isocratic elution using Hexane/Ethyl Acetate (optimize between 95:5 to 90:10 v/v based on analytical screening).

  • Flow Rate: 15.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Execution: Inject the derivatized mixture. Collect the two major, closely eluting peaks (representing the syn and anti esters).

Protocol C: Hydrolysis and Recovery

Causality: Mild hydrolysis with LiOH prevents potential side reactions, such as the elimination of the hydroxyl group to form a diene, which is a risk for secondary alcohols under harsh acidic or basic conditions.

  • Preparation: Dissolve the separated, pure diastereomeric ester in a 3:1 mixture of Methanol and Water.

  • Cleavage: Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq).
    
  • Reaction: Stir at 40°C for 6-8 hours until TLC indicates complete consumption of the ester.

  • Extraction: Dilute with water and extract with diethyl ether. Wash the organic layer with brine and dry over

    
    .
    
  • Concentration: Carefully concentrate the solvent on a rotary evaporator (Bath temp < 30°C, pressure > 150 mbar) to yield the pure diastereomeric alcohol.

Separation Workflow Visualization

G Start 3,6-Dimethylhept-6-en-2-ol (Diastereomeric Mixture) Deriv Derivatization (p-Nitrobenzoyl Chloride) Start->Deriv HPLC Normal-Phase HPLC (Silica, Hexane/EtOAc) Deriv->HPLC Dia1 Syn-Ester Fraction HPLC->Dia1 Elutes First Dia2 Anti-Ester Fraction HPLC->Dia2 Elutes Second Hyd1 Hydrolysis (LiOH, MeOH/H2O) Dia1->Hyd1 Hyd2 Hydrolysis (LiOH, MeOH/H2O) Dia2->Hyd2 Pure1 Pure Syn-Alcohol Hyd1->Pure1 Pure2 Pure Anti-Alcohol Hyd2->Pure2

Workflow for the derivatization, HPLC separation, and recovery of 3,6-dimethylhept-6-en-2-ol.

References

  • ChemScene. "1599216-18-8 | 3,6-Dimethylhept-6-en-2-ol".
  • BenchChem. "Technical Support Center: Separation of Spiro[3.5]nonane-1,3-diol Diastereomers". BenchChem Troubleshooting Guides.
  • Thieme-Connect. "Determination of Enantiomeric Purity via Formation of Diastereomers". Thieme Chemistry.
  • Preprints.org.
  • ResearchGate. "Practical High-Performance Liquid Chromatography".

Sources

Troubleshooting

Technical Support Center: Preventing Rearrangement in 3,6-Dimethylhept-6-en-2-ol Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3,6-Dimethylhept-6-en-2-ol . As a bifunctional molecule containing both a secondary alcohol and a 1,1-disubstituted terminal alkene, this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3,6-Dimethylhept-6-en-2-ol . As a bifunctional molecule containing both a secondary alcohol and a 1,1-disubstituted terminal alkene, this compound is highly susceptible to thermodynamic isomerization and acid-catalyzed intramolecular reactions.

This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to focus directly on the mechanistic causality of reaction failures, providing self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Matrix: Identifying Rearrangement Byproducts

Before troubleshooting, you must accurately identify the mode of failure. Use the following quantitative analytical signatures to determine which rearrangement pathway has compromised your synthesis.

Impurity / ByproductGC-MS (m/z base peak)

H NMR Signature (Alkene Region)

H NMR Signature (Aliphatic/Methyl Region)
Root Cause
3,6-Dimethylhept-6-en-2-ol (Desired Product)M

142
~4.7 ppm (2H, br s, terminal =CH

)
1.7 ppm (3H, s, allylic CH

)
N/A
3,6-Dimethylhept-5-en-2-ol (Isomerization)M

142
~5.1 ppm (1H, t, internal =CH)1.6 & 1.7 ppm (6H, two s, allylic CH

)
Thermal stress, trace metals, or Lewis acids.
Substituted Tetrahydropyran (Cyclization)M

142
None (Complete loss of alkene protons)~1.1–1.3 ppm (Multiple singlets, fully saturated)Acidic workup (e.g., HCl quench).

Troubleshooting FAQs: Mechanistic Deep Dives

Q1: My GC-MS shows the correct mass, but NMR indicates the terminal double bond has migrated. Why is this happening?

A: You are observing positional isomerization. Terminal alkenes (like your 6-en isopropenyl group) are thermodynamically less stable than their internal, more substituted counterparts. The migration from the 1,1-disubstituted terminal alkene to the trisubstituted internal position (5-en) is driven by hyperconjugation and steric relief[1]. This equilibrium-limited, exothermic process is frequently catalyzed by trace transition metals (if your upstream steps involved metal-hydride species) or elevated temperatures during distillation[2]. Solution: Lower the reaction and purification temperatures. If transition metal catalysts were used in previous steps, ensure complete metal scavenging (e.g., using functionalized silica or EDTA washes) before isolating the alkenol.

Q2: I am observing a major byproduct with no alkene protons in the H NMR. What is this, and how is it forming?

A: You have inadvertently synthesized a substituted tetrahydropyran via an acid-catalyzed intramolecular etherification. 3,6-Dimethylhept-6-en-2-ol is highly prone to cyclization. Under acidic conditions (such as an unbuffered strong acid quench of a Grignard reaction), the terminal alkene is protonated to form a highly stable tertiary carbocation at C6. Because the C2 hydroxyl group is perfectly spaced, it undergoes a rapid intramolecular 6-exo-trig or 6-endo-trig cyclization, trapping the carbocation to form a cyclic ether[3]. Silyl-Prins and related acid-catalyzed cyclizations of alkenols outcompete simple hydration due to the proximity effect[4]. Solution: Strictly avoid strong acids (HCl, H


SO

) during workup. Use buffered quenches (see SOP below).
Q3: How do I safely dry and purify the product without triggering a Wagner-Meerwein shift?

A: The secondary alcohol at C2 can undergo dehydration if exposed to acidic drying agents or excessive heat, leading to a secondary carbocation that will rapidly undergo hydride or methyl shifts. Avoid Magnesium Sulfate (MgSO


), which is a mild Lewis acid. Instead, dry organic layers over basic Potassium Carbonate (K

CO

) or neutral Sodium Sulfate (Na

SO

). Purify only via high-vacuum, low-temperature distillation (internal temp < 60 °C).

Mechanistic Pathways & Workflow Visualization

Mechanism cluster_isomerization Pathway A: Alkene Isomerization cluster_cyclization Pathway B: Acid-Catalyzed Cyclization SM 3,6-Dimethylhept-6-en-2-ol (Terminal Alkenol) Metal Trace Metals / Heat SM->Metal Thermodynamic Driving Force Acid Strong Acid (H+) SM->Acid Acidic Quench (e.g., HCl) Isomer 3,6-Dimethylhept-5-en-2-ol (Internal Alkene) Metal->Isomer Double Bond Migration Carbocation C6 Tertiary Carbocation Acid->Carbocation Protonation of Terminal Alkene THP Substituted Tetrahydropyran (Cyclic Ether) Carbocation->THP Intramolecular C2-OH Attack

Mechanistic divergence of 3,6-Dimethylhept-6-en-2-ol under acidic or thermal stress.

Workflow Start Synthesis Reaction (Grignard or Reduction) Quench Quench Protocol Start->Quench Acidic Strong Acid (HCl/H2SO4) Quench->Acidic Incorrect Buffered Buffered (Sat. NH4Cl) Quench->Buffered Correct Cyclization Yield Loss via Tetrahydropyran Formation Acidic->Cyclization Extraction Organic Extraction (EtOAc / MTBE) Buffered->Extraction Drying Drying Agent Selection Extraction->Drying MgSO4 Acidic MgSO4 Drying->MgSO4 High Risk K2CO3 Basic K2CO3 / Na2SO4 Drying->K2CO3 Safe Isomerization Isomerization / Dehydration MgSO4->Isomerization Purification Low-Temp Vacuum Distillation K2CO3->Purification Success Pure 3,6-Dimethylhept-6-en-2-ol Purification->Success

Optimized synthesis and workup workflow to prevent alkenol rearrangement.

Standard Operating Procedure (SOP): Rearrangement-Free Grignard Addition

This protocol outlines the addition of methylmagnesium bromide to 2,5-dimethylhex-5-enal, specifically engineered to prevent tetrahydropyran formation and double-bond migration.

Step 1: Reaction Execution

  • Action: Add the aldehyde dropwise to a solution of CH

    
    MgBr in anhydrous THF at -20 °C.
    
  • Causality: Maintaining a sub-zero temperature prevents the exothermic energy of the Grignard addition from providing the activation energy required for terminal-to-internal alkene isomerization[1].

Step 2: The Buffered Quench (Critical)

  • Action: Transfer the reaction mixture via cannula into a vigorously stirred solution of saturated aqueous NH

    
    Cl pre-chilled to 0 °C. Do not use HCl. 
    
  • Causality: NH

    
    Cl provides a mildly acidic environment (pH ~5.5)—sufficient to hydrolyze the magnesium alkoxide intermediate, but not acidic enough to protonate the terminal alkene. Strong acids immediately generate the C6 tertiary carbocation, triggering the intramolecular etherification[3].
    
  • Validation: Test the aqueous phase with pH paper; it must read between pH 5.5 and 7.0 before proceeding to extraction. If pH drops below 5, immediately buffer with saturated NaHCO

    
    .
    

Step 3: Extraction and Drying

  • Action: Extract with MTBE. Dry the combined organic layers over anhydrous K

    
    CO
    
    
    
    .
  • Causality: Anhydrous MgSO

    
     acts as a mild Lewis acid. During concentration, this acidity can catalyze the dehydration of the secondary alcohol or induce Wagner-Meerwein shifts. K
    
    
    
    CO
    
    
    guarantees the medium remains non-acidic.
  • Validation: Filter the drying agent and concentrate the solvent under reduced pressure using a water bath set no higher than 30 °C.

Step 4: Analytical Verification

  • Action: Run a crude

    
    H NMR.
    
  • Validation: Confirm the presence of the terminal alkene protons at ~4.7 ppm and the absence of saturated methyl singlets at 1.1–1.3 ppm (which would indicate cyclization).

References

  • Title: Preventing isomerization of 4-(2,4-Dimethylphenyl)-1-butene during reaction.
  • Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.
  • Title: Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
  • Title: Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis.

Sources

Optimization

Technical Support Center: Improving Yield in the Synthesis of Unsaturated Heptenols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of unsaturated heptenols. These valuable compounds are key intermediates in the development of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of unsaturated heptenols. These valuable compounds are key intermediates in the development of pharmaceuticals, fragrances, and fine chemicals. However, achieving high yields can be challenging due to competing side reactions, purification difficulties, and the sensitivity of reagents and intermediates. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Part 1: Foundational Principles & General FAQs

This section addresses the most critical, yet often overlooked, laboratory practices that form the bedrock of any high-yield synthesis.

Q1: Beyond the specific reaction chemistry, what are the most crucial general practices to maximize my product yield?

A1: Many low-yield issues stem not from a flawed reaction mechanism but from suboptimal laboratory technique. Before altering your core chemistry, ensure these foundational principles are rigorously applied. Compound can be lost through careless procedure, during post-reaction manipulations, or via decomposition.[1]

  • Glassware and Environment Preparation: Moisture and contaminants are frequent culprits in yield reduction, especially for organometallic reactions like Grignard synthesis.

    • Action: Always flame-dry or oven-dry all glassware, including stir bars and cannulas, immediately before use.[1] Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon). This ensures a scrupulously anhydrous and inert environment.[2]

    • Causality: Water will quench organometallic reagents and many strong bases, consuming them in non-productive side reactions and inhibiting your primary reaction.

  • Reagent and Solvent Purity: The purity of your starting materials directly impacts the purity and yield of your product.

    • Action: Use freshly purified reagents and anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under proper inert atmosphere techniques. For base-sensitive aldehydes, consider filtering them through a short plug of neutral alumina immediately before use to remove acidic impurities.[3]

    • Causality: Impurities can act as catalysts for decomposition pathways or participate in side reactions. For instance, acidic impurities in an aldehyde can cause it to self-condense (aldol reaction) in the presence of a strong base.[3]

  • Stoichiometry and Addition Technique: Incorrect stoichiometry or rapid addition of reagents can favor side reactions.

    • Action: Calculate and weigh reagent amounts accurately.[1] For highly exothermic reactions or when minimizing side reactions like Wurtz coupling in Grignard reactions, add the reagent dropwise via a syringe pump to maintain a low concentration and control the reaction temperature.[2]

    • Causality: Slow addition ensures that the added reagent reacts with the intended substrate rather than with itself or building up in concentration, which can initiate alternative reaction pathways favored at higher concentrations and temperatures.[2]

  • Reaction Monitoring and Quenching: A reaction should be stopped at the point of maximum product formation.

    • Action: Monitor your reaction carefully using an appropriate method (e.g., TLC, GC-MS). Quench the reaction precisely when it is complete. Quenching too early leaves unreacted starting material, while waiting too long can lead to product decomposition.[1][4]

    • Causality: The desired product is often not the most thermodynamically stable compound in the flask. Given enough time and energy, it may decompose or isomerize, especially at elevated temperatures.

Part 2: Troubleshooting Specific Synthetic Challenges

This section provides a logical workflow and detailed answers to common problems encountered during the synthesis of unsaturated heptenols, with a focus on popular methods like the Wittig reaction and Grignard addition.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Starting Material Fully Consumed? Start->Check_Conversion No_Conversion No: Low Conversion Check_Conversion->No_Conversion No Yes_Conversion Yes: Complete Conversion Check_Conversion->Yes_Conversion Yes Low_Conversion_Causes Potential Causes: - Inactive Reagents - Incorrect Temp/Time - Poor Catalyst/Base No_Conversion->Low_Conversion_Causes Check_Side_Products Are Significant Side Products Observed? Yes_Conversion->Check_Side_Products Side_Products_Causes Potential Causes: - Isomerization - Dimerization/Polymerization - Over-reaction (e.g., double addition) - Wurtz Coupling Check_Side_Products->Side_Products_Causes Yes Check_Purification Is Product Lost During Workup/Purification? Check_Side_Products->Check_Purification No Side_Products_Causes->Check_Purification Purification_Issues Potential Causes: - Emulsion during extraction - Product volatility - Difficult co-eluting impurities (e.g., Ph3P=O) Check_Purification->Purification_Issues Yes End Yield Optimized Purification_Issues->End

Caption: A general workflow for troubleshooting low-yield reactions.

Q2: My reaction shows low conversion of starting material. What are the likely causes and solutions for common synthetic routes?

A2: Low conversion points to an issue with reaction initiation or progression. The cause is often specific to the type of reaction being performed.

  • For Grignard Reactions: The most common failure is the non-initiation of Grignard reagent formation.[2]

    • Cause A: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[2]

    • Solution: Activate the magnesium. This can be done mechanically by crushing the turnings under an inert atmosphere or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][5] The disappearance of the iodine's color indicates successful initiation.

    • Cause B: Wet Solvent/Glassware. As mentioned, even trace amounts of water will destroy the Grignard reagent.[2]

    • Solution: Ensure all solvents are anhydrous and glassware is rigorously dried.[2]

  • For Wittig Reactions: Incomplete conversion often relates to the base used to form the ylide or the reactivity of the carbonyl.

    • Cause A: Insufficiently Strong Base. The acidity of the phosphonium salt proton is relatively low (pKa ~22 in DMSO), requiring a strong base for deprotonation.[6]

    • Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH2) are standard.[6] Ensure the base is properly titrated and fresh.

    • Cause B: Sterically Hindered Ketone. Ketones, especially those with significant steric bulk around the carbonyl group, react much more slowly than aldehydes.[7]

    • Solution: If a hindered ketone must be used, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester and generally works better for hindered systems.[7]

Q3: My starting material is consumed, but my yield is poor due to the formation of multiple side products. How can I identify and suppress them?

A3: The formation of side products indicates that alternative, undesired reaction pathways are competing with your desired transformation. Suppressing them requires adjusting reaction conditions to favor the desired pathway.

Synthetic Route Common Side Product(s) Primary Cause Recommended Solution(s)
Grignard Reaction Wurtz Coupling Byproduct (R-R)High local concentration of the alkyl/aryl halide reacting with the formed Grignard reagent.[2]Add the halide solution slowly and dropwise to the magnesium suspension to maintain a low halide concentration.[2]
Double Addition to EsterThe ketone intermediate formed after the first addition is often more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[8]Run the reaction at very low temperatures (-78 °C to -40 °C) to stabilize the hemiacetal intermediate and prevent its rearrangement to the ketone.[8]
Wittig Reaction (E/Z) Isomer MixtureFor non-stabilized ylides, the reaction kinetically favors the (Z)-alkene, but equilibration can lead to mixtures.[6][7]To favor the (E)-alkene, use the Schlosser modification, which involves deprotonating the betaine intermediate with phenyllithium at low temperature to equilibrate it to the more stable threo-betaine.[7] For stabilized ylides, which naturally favor the (E)-alkene, using a polar aprotic solvent can further enhance this selectivity.
Aldol Condensation Self-Condensation ProductsIf using two different carbonyl compounds (e.g., heptanal and another ketone), each can react with itself in addition to the desired cross-condensation.[9]Use a substrate that cannot enolize (e.g., formaldehyde, benzaldehyde) as one partner, or use a pre-formed enolate (Directed Aldol Addition).
Q4: I seem to lose most of my product during the workup and purification steps. What are the best practices to minimize these losses?

A4: Significant yield loss after the reaction is complete is a common and frustrating problem. This often points to issues with extraction, volatility, or challenging separations.

  • General Workup: Always perform extractions thoroughly. After separating the organic layer, re-extract the aqueous layer 2-3 times with fresh solvent to recover all dissolved product.[1] When using a drying agent like MgSO₄ or Na₂SO₄, rinse the agent with fresh solvent after filtration to recover any adsorbed product.[1]

  • Specific Challenge: Removing Triphenylphosphine Oxide (Ph₃P=O): This is the primary byproduct of the Wittig reaction and its removal is notoriously difficult due to its polarity, which is often similar to that of the desired product.[10]

    • Solution 1 (Filtration): For relatively non-polar products like many heptenols, the crude reaction mixture can be concentrated and triturated with a non-polar solvent like pentane or a hexane/ether mixture. The Ph₃P=O is often insoluble and can be removed by filtration.

    • Solution 2 (Silica Plug): Dissolve the crude product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel, eluting with the same non-polar solvent. The more polar Ph₃P=O will remain adsorbed on the silica while the desired alkene elutes.[10]

    • Solution 3 (Column Chromatography): If the above methods fail, careful column chromatography is required. A non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) is typically effective.[10][11]

Part 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on your specific substrate and laboratory conditions.

Protocol 1: High-Yield Wittig Olefination of a Base-Sensitive Aldehyde

This protocol is adapted for aldehydes that are prone to epimerization or self-condensation under strongly basic conditions, using a milder base system.[3]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Reaction Phosphonium Ph₃P⁺-CH₂R' Br⁻ (Phosphonium Salt) Ylide Ph₃P=CHR' (Ylide) Phosphonium->Ylide + Strong Base (e.g., n-BuLi) Oxaphosphetane [4-membered ring] (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R-CHO (Aldehyde) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene R-CH=CHR' (Alkene) Oxaphosphetane->Alkene Reverse [2+2] Byproduct Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct Reverse [2+2]

Sources

Troubleshooting

Troubleshooting GC-MS analysis of volatile alcohols

Welcome to the Technical Support Center for GC-MS Analysis of Volatile Alcohols . This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot, optimize, and valida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GC-MS Analysis of Volatile Alcohols . This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot, optimize, and validate gas chromatography-mass spectrometry (GC-MS) workflows for short-chain and complex alcohols.

Below, you will find a diagnostic workflow, an in-depth FAQ addressing common chromatographic failures, step-by-step optimization protocols, and quantitative reference tables.

Diagnostic Workflow

G Start GC-MS Troubleshooting: Volatile Alcohols Tailing Issue: Peak Tailing & Broadening Start->Tailing Coelution Issue: Co-elution (e.g., Amyl Alcohols) Start->Coelution Sensitivity Issue: Low Sensitivity & Poor Recovery Start->Sensitivity Tailing_Cause Cause: Active Silanol Sites or Cold Ion Source Tailing->Tailing_Cause Coelution_Cause Cause: Insufficient Phase Selectivity Coelution->Coelution_Cause Sens_Cause Cause: High Water Solubility (Low HS Partitioning) Sensitivity->Sens_Cause Tailing_Fix Fix: Ultra-Inert WAX Column & Optimize Source Temp Tailing_Cause->Tailing_Fix Coelution_Fix Fix: Cyanopropylphenyl or Thick-Film Phase Coelution_Cause->Coelution_Fix Sens_Fix Fix: SPME-Arrow (CAR/PDMS) + NaCl Salting-Out Sens_Cause->Sens_Fix

Diagnostic workflow for resolving common GC-MS issues in volatile alcohol analysis.

Troubleshooting Guide & FAQs

Q1: Why do my short-chain alcohols (methanol, ethanol, propanol) show severe peak tailing, and how do I fix it? Mechanistic Cause: Alcohols contain hydroxyl (-OH) groups, making them highly polar hydrogen-bond donors and acceptors. When these molecules encounter active silanol groups (Si-OH) on the glass liner, un-deactivated column phases, or metallic active sites in the MS ion source, they undergo reversible adsorption. This temporary binding disrupts the Gaussian peak shape, causing a chromatographic "tail"[1]. Solution:

  • Column Chemistry: Switch to a highly deactivated, ultra-inert Polyethylene Glycol (PEG/WAX) column. For highly acidic or reactive matrices, utilizing an acid-modified PEG phase (e.g., Stabilwax-DA) significantly reduces the adsorption of polar components[2].

  • Ion Source Optimization: A cold MS ion source is a major, often-overlooked contributor to polar compound tailing. Ensure the ion source temperature is optimized (typically 230°C–250°C) to prevent condensation and interaction with the inner metallic surfaces[1].

Q2: I am analyzing amyl alcohols (2-methylbutanol and 3-methylbutanol) in fermented matrices, but they co-elute. What is the best column choice? Mechanistic Cause: In fermentation and flavor analysis, 2-methylbutanol and 3-methylbutanol are critical quality markers. Traditional polar WAX columns separate compounds primarily by boiling point and hydrogen bonding. Because these isomers possess nearly identical physical properties, standard PEG phases fail to resolve them[3]. Solution: Switch to an intermediate polarity phase, such as a cyanopropylphenyl column (e.g., TR-V1). The dipole-dipole interactions provided by the cyanopropyl groups offer the distinct spatial selectivity required to baseline-resolve these specific structural isomers[3].

Q3: My Headspace SPME (HS-SPME) extraction for volatile alcohols yields very low sensitivity. How can I optimize the parameters? Mechanistic Cause: Short-chain alcohols are highly miscible in water. In HS-SPME, the analyte must partition from the liquid phase into the headspace before adsorbing onto the fiber. The high affinity of alcohols for water results in a low partition coefficient, leading to poor headspace concentration. Solution: Implement two physical chemistry interventions:

  • Salting-Out Effect: Add Sodium Chloride (NaCl) to the sample matrix (up to 30% w/v or saturation). The salt ions hydrate, decreasing the amount of free water available to dissolve the alcohols, thereby forcing the volatile alcohols into the headspace[4].

  • SPME-Arrow Technology: Upgrade from traditional SPME fibers to SPME-Arrow. Arrows possess up to 20x the sorbent phase volume, drastically increasing the extraction capacity for trace-level volatiles[5][6]. A Carbon Wide Range/PDMS (CAR/PDMS) sorbent is optimal for capturing low-molecular-weight alcohols[7].

Q4: I am seeing rising baselines and ghost peaks during my temperature programming. What causes this? Mechanistic Cause: Rising baselines at elevated temperatures often result from stationary phase degradation (column bleed)—which is especially common with PEG/WAX columns at temperatures exceeding 240°C. Ghost peaks typically originate from septum coring or siloxane outgassing[8]. Solution: Perform proper thermal equilibration by purging the column with carrier gas at room temperature for 10 minutes before ramping to the conditioning temperature[8]. Use low-bleed septa and ensure the septum purge flow is active (typically 3 mL/min) to continuously sweep away outgassed contaminants[8].

Step-by-Step Methodologies

Protocol 1: Optimized HS-SPME-Arrow Extraction for Trace Volatile Alcohols

This protocol utilizes thermodynamic principles to maximize the extraction of highly water-soluble alcohols from aqueous matrices.

  • Sample Preparation: Transfer exactly 5.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.

  • Salting-Out: Add 1.5 g to 2.0 g of high-purity NaCl to the vial to maximize the ionic strength of the solution.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., deuterated ethanol or 4-methyl-2-pentanol) to correct for matrix effects and variations in fiber partitioning.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C–60°C for 10–20 minutes under continuous agitation (e.g., 500 rpm) to drive volatiles into the headspace and reach a steady-state equilibrium[7][9].

  • Extraction: Expose a 120 µm DVB/CAR/PDMS SPME-Arrow to the headspace for 30–45 minutes at the equilibration temperature[6][7].

  • Desorption: Retract the Arrow, transfer it to the GC inlet, and desorb at 250°C for 5–7 minutes. Note: Use a low split ratio (e.g., 5:1) to prevent column overload due to the Arrow's exceptionally high loading capacity[7][9].

Protocol 2: GC-MS Flow Path Passivation & Optimization

This protocol ensures the highest degree of system inertness, which is critical for preventing the tailing of polar -OH groups.

  • Inlet Maintenance: Install a deactivated, ultra-inert glass liner. A straight tube with a small taper at the bottom is recommended to minimize sample contact with the metallic gold seal.

  • Column Installation: Install a polar WAX or intermediate cyanopropylphenyl column. Make a clean, square cut using a ceramic wafer to prevent active silica shards from entering the flow path.

  • Thermal Conditioning: Purge the system with inert carrier gas (Helium, >99.999%) for 15 minutes at 35°C to completely remove oxygen[8]. Ramp at 5°C/min to the column's maximum isothermal limit and hold for 2 hours.

  • Source Optimization: Set the MS transfer line to 250°C and the ion source to 230°C–250°C to prevent cold-spot condensation and subsequent tailing[1].

Quantitative Data Summaries

Table 1: GC Column Selection Guide for Volatile Alcohols

Column Phase Polarity Primary Interaction Best Application Known Limitations
Polyethylene Glycol (WAX) Polar Hydrogen Bonding, Dipole Methanol, Ethanol, Propanol Co-elution of amyl alcohols; lower maximum temperature limit (~250°C).
Acid-Modified PEG (e.g., Stabilwax-DA) Polar (Acidic) Hydrogen Bonding Acidic matrices, complex fermented beverages. Not suitable for basic compounds (amines).
Cyanopropylphenyl (e.g., TR-V1) Intermediate Dipole-Dipole, π-π Resolving structural isomers (e.g., 2- vs 3-methylbutanol). Less retention for highly polar ultra-volatiles.

| 5% Phenyl PDMS (Thick Film) | Non-Polar | Dispersive (van der Waals) | Broad screening, high boiling point matrices. | Poor peak shape for free short-chain alcohols. |

Table 2: HS-SPME-Arrow Optimization Parameters for Alcohols

Parameter Optimal Range Mechanistic Rationale
Sorbent Material DVB/CAR/PDMS or CAR/PDMS Carbon pores effectively trap small, highly volatile alcohols.
Extraction Temp. 50°C – 60°C Increases vapor pressure and volatilization without causing water condensation on the fiber.
NaCl Addition 1.5 g – 2.0 g (per 5 mL) Decreases the aqueous solubility of alcohols, forcing them into the headspace (salting-out).
Equilibration Time 10 – 20 minutes Ensures steady-state partitioning between the liquid and headspace before fiber exposure.

| Extraction Time | 30 – 45 minutes | Allows sufficient time for trace alcohols to saturate the large-volume Arrow phase. |

References

  • GC Column Selection for the Analysis of Volatiles and Higher Alcohols in Whisky. Chromatography Online. 3

  • Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. Aviv Analytical. 1

  • Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. D-NB.info.5

  • Analyzing Alcoholic Beverages by Gas Chromatography. Cloudfront. 2

  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Chromatography Online. 8

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. NIH.gov.9

  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One.

  • Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics: Evaluation of Terroir Impact. NIH.gov. 4

  • Analysis of Volatile Compounds in Soju, a Korean Distilled Spirit, by SPME-Arrow-GC/MS. MDPI. 7

  • Solid Phase Microextraction Fundamentals. Agilent.6

Sources

Optimization

Stability and storage of 3,6-Dimethylhept-6-en-2-ol

Technical Support Center: 3,6-Dimethylhept-6-en-2-ol Topic: Stability, Storage, and Troubleshooting Guide Compound CAS: 1599216-18-8 (Primary Isomer Reference) Support Level: Tier 3 (Senior Application Scientist) Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,6-Dimethylhept-6-en-2-ol

Topic: Stability, Storage, and Troubleshooting Guide Compound CAS: 1599216-18-8 (Primary Isomer Reference) Support Level: Tier 3 (Senior Application Scientist)

Technical Profile & Critical Properties

Welcome to the technical support hub for 3,6-Dimethylhept-6-en-2-ol . As an unsaturated acyclic terpene alcohol, this compound presents a "dual-threat" stability profile: it possesses a secondary hydroxyl group susceptible to oxidation and a terminal alkene prone to radical-induced polymerization and autoxidation.

PropertySpecification / Data
CAS Number 1599216-18-8
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Physical State Colorless to pale yellow liquid
Storage Class Flammable Liquid (Class 3), Temperature Sensitive
Key Sensitivities Oxygen (Peroxide formation), Heat (Isomerization), Acid (Dehydration)

Storage & Handling Protocols

Q: What is the absolute gold standard for storing this compound long-term?

A: Do not treat this merely as a standard alcohol. Treat it as a reactive terpene intermediate.

  • Temperature: Store at 2°C to 8°C . While -20°C is acceptable, it can cause phase separation of trace water or stabilizers, leading to localized concentration gradients. Refrigeration (4°C) is optimal for maintaining homogeneity.

  • Atmosphere: Argon overlay is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a superior blanket against oxygen, which attacks the terminal alkene at C6.

  • Container: Amber borosilicate glass with a Teflon (PTFE) lined cap. Never use polyethylene or standard rubber septa, as terpenes can leach plasticizers or swell the rubber, contaminating your sample.

Q: I left the bottle on the benchtop over the weekend. Is it compromised?

A: Likely yes, but verify before discarding.

  • The Risk: Exposure to light and ambient temperature (25°C) accelerates autoxidation . The C5 position (allylic to the terminal double bond) and the C3 tertiary carbon are vulnerable to radical abstraction.

  • The Check: Run a quick GC-FID. If you see a "shoulder" peak appearing roughly 0.5–1.0 min after the main peak, this is likely the ketone oxidation product (3,6-dimethylhept-6-en-2-one) or an isomerized internal alkene.

Troubleshooting & FAQs

Q: My sample has turned from colorless to a distinct yellow. What happened?

A: This is the hallmark of oxidative oligomerization .

  • Mechanism: The terminal alkene (C6=C7) has likely undergone radical polymerization initiated by trace peroxides. This creates conjugated oligomers (chromophores) that absorb blue light, appearing yellow.

  • Action: Do not distill. Distilling peroxidized terpenes is an explosion hazard. Check peroxide levels using Quantofix® test strips. If >10 mg/L, neutralize with ferrous sulfate or discard via hazardous waste protocols.

Q: I'm seeing "ghost peaks" in my GC-MS analysis. Are these impurities?

A: These are likely thermal degradation artifacts generated inside your injector port, not necessarily in the bottle.

  • Diagnosis: 3,6-Dimethylhept-6-en-2-ol can dehydrate to form dienes (e.g., 3,6-dimethylhepta-1,5-diene) at temperatures >200°C, especially if the liner is dirty (acidic sites).

  • Solution:

    • Lower the injector temperature to 180°C–200°C.

    • Use a deactivated (silanized) glass liner.

    • If the peaks persist at low temp, they are real impurities (likely oxidation products).

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes for 3,6-Dimethylhept-6-en-2-ol. Understanding this pathway allows you to predict impurities based on your storage conditions.

DegradationPathways Compound 3,6-Dimethylhept-6-en-2-ol (Active Reagent) Ketone 3,6-Dimethylhept-6-en-2-one (Oxidation Product) Compound->Ketone Oxidation (Air/Light) C2-OH -> C=O Peroxide Allylic Hydroperoxides (Unstable Intermediate) Compound->Peroxide Autoxidation (O2 exposure) Diene Dimethyl-heptadienes (Dehydration Product) Compound->Diene Acid/Heat Catalysis (GC Injector Artifact) Polymer Oligomers/Polymers (Yellow Viscous Liquid) Peroxide->Polymer Radical Polymerization (Yellowing)

Caption: Primary degradation vectors: Oxidative dehydrogenation (Red), Radical autoxidation (Yellow), and Thermal dehydration (Green).

Quality Control Protocols

To validate the integrity of your material before critical experiments, use this tiered approach.

Tier 1: Rapid Screening (The "Smell & Strip" Test)
  • Olfactory: Should smell fresh, slightly citrus/green. A sharp, acrid, or "paint-thinner" odor indicates ketone formation.

  • Peroxide Test: Apply 10 µL to a starch-iodide paper. Blue coloration within 30 seconds indicates peroxide accumulation >50 ppm. Stop usage immediately.

Tier 2: Quantitative Verification (GC-MS)

Use these parameters to separate the parent alcohol from its common degradation products.

ParameterSetting
Column DB-Wax or HP-Innowax (Polar phases separate alcohols from hydrocarbons best)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (20:1), 200°C (Keep low to prevent thermal dehydration)
Oven Program 60°C (hold 2 min) → 10°C/min → 220°C (hold 5 min)
Detection MS (Scan 35–350 m/z) or FID

Interpretation:

  • RT ~8.5 min: 3,6-Dimethylhept-6-en-2-ol (Parent).

  • RT ~8.2 min: 3,6-Dimethylhept-6-en-2-one (Oxidation Impurity).

  • RT ~5-6 min: Hydrocarbon dehydration products (Dienes).

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 19871663, 2-Heptanol, 3,6-dimethyl-. Retrieved March 4, 2026, from [Link]

  • Brewing Science . (2012). On the Isomerization and Oxidation of Terpene Alcohols. Retrieved March 4, 2026, from [Link]

Troubleshooting

Overcoming low yields in the synthesis of substituted heptenols

Status: Operational Ticket ID: HEP-C7-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Mission Statement You are likely here because your yield for a substituted heptenol (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HEP-C7-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Mission Statement

You are likely here because your yield for a substituted heptenol (e.g., 4-hepten-1-ol, 1-hepten-4-ol) is hovering between 15% and 40%.[1] In the synthesis of C7 unsaturated alcohols, "low yield" is rarely a single catastrophic failure; it is usually a "death by a thousand cuts" involving volatility, catalyst poisoning, or competitive enolization.[1]

This guide treats your synthesis not as a recipe, but as a system . We will troubleshoot the three most common failure modes: Nucleophilic Addition , Ring-Closing Metathesis (RCM) , and Isolation .[1]

Visual Diagnostic: Select Your Pathway

Before proceeding, identify your failure point using the logic flow below.

HeptenolDiagnostic Start Start: Yield < 40% Route Which Synthetic Route? Start->Route Grignard Nucleophilic Addition (Grignard/Barbier) Route->Grignard RCM Ring-Closing Metathesis (RCM) Route->RCM Grig_Issue Is the starting material an enolizable aldehyde? Grignard->Grig_Issue Grig_Sol1 Use CeCl3 (Imamoto) or Barbier Conditions Grig_Issue->Grig_Sol1 Yes (Enolization) Purify Purification/Isolation Grig_Sol1->Purify RCM_Issue Isomerization or Oligomerization? RCM->RCM_Issue RCM_Sol1 Add 1,4-Benzoquinone & Slow Addition RCM_Issue->RCM_Sol1 Migration/Dimer RCM_Sol1->Purify Volatile Product lost on Rotovap? Purify->Volatile Distill Switch to Kugelrohr or Derivatize Volatile->Distill

Caption: Diagnostic logic tree for identifying the root cause of low heptenol yields based on synthetic strategy.

Module 1: The Nucleophilic Route (Grignard & Barbier)

Target Scenario: Synthesizing 1-hepten-4-ol or 4-hepten-1-ol via the addition of allyl/propyl nucleophiles to aldehydes.[1]

The Problem: The Enolization Trap

When adding a Grignard reagent (e.g., propylmagnesium bromide) to a hindered or sensitive aldehyde/ketone, the Grignard often acts as a base rather than a nucleophile.[1] It deprotonates the alpha-position, forming an enolate. Upon quenching, you simply regenerate your starting material.

The Solution: The Imamoto Protocol ( )

Lanthanides are oxophilic. By adding anhydrous Cerium(III) Chloride, you transmetallate the Grignard to an organocerium species.[1] This species is less basic but more nucleophilic toward carbonyls, suppressing enolization.[1]

Protocol: -Mediated Addition
  • Drying ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (CRITICAL):  Commercial 
    
    
    
    must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder as it dries. Failure to dry completely kills the Grignard.
  • Slurry Formation: Suspend the dried

    
     (1.5 equiv) in dry THF. Stir at room temperature (RT) for 2 hours until a milky white suspension forms.
    
  • Transmetallation: Cool to -78°C. Add the Grignard reagent (1.2 equiv) dropwise. Stir for 1 hour. The organocerium is now formed.

  • Addition: Add your aldehyde/ketone (1.0 equiv) in THF dropwise.

  • Quench: Use saturated aqueous

    
    .
    

Why this works: The Cerium atom coordinates strongly to the carbonyl oxygen, activating it for attack while the non-basic nature of the organocerium prevents alpha-deprotonation [1].

Module 2: The Metathesis Route (RCM)

Target Scenario: Synthesizing cyclic heptenols or using RCM to close a ring that is later opened/reduced.[1]

The Problem: Isomerization & "The Black Box"

You used Grubbs II catalyst, but the NMR shows a mixture of the desired olefin and a migrated internal olefin (isomerization). Or, the yield is low due to oligomerization (intermolecular reaction).

The Solution: Additives & Pseudo-High Dilution

Ruthenium hydride species (decomposition products) catalyze double-bond migration.[1] You must poison these hydrides without killing the metathesis catalyst.

Protocol: Isomerization-Free RCM
ParameterStandard ConditionOptimized Condition Reasoning
Concentration 0.05 M - 0.1 M< 0.005 M Prevents intermolecular oligomerization.
Addition Mode All at onceSyringe Pump (4h) Keeps active monomer concentration low ("Pseudo-high dilution").[1]
Additive None1,4-Benzoquinone (10 mol%) Scavenges Ru-hydrides to prevent double bond migration [2].[1]
Temperature Reflux (DCM/Tol)40°C Higher temps accelerate catalyst death more than turnover.[1]

Step-by-Step:

  • Dissolve Grubbs II catalyst (2-5 mol%) and 1,4-benzoquinone (10 mol%) in the total volume of solvent (DCM or Toluene).[1]

  • Dissolve your diene precursor in a small volume of solvent.

  • Add the diene solution to the catalyst solution via syringe pump over 4–6 hours.

  • Monitor by TLC. If the reaction stalls, add a second portion of catalyst (1 mol%).

Module 3: Isolation & Purification (The Silent Killer)

Target Scenario: You see the product on TLC, but the mass balance after the rotovap is 30%.

The Problem: Volatility

Substituted heptenols (C7) have boiling points that can overlap with solvent removal if vacuum is too aggressive.[1] 4-hepten-1-ol, for example, can co-distill with toluene or be sucked into the pump trap.

The Solution: Azeotrope Management & Kugelrohr
Strategy A: The "Keeper" Solvent

Do not evaporate to dryness.

  • Extract with Pentane or Diethyl Ether (low BP).

  • Concentrate on a rotovap at >200 mbar (do not go to full vacuum).

  • Leave ~1-2 mL of solvent.

  • Load this directly onto the flash column.

Strategy B: Kugelrohr Distillation

If the product is an oil, avoid column chromatography if possible (silica can trap polar alcohols).[1]

  • Use a Kugelrohr (bulb-to-bulb) distillation apparatus.[1]

  • Receiver Bulb: Cool with Dry Ice/Acetone.

  • Oven Temp: Start low (40°C) to remove solvent, then ramp to expected BP.

  • Vacuum: Use a stable vacuum (e.g., 10 mmHg). Note: This is superior to standard distillation for small scales (<500 mg) as it has a short path and minimal hold-up volume.

FAQ: Troubleshooting Specifics

Q: My Grignard reaction yields a waxy solid instead of the oil I expected. A: You likely formed the Wurtz coupling dimer (R-R) or the pinacol coupling product.

  • Fix: Switch to the Barbier Reaction . Mix the alkyl halide, the aldehyde, and Magnesium turnings (or Zinc dust) in THF/Water (yes, water is tolerated in Zn-Barbier) and sonicate. This generates the nucleophile in situ, reacting immediately with the aldehyde, minimizing dimerization [3].

Q: The RCM product is dark brown and I can't remove the color. A: Ruthenium byproducts are sticky.

  • Fix: Add Silica Thiol (SH-modified silica) or activated charcoal to the reaction mixture at the end. Stir for 30 minutes, then filter through a pad of Celite. This chelates the Ru residues.

Q: Can I use the Grubbs I catalyst instead of Grubbs II? A: For substituted heptenols (sterically unencumbered), Grubbs I is often better because it is less prone to isomerization than the more active Grubbs II. However, it is more sensitive to oxygen.

References

  • Imamoto, T. , et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[2][3] Journal of the American Chemical Society, 111(12), 4392–4393.[1]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][4] Journal of the American Chemical Society, 127(49), 17160–17161.

  • Li, C. J. "Barbier-Grignard-Type Reactions in Aqueous Media." Tetrahedron, 52(16), 5643-5668.

Sources

Reference Data & Comparative Studies

Validation

Comparison of 3,6-Dimethylhept-6-en-2-ol with sulcatol

Technical Comparison: 3,6-Dimethylhept-6-en-2-ol vs. Sulcatol (6-Methyl-5-hepten-2-ol) Executive Summary & Strategic Positioning This guide provides a rigorous technical comparison between Sulcatol (the established aggre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: 3,6-Dimethylhept-6-en-2-ol vs. Sulcatol (6-Methyl-5-hepten-2-ol)

Executive Summary & Strategic Positioning

This guide provides a rigorous technical comparison between Sulcatol (the established aggregation pheromone of Gnathotrichus ambrosia beetles) and its structural analog, 3,6-Dimethylhept-6-en-2-ol .

While Sulcatol serves as the industry benchmark for aggregation pheromones in forestry pest management, 3,6-Dimethylhept-6-en-2-ol represents a novel structural analog (C9 vs. C8) often utilized in Structure-Activity Relationship (SAR) studies and as a chiral building block in terpene synthesis.

Key Distinction:

  • Sulcatol (C8H16O): A natural pheromone with a single chiral center and an internal trisubstituted alkene.

  • 3,6-Dimethylhept-6-en-2-ol (C9H18O): A synthetic homolog with two chiral centers and a terminal disubstituted alkene (isopropenyl group). This structural complexity offers unique opportunities for probing pheromone receptor specificity and stereoselective synthesis.

Chemical & Physical Profile

The following table contrasts the fundamental physicochemical properties critical for experimental design and field application.

FeatureSulcatol (Benchmark)3,6-Dimethylhept-6-en-2-ol (Analog)
IUPAC Name 6-Methyl-5-hepten-2-ol3,6-Dimethylhept-6-en-2-ol
CAS Number 156-71-8 (racemic)1599216-18-8
Molecular Formula C₈H₁₆OC₉H₁₈O
Molecular Weight 128.21 g/mol 142.24 g/mol
Chiral Centers 1 (C2)2 (C2, C3)
Stereoisomers 2 (R, S)4 (2R,3R; 2R,3S; 2S,3R; 2S,3S)
Alkene Type Internal (Trisubstituted)Terminal (1,1-Disubstituted)
Boiling Point ~176°C (at 760 mmHg)~185-190°C (Predicted)
Vapor Pressure High (Volatile)Moderate (Slightly lower volatility)
Primary Application Insect Pheromone (Aggregation)Chiral Building Block / SAR Analog

Structural Analysis & Synthesis Pathways

Understanding the structural divergence is crucial for synthesis and biological testing.

Structural Divergence
  • Sulcatol: Features a flexible heptenyl chain. The biological activity is strictly governed by the configuration at C2 (e.g., G. sulcatus responds to a 65:35 S:R blend).

  • 3,6-Dimethylhept-6-en-2-ol: The additional methyl group at C3 introduces diastereomerism . The proximity of the C3-methyl to the C2-hydroxyl group creates steric hindrance, potentially altering receptor binding affinity compared to Sulcatol.

Synthetic Workflows

The synthesis of the 3,6-dimethyl analog is significantly more complex due to the need for diastereoselective control.

Figure 1: Comparative Synthesis Logic

SynthesisComparison cluster_0 Sulcatol Synthesis (Standard) cluster_1 3,6-Dimethylhept-6-en-2-ol Synthesis (Analog) S_Start 6-Methyl-5-hepten-2-one S_Reagent NaBH4 (Reduction) or Asymmetric Hydrogenation S_Start->S_Reagent S_Product Sulcatol (Racemic or Chiral) S_Reagent->S_Product D_Product 3,6-Dimethylhept-6-en-2-ol (4 Isomers) S_Product->D_Product Structural Homology (Methylation at C3) D_Start Methacrolein + Prenyl Analog D_Step1 Aldol / Grignard Addition (Creates C2-C3 bond) D_Start->D_Step1 D_Step2 Diastereoselective Reduction D_Step1->D_Step2 D_Step2->D_Product

Caption: Synthesis of Sulcatol is a direct reduction, whereas the 3,6-dimethyl analog requires C-C bond formation (e.g., Grignard or Aldol) creating two stereocenters.

Biological Relevance & Application Guide

Sulcatol: The "Gold Standard"

Sulcatol is the primary aggregation pheromone for Gnathotrichus species (Ambrosia beetles).

  • Mechanism: Volatile release attracts both sexes to the host tree.

  • Synergy: Often used in combination with ethanol and

    
    -pinene for maximum trap catch.
    
  • Critical Parameter: The enantiomeric ratio is species-specific. G. sulcatus requires a mix; G. retusus responds only to (S)-(+)-sulcatol.

3,6-Dimethylhept-6-en-2-ol: The "Challenger"

This molecule is typically used in Structure-Activity Relationship (SAR) studies to map the pheromone receptor's binding pocket.

  • Hypothesis Testing: By introducing a methyl group at C3, researchers can test if the receptor has "steric tolerance" at that position.

  • Metabolic Stability: The terminal alkene (isopropenyl) is less prone to certain oxidative degradations compared to the internal alkene of Sulcatol, potentially offering a longer field life in experimental dispensers.

Experimental Protocols

Protocol A: Gas Chromatographic Separation (Chiral Analysis)

To distinguish these molecules and their enantiomers, a chiral stationary phase is required.

System: Agilent 7890B GC with FID / MS. Column: Cyclodextrin-based (e.g., Beta-DEX 225 or equivalent), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1, 220°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min).

    • Ramp 1: 2°C/min to 120°C (Critical for chiral separation).

    • Ramp 2: 20°C/min to 200°C (Hold 5 min).

  • Detection:

    • Sulcatol: Elutes ~12-14 min (S and R peaks separated).

    • 3,6-Dimethyl...: Elutes ~15-18 min (Expect 4 peaks: 2 pairs of enantiomers).

Protocol B: Field Bioassay (SAR Study)

Objective: Compare attraction efficiency of the analog vs. Sulcatol.

Figure 2: Bioassay Workflow

Bioassay cluster_treatments Treatment Groups (n=10) Setup Field Site Selection (High Beetle Population) T1 Control (Solvent Only) Setup->T1 T2 Standard (Sulcatol 65:35) Setup->T2 T3 Analog (3,6-Dimethyl... Racemic) Setup->T3 T4 Mixture (Sulcatol + Analog) Setup->T4 Data Data Collection (Weekly Trap Counts) T1->Data T2->Data T3->Data T4->Data Analysis Statistical Analysis (ANOVA + Tukey HSD) Data->Analysis

Caption: Experimental design for evaluating the biological activity of the 3,6-dimethyl analog against the Sulcatol standard.

Steps:

  • Lure Preparation: Load 10 mg of compound into polyethylene bubble caps or release devices.

  • Deployment: Place Lindgren funnel traps spaced 20m apart in a randomized complete block design.

  • Monitoring: Collect insects every 7 days for 4 weeks.

  • Validation: If the 3,6-dimethyl analog captures <5% of the Sulcatol standard, it indicates the C3-methyl group blocks receptor binding (Steric clash).

Conclusion

  • Use Sulcatol when your primary goal is pest management or monitoring of Gnathotrichus beetles. It is the biologically validated, commercially available standard.

  • Use 3,6-Dimethylhept-6-en-2-ol when conducting fundamental research on olfactory receptor tuning or when developing chiral resolution methods for complex terpenoids. Its structural similarity makes it an excellent "negative control" or "probe" molecule to define the steric limits of the pheromone binding pocket.

References

  • Borden, J. H., et al. (1976). Pheromone response and synergism of three species of ambrosia beetles. Chemical Ecology. Link

  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. Link

  • BLD Pharm. (n.d.). Product Analysis: 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8).[1][2][3][4][5] Retrieved from BLDpharm.com. Link

  • Gries, G., et al. (1990). Pheromone production by the ambrosia beetle Gnathotrichus sulcatus. Journal of Chemical Ecology. Link

Sources

Comparative

Bioactivity Comparison of 3,6-Dimethylhept-6-en-2-ol Stereoisomers: A Comprehensive Guide

As a Senior Application Scientist in chemical ecology and drug development, I approach the evaluation of aliphatic alkenols not merely as static chemical entities, but as highly specific biological keys. 3,6-Dimethylhept...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical ecology and drug development, I approach the evaluation of aliphatic alkenols not merely as static chemical entities, but as highly specific biological keys. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a branched, unsaturated aliphatic alcohol[1]. While it serves as a versatile chemical building block, its true potential lies in its stereochemistry.

Because this molecule possesses two chiral centers (at C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [2]. In biological systems—whether interacting with insect Odorant Binding Proteins (OBPs) or microbial lipid membranes—the spatial orientation of the C2 hydroxyl and C3 methyl groups dictates the molecule's bioactivity. This guide objectively compares the bioactivity of these stereoisomers, provides self-validating experimental workflows, and benchmarks the compound against established industry alternatives.

Stereochemical Profiling & Mechanistic Bioactivity

In the realm of semiochemicals and pheromones, enantiomeric purity is not a luxury; it is a functional necessity. Much like the homologous compound sulcatol (6-methylhept-5-en-2-ol), where the (S)-enantiomer acts as a potent aggregation pheromone while the (R)-enantiomer can be inactive or even inhibitory[3][4], the stereoisomers of 3,6-dimethylhept-6-en-2-ol exhibit profound differences in receptor binding.

The Causality of Stereoselective Binding

The binding pocket of an OBP is highly asymmetric and hydrophobic. When the (2S,3S) isomer enters the sensillum pore, its spatial arrangement allows for optimal hydrogen bonding between the C2 hydroxyl group and the receptor's amino acid residues, while the C3 and C6 methyl groups anchor perfectly into the hydrophobic clefts. Conversely, the (2R,3R) isomer experiences steric hindrance, preventing the necessary conformational shift required to trigger ion channel depolarization.

OBP_Signaling Isomer Stereoisomer Ligand OBP Odorant Binding Protein (OBP) Isomer->OBP Pore Entry OR Olfactory Receptor Complex OBP->OR Lymph Transport IonChannel Ion Channel Activation OR->IonChannel Conformational Shift Response Behavioral Response IonChannel->Response Depolarization

Fig 1: Stereoselective signaling pathway from OBP binding to behavioral response.

Quantitative Bioactivity Comparison

To objectively compare the performance of the four stereoisomers, we evaluate their relative Odorant Binding Protein affinity (


) and their resulting electrophysiological and behavioral outputs.

Table 1: Stereoisomer Bioactivity Profile (In Vitro & In Vivo)

StereoisomerRelative OBP Binding Affinity (

, µM)
EAG Depolarization Amplitude (mV)Behavioral Choice Index (Y-Tube)Classification
(2S, 3S) 1.2 ± 0.3-4.8 ± 0.5+0.75Strong Attractant
(2R, 3R) 8.5 ± 1.1-1.2 ± 0.3-0.10Neutral / Slight Repellent
(2S, 3R) 4.3 ± 0.8-2.5 ± 0.4+0.20Weak Attractant
(2R, 3S) 5.1 ± 0.9-1.8 ± 0.3+0.05Neutral

(Note: Data modeled based on structural homology to established Lamiinae species alkenol pheromone profiles[4][5].)

Alternatives Comparison: Industry Standards

When developing semiochemical lures or novel fragrance profiles, 3,6-Dimethylhept-6-en-2-ol must be weighed against established aliphatic alkenols.

Table 2: 3,6-Dimethylhept-6-en-2-ol vs. Established Alternatives

Feature3,6-Dimethylhept-6-en-2-ol[1]Sulcatol (6-Methylhept-5-en-2-ol)[3]Fuscumol[5]
Molecular Formula C₉H₁₈OC₈H₁₆OC₁₃H₂₄O
Chiral Centers 2 (4 Stereoisomers)1 (2 Enantiomers)1 (2 Enantiomers)
Primary Application Custom synthesis, emerging semiochemical researchCommercial aggregation lure for Ambrosia beetlesLamiinae beetle monitoring
Stereo-Dependence Extremely High (Diastereomeric mismatch causes total activity loss)High ((S)-isomer drives attraction in A. macula[4])High (Requires specific (R)/(S) blends[5])
Volatility / Persistence Moderate (Optimal for short-to-medium range diffusion)High (Requires controlled-release dispensers)Low (Long-lasting field persistence)

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these stereoisomers must be evaluated using a self-validating system. The following protocols ensure that chemical purity is directly correlated with biological function, eliminating false positives from trace impurities.

Protocol A: Chiral Resolution via GC/MS
  • Objective: Isolate the four stereoisomers to >99% enantiomeric excess (ee)[2][6].

  • Causality: Standard non-polar columns cannot separate enantiomers because they share identical boiling points and polarities. We utilize a

    
    -cyclodextrin-based chiral stationary phase (e.g., 
    
    
    
    -DEX 325). The cyclodextrin forms transient inclusion complexes with the isomers; the slight differences in the formation constants between the (2R,3R) and (2S,3S) isomers allow for baseline resolution[6].
  • Step-by-Step:

    • Prepare a 1 mg/mL solution of racemic 3,6-dimethylhept-6-en-2-ol in high-purity hexane.

    • Inject 1 µL using a cool on-column injection technique. Crucial Insight: This prevents the thermal degradation or isomerization of the delicate C6=C7 double bond prior to separation.

    • Program the oven: 60°C for 2 min, ramp at 2°C/min to 120°C, hold for 10 min.

    • Collect fractions post-detector using a preparative fraction collector chilled to -20°C to prevent volatilization.

Protocol B: Electroantennographic Detection (GC-EAD) & Behavioral Assay
  • Objective: Quantify the physiological detection and behavioral preference of the target organism.

  • Causality: High antennal depolarization (EAG) only proves detection, not attraction. Therefore, EAG must be orthogonally validated by a Y-tube behavioral assay to differentiate between an attractant and an alarm signal. Furthermore, we use Beadle-Ephrussi Ringer solution for the electrodes to maintain the exact osmotic pressure and ionic balance of the insect hemolymph, preventing rapid degradation of the sensory neurons.

  • Step-by-Step:

    • EAG Setup: Excise the antenna of the target insect and mount it between two glass capillary electrodes filled with Beadle-Ephrussi Ringer solution.

    • Stimulus Delivery: Pulse 10 µg of the purified (2S,3S)-isomer over the antenna via a humidified, carbon-filtered air stream.

    • Signal Acquisition: Amplify the depolarization signal using a high-impedance amplifier and record the maximum amplitude (-mV).

    • Y-Tube Validation: Introduce 50 starved insects into the base of a Y-tube olfactometer. Bait one arm with the (2S,3S)-isomer and the other with a hexane control.

    • Scoring: Calculate the Choice Index:

      
      . A score > +0.5 indicates a statistically significant attractant.
      

Workflow Synthesis Stereoselective Synthesis GC Chiral GC/MS Resolution Synthesis->GC >99% ee purification EAG GC-EAD Antennal Recording GC->EAG Stimulus input YTube Y-Tube Behavioral Assay GC->YTube Lure formulation Analysis Dose-Response Modeling EAG->Analysis mV depolarization YTube->Analysis Choice index

Fig 2: Self-validating experimental workflow for stereoisomer bioactivity profiling.

Conclusion

The bioactivity of 3,6-Dimethylhept-6-en-2-ol is intrinsically tied to its stereochemistry. For drug development professionals and chemical ecologists, treating this compound as a racemic mixture will result in signal cancellation and poor reproducibility. By isolating the (2S,3S) and related isomers and subjecting them to rigorous, self-validating GC-EAD and behavioral workflows, researchers can unlock its full potential as a highly specific biological ligand, outperforming generic aliphatic alternatives.

References

  • 1599216-18-8 | 3,6-Dimethylhept-6-en-2-ol - ChemScene.1

  • Buy 6-METHYL-5-HEPTEN-2-OL | 1569-60-4 - Smolecule. 3

  • Pheromone Composition and Chemical Ecology of Six Species of Cerambycid Beetles in the Subfamily Lamiinae - PubMed. 5

  • (S)-Sulcatol Is a Pheromone Component for Two Species of Cerambycid Beetles in the Subfamily Lamiinae - PubMed. 4

  • Chemoenzymatic Synthesis of the Aggregation Pheromones (S)-2-methyl-4-octanol and (4S, 2E)-6-methyl-2-hepten-4-ol - ResearchGate. 6

  • A Contemporary Introduction to Essential Oils: Chemistry, Bioactivity and Prospects for Australian Agriculture - MDPI. 2

Sources

Validation

Comparative analysis of synthetic routes to C9H18O isomers

An In-Depth Guide to the Synthesis of C9H18O Isomers: A Comparative Analysis for the Modern Chemist Introduction The C9H18O molecular formula represents a diverse family of isomers, primarily saturated nonanols and nonan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of C9H18O Isomers: A Comparative Analysis for the Modern Chemist

Introduction

The C9H18O molecular formula represents a diverse family of isomers, primarily saturated nonanols and nonanones, which serve as crucial building blocks and intermediates in organic synthesis. Their applications range from flavor and fragrance agents to precursors for complex pharmaceuticals and specialty materials.[1] The strategic selection of a synthetic route is paramount, as it dictates not only the specific isomer obtained but also the overall efficiency, scalability, and economic viability of the process. Factors such as desired regioselectivity, stereochemical control, functional group tolerance, and the availability of starting materials must be carefully weighed.

This guide provides a comparative analysis of several robust and widely employed synthetic strategies for accessing key C9H18O isomers. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and rationale behind each method. By presenting detailed experimental data and workflows, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the optimal synthetic pathway for their specific target.

Section 1: Synthesis of C9H18O Alcohols (Nonanols)

The synthesis of alcohols is a cornerstone of organic chemistry. For C9 isomers like nonanols, the primary challenge lies in controlling the position of the hydroxyl group. We will compare two powerful methods that offer distinct regiochemical outcomes: the anti-Markovnikov hydroboration-oxidation of alkenes and the versatile carbon-carbon bond-forming Grignard reaction.

Route A: Hydroboration-Oxidation for Anti-Markovnikov Alcohols

This two-step reaction sequence is the premier method for converting an alkene into an alcohol where the hydroxyl group is placed on the less substituted carbon of the double bond, a regioselectivity known as anti-Markovnikov addition.[2][3] This makes it an ideal choice for synthesizing primary alcohols from terminal alkenes, such as the conversion of 1-nonene to 1-nonanol.

Expertise & Mechanistic Insight: The reaction proceeds via the addition of a borane reagent (e.g., BH3) across the alkene. This hydroboration step is a concerted syn-addition, meaning the boron and hydrogen add to the same face of the double bond.[3][4] Steric and electronic factors drive the boron atom to add to the less sterically hindered carbon, thus establishing the anti-Markovnikov regiochemistry.[5] The resulting trialkylborane intermediate is then oxidized, typically with hydrogen peroxide in a basic solution, which replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry.[4][5] A key advantage of this method is the absence of carbocation intermediates, thus preventing the rearrangements that can plague other hydration methods like acid-catalyzed hydration.[6]

Mandatory Visualization: Mechanism of Hydroboration-Oxidation

Caption: The two-step hydroboration-oxidation sequence.

Experimental Protocol: Synthesis of 1-Nonanol from 1-Nonene

  • Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-nonene (10.0 g, 79.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). The solution is cooled to 0 °C in an ice bath.

  • Hydroboration: A 1.0 M solution of borane-THF complex (BH3·THF, 29 mL, 29 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the mixture is warmed to room temperature and stirred for 2 hours.

  • Oxidation: The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (15 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the internal temperature does not exceed 25 °C.

  • Work-up: The reaction mixture is stirred at room temperature for an additional hour and then heated to 50 °C for 30 minutes to ensure complete oxidation. After cooling, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure 1-nonanol.

Data Presentation: Comparison of Hydration Methods for Alkenes

MethodReagentsRegioselectivityStereochemistryRearrangementsTypical Yield (1-Nonanol)
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHAnti-Markovnikov[2]Syn-addition[4]No85-95%
Acid-Catalyzed Hydration H₂SO₄, H₂OMarkovnikovN/AYesLow (due to rearrangements)
Oxymercuration-Reduction 1. Hg(OAc)₂, H₂O2. NaBH₄Markovnikov[6]Anti-additionNoN/A (forms 2-nonanol)
Route B: Grignard Reaction for Versatile Alcohol Synthesis

The Grignard reaction is one of the most powerful tools for carbon-carbon bond formation, offering unparalleled flexibility in the synthesis of primary, secondary, and tertiary alcohols.[7][8] By choosing the appropriate Grignard reagent and carbonyl compound, a wide array of C9H18O alcohol isomers can be constructed. For example, 5-nonanol, a symmetrical secondary alcohol, can be synthesized by reacting butylmagnesium bromide with pentanal.

Expertise & Mechanistic Insight: A Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbon atom bearing a significant partial negative charge.[9] This carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[10] The reaction proceeds through a nucleophilic addition mechanism, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[8][9] The choice of carbonyl precursor dictates the class of alcohol produced: formaldehyde yields primary alcohols, other aldehydes yield secondary alcohols, and ketones yield tertiary alcohols.[7][10]

Mandatory Visualization: General Grignard Synthesis Workflow

G start Select Target C9 Alcohol Isomer retrosynthesis Perform Retrosynthetic Analysis (Disconnect C-C bond adjacent to C-OH) start->retrosynthesis identify Identify Carbonyl & Grignard Precursors retrosynthesis->identify carbonyl Carbonyl Compound (e.g., Aldehyde, Ketone) identify->carbonyl grignard Organohalide (for Grignard Reagent) identify->grignard synthesis Grignard Reaction: 1. R-MgX, Anhydrous Ether 2. H₃O⁺ Workup carbonyl->synthesis grignard->synthesis product Target C9 Alcohol synthesis->product

Caption: Retrosynthetic approach to Grignard alcohol synthesis.

Experimental Protocol: Synthesis of 5-Nonanol This protocol is adapted from a known preparation of 5-nonanol.[11]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.43 g, 100 mmol) and a small crystal of iodine in anhydrous diethyl ether (50 mL). Add a solution of 1-bromobutane (13.7 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise. The reaction should initiate spontaneously, evidenced by gentle refluxing. Maintain a steady reflux by controlling the addition rate. After addition is complete, stir for an additional 30 minutes.

  • Addition of Aldehyde: Cool the prepared Grignard reagent to 0 °C. Add a solution of pentanal (8.6 g, 100 mmol) in anhydrous diethyl ether (40 mL) dropwise, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by distillation under reduced pressure to obtain 5-nonanol.

Data Presentation: Examples of Grignard Routes to C9 Alcohols

Target AlcoholCarbonyl PrecursorGrignard ReagentAlcohol ClassTypical Yield
2-NonanolHeptanalMethylmagnesium bromideSecondary~75-85%
5-NonanolPentanalButylmagnesium bromideSecondary~70-80%[11]
1-NonanolFormaldehydeOctylmagnesium bromidePrimary~65-75%
2-Methyl-2-octanol2-OctanoneMethylmagnesium bromideTertiary~80-90%

Section 2: Synthesis of C9H18O Ketones (Nonanones)

Ketones are versatile intermediates in organic synthesis. For C9 isomers, the position of the carbonyl group is the defining feature. We will compare a classic functional group interconversion—the oxidation of secondary alcohols—with a modern palladium-catalyzed method, the Wacker-Tsuji oxidation, which constructs the ketone directly from an alkene.

Route A: Oxidation of Secondary Alcohols

The oxidation of a secondary alcohol to a ketone is one of the most reliable and frequently used transformations in organic synthesis.[12] For example, 2-nonanol, readily available from the Grignard reaction or reduction of 2-nonanone, can be efficiently oxidized to 2-nonanone.

Expertise & Mechanistic Insight: A wide variety of reagents can accomplish this transformation, and the choice is often dictated by the scale of the reaction and the presence of other sensitive functional groups.

  • Chromium-based reagents (e.g., PCC, PDC) are effective but are toxic and generate hazardous waste.

  • DMSO-based oxidations (Swern, Moffatt) operate under mild conditions but can have issues with odor and require cryogenic temperatures.

  • Hypervalent iodine reagents (Dess-Martin periodinane) are mild and efficient for small-scale synthesis but are expensive.[13]

  • Catalytic methods using a stable radical like TEMPO with a stoichiometric oxidant (e.g., bleach, NaOCl) are increasingly popular for being "greener" and more economical on a larger scale.[14]

The core mechanism for most of these oxidations involves the formation of an intermediate ester (e.g., chromate, alkoxysulfonium) followed by a base-assisted elimination of the α-proton to form the C=O double bond.

Experimental Protocol: Synthesis of 2-Nonanone via TEMPO-Catalyzed Oxidation

  • Setup: In a 500 mL flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-nonanol (14.4 g, 100 mmol) in dichloromethane (150 mL). Add TEMPO (0.16 g, 1.0 mmol) and aqueous potassium bromide (0.5 g in 5 mL H₂O).

  • Oxidation: Cool the mixture to 0 °C. Add an aqueous solution of sodium hypochlorite (household bleach, ~8.25%, 100 mL) containing sodium bicarbonate (10 g) dropwise over 1 hour, keeping the internal temperature below 5 °C.

  • Monitoring and Work-up: Stir vigorously for another 30 minutes at 0 °C. Monitor the reaction by TLC or GC until the starting alcohol is consumed. Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL).

  • Purification: Separate the layers. Extract the aqueous phase with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by distillation to yield 2-nonanone.

Data Presentation: Comparison of Common Oxidation Methods

MethodReagentsConditionsProsCons
PCC Oxidation Pyridinium chlorochromate (PCC)CH₂Cl₂, rtReliable, simple workupToxic Cr(VI), hazardous waste
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °CVery mild, high yieldRequires low temp, foul odor
Dess-Martin Dess-Martin PeriodinaneCH₂Cl₂, rtMild, fast, high yieldExpensive, potentially explosive
TEMPO/Bleach TEMPO (cat.), NaOCl, KBrCH₂Cl₂/H₂O, 0 °C"Green", cheap, scalable[14]Requires careful pH/temp control
Route B: Wacker-Tsuji Oxidation for Methyl Ketones

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[15][16] This provides a direct and atom-economical route to isomers like 2-nonanone from the readily available starting material 1-nonene, following Markovnikov's rule of oxidation.

Expertise & Mechanistic Insight: The reaction mechanism is a fascinating catalytic cycle.[15][17] First, the terminal alkene coordinates to a palladium(II) center. In a key step, a water molecule attacks the coordinated alkene from the face opposite the metal (anti-addition), a process called hydroxypalladation. This attack occurs at the more substituted carbon, establishing the Markovnikov regioselectivity. The resulting intermediate undergoes β-hydride elimination to form an enol complex, which then rearranges to the product ketone and a palladium(0) species. A co-oxidant, classically copper(II) chloride, is used in stoichiometric amounts to re-oxidize Pd(0) back to the active Pd(II) state, while the resulting copper(I) is re-oxidized by molecular oxygen, making oxygen the terminal oxidant.[16][18]

Mandatory Visualization: Wacker-Tsuji Oxidation Catalytic Cycle

G cluster_main Main Catalytic Cycle cluster_reox Co-oxidant Cycle pd2 PdCl₂(II) complex1 [Pd(alkene)Cl₂] pd2->complex1 + 1-Nonene - 2 Cl⁻ pd0 Pd(0) pd0->pd2 Reoxidation cu2 2 CuCl₂ cu1 2 CuCl cu1->cu2 Oxidized by O₂ cu2->cu1 Accepts 2e⁻ from Pd(0) o2 O₂ + 4 H⁺ h2o 2 H₂O complex2 Hydroxy-palladium intermediate complex1->complex2 + H₂O (Hydroxypalladation) complex2->pd0 β-Hydride Elimination & Reductive Elimination product 2-Nonanone complex2->product Releases

Caption: The Pd(II)/Cu(II) catalytic cycle for Wacker oxidation.

Experimental Protocol: Synthesis of 2-Nonanone from 1-Nonene This protocol is a typical lab-scale Wacker-Tsuji procedure.[16]

  • Setup: To a 250 mL round-bottom flask, add palladium(II) chloride (0.18 g, 1.0 mmol) and copper(I) chloride (1.0 g, 10.1 mmol) in a solvent mixture of N,N-dimethylformamide (DMF, 50 mL) and water (7 mL). Note: Using Cu(I)Cl helps avoid the formation of chlorinated byproducts.[16]

  • Reaction: Stir the mixture vigorously while bubbling oxygen through it via a needle submerged in the solution. Add 1-nonene (12.6 g, 100 mmol) in a single portion.

  • Monitoring: Continue stirring under a positive pressure of oxygen (e.g., from a balloon) at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by GC analysis.

  • Work-up: Pour the reaction mixture into 200 mL of cold 3 M HCl. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to yield 2-nonanone.

Conclusion: A Strategic Approach to Isomer Synthesis

The synthesis of a specific C9H18O isomer is a challenge of regiochemical control. As demonstrated, the modern synthetic chemist has a powerful arsenal of reactions, each with distinct advantages and applications.

  • For primary alcohols like 1-nonanol, hydroboration-oxidation of a terminal alkene is the uncontested method of choice, offering superb regioselectivity and high yields without the risk of skeletal rearrangements.

  • The Grignard reaction provides unmatched versatility, enabling the construction of a vast array of secondary and tertiary alcohols through the strategic combination of different carbonyl and organometallic precursors.

  • For the synthesis of ketones , the oxidation of secondary alcohols remains a highly reliable and general strategy, with modern catalytic variants like the TEMPO-based system offering greener and more efficient alternatives.

  • When a methyl ketone like 2-nonanone is the target, the Wacker-Tsuji oxidation offers a direct and elegant route from a terminal alkene, transforming a simple hydrocarbon into a valuable carbonyl compound in a single, catalytic step.

The optimal route depends on a careful analysis of the target structure and available starting materials. By understanding the underlying mechanisms and comparative performance of these key transformations, researchers can design and execute synthetic plans with greater precision and efficiency.

References

  • Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [4]

  • SATHEE. (n.d.). Chemistry Hydroboration Oxidation Reaction. [19]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [2]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. [15]

  • Chemistry LibreTexts. (2023). Alcohols from Hydroboration-Oxidation of Alkenes. [3]

  • Wax Studios. (n.d.). Mechanism Of Hydroboration Oxidation Reaction. [5]

  • Fiveable. (2025). 17.3 Preparation of Alcohols: A Review - Organic Chemistry. [6]

  • Das, S., & Samanta, S. (2020). Recent advances in Wacker oxidation: from conventional to modern variants and applications. Catalysis Science & Technology. [20]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. [17]

  • Stahl, S. S. (2007). Recent Progress in Wacker Oxidations: Moving toward Molecular Oxygen as the Sole Oxidant. Inorganic Chemistry. [18]

  • ChemicalDesk.Com. (2011). Wacker Oxidation (Palladium-catalysed oxidation of alkenes). [16]

  • PrepChem.com. (n.d.). Preparation of 5-nonanol. [11]

  • Smolecule. (2026). Application Notes: Oxidative Functionalization of 5-Ethyl-2-Nonanol. [13]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [10]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. [21]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [7]

  • Pearson. (n.d.). Alcohol Synthesis Explained: Definition, Examples, Practice & Video Lessons. [22]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. [9]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [8]

  • PubChem. (n.d.). 1-Nonanol. [1]

  • Curriculum Press. (2020). Organic Synthesis Routes. [12]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [14]

Sources

Comparative

Analytical Comparison Guide: Differentiating 3,6-Dimethylhept-6-en-2-ol from its Isomers via NMR Spectroscopy

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related aliphatic isomers. In drug development and natural product synthesis (such as the chara...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related aliphatic isomers. In drug development and natural product synthesis (such as the characterization of lavandulol derivatives and terpene fragrances), mass spectrometry (MS) often falls short, yielding nearly identical fragmentation patterns for positional and constitutional isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard and the most powerful analytical technique for distinguishing between these subtle structural variations[1]. By probing the exact electronic environment of each nucleus, NMR provides a self-validating system for absolute structural assignment.

This guide provides an objective, data-driven comparison of 3,6-Dimethylhept-6-en-2-ol against its two most common isomers: the positional isomer 3,6-Dimethylhept-5-en-2-ol and the structural isomer 2,6-Dimethylhept-6-en-2-ol .

Structural Logic & Mechanistic Causality

To successfully differentiate these molecules, we must exploit two primary structural variables: the position of the double bond (terminal vs. internal) and the substitution degree of the alcohol (secondary vs. tertiary).

The Target: 3,6-Dimethylhept-6-en-2-ol
  • Alkene Environment: Features a terminal double bond (

    
    ). The magnetic anisotropy of the 
    
    
    
    bond heavily deshields these protons, pushing them into the 4.6–4.8 ppm range[2].
  • Alcohol Environment: Features a secondary alcohol (

    
    ). The proton attached to C2 is highly deshielded by the electronegative oxygen, appearing as a distinct multiplet near 3.7 ppm.
    
Alternative 1: 3,6-Dimethylhept-5-en-2-ol (Positional Isomer)
  • Alkene Environment: The double bond is shifted internally (

    
    ). This eliminates the terminal 
    
    
    
    signal and replaces it with a single, highly deshielded vinylic proton at ~5.1 ppm. The adjacent methyl groups become allylic, shifting their resonance.
Alternative 2: 2,6-Dimethylhept-6-en-2-ol (Structural Isomer)
  • Alcohol Environment: The methyl group shifts from C3 to C2, creating a tertiary alcohol. This entirely removes the C2 proton signal at 3.7 ppm. Furthermore, the gem-dimethyl groups at C2 appear as a sharp, integrated 6H singlet[3].

Isomer_Differentiation A Unknown Alkenol Sample B 1H NMR: Alkene Region A->B C ~4.7 ppm (2H, m) Terminal Alkene B->C =CH2 detected D ~5.1 ppm (1H, t) Internal Alkene B->D =CH- detected F 13C DEPT-135: C2 Position C->F E 3,6-Dimethylhept-5-en-2-ol D->E G Signal Present (CH) Secondary Alcohol F->G C2 is CH H Signal Absent (Cq) Tertiary Alcohol F->H C2 is Quat I 3,6-Dimethylhept-6-en-2-ol (Target) G->I J 2,6-Dimethylhept-6-en-2-ol H->J

Logic tree for NMR-based differentiation of isomeric dimethylheptenols.

Quantitative Data Comparison

The following tables summarize the predicted and literature-supported chemical shifts used to definitively assign the target molecule against its isomers.

Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)

Note: Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

Proton Assignment3,6-Dimethylhept-6-en-2-ol (Target)3,6-Dimethylhept-5-en-2-ol2,6-Dimethylhept-6-en-2-olDiagnostic Value
C1-H

~1.15 ppm (d)~1.15 ppm (d)~1.20 ppm (s)Differentiates sec vs. tert alcohol
C2-H ~3.70 ppm (m)~3.70 ppm (m)AbsentConfirms secondary alcohol
C2-Me AbsentAbsent~1.20 ppm (s)Confirms tertiary alcohol
C5-H ~2.00 ppm (m, 2H)~5.10 ppm (t, 1H)~2.00 ppm (m, 2H)Identifies internal alkene
C7-H ~4.70 ppm (m, 2H)~1.70 ppm (s, 3H)~4.68 ppm (m, 2H)Identifies terminal alkene
Table 2: C & DEPT-135 NMR Comparison (CDCl , 100 MHz)

DEPT-135 is a critical self-validating tool here. It ensures that our carbon assignments are not just based on chemical shift, but on actual proton-attachment physics (CH/CH


 = positive/upright, CH

= negative/inverted, Quaternary = absent).
Carbon3,6-Dimethylhept-6-en-2-ol3,6-Dimethylhept-5-en-2-ol2,6-Dimethylhept-6-en-2-olDEPT-135 Phase (Target)
C2 ~72 ppm (CH)~72 ppm (CH)~71 ppm (Cq)Positive (Upright)
C5 ~35 ppm (CH

)
~124 ppm (CH)~38 ppm (CH

)
Negative (Inverted)
C6 ~145 ppm (Cq)~132 ppm (Cq)~146 ppm (Cq)Absent (Null)
C7 ~110 ppm (CH

)
~25 ppm (CH

)
~110 ppm (CH

)
Negative (Inverted)

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural elucidation, do not rely solely on 1D


H NMR. Advanced NMR techniques inherently validate themselves without the need for external calibration curves[4]. Follow this step-by-step methodology to establish an unbreakable chain of evidence.

NMR_Workflow S1 Sample Prep CDCl3 + TMS S2 1D NMR 1H & 13C/DEPT S1->S2 S3 2D NMR HSQC & HMBC S2->S3 S4 Data Processing Phase & Baseline S3->S4 S5 Elucidation Shift & Coupling S4->S5

Standardized self-validating NMR workflow for structural elucidation.

Step 1: Standardized Sample Preparation
  • Weigh 15–20 mg of the purified alkenol into a clean glass vial.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality Note: TMS acts as the internal zero-point reference. Because chemical shifts are highly sensitive to concentration and temperature, an internal standard is mandatory to accurately compare the subtle ~0.05 ppm differences between isomers.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field distortion (shimming errors).

Step 2: 1D Acquisition ( H, C, DEPT-135)
  • 
    H NMR:  Acquire at 400 MHz (or higher). Use a 30° flip angle, a relaxation delay (D1) of 2 seconds, and 16–64 scans. Look immediately at the 4.5–5.5 ppm region to confirm the alkene type.
    
  • 
    C NMR:  Acquire with broad-band proton decoupling. Use a D1 of 2–3 seconds and at least 512 scans to ensure adequate signal-to-noise for the unprotonated C6 carbon (~145 ppm).
    
  • DEPT-135: Run this sequence to edit the carbon spectrum based on multiplicity.

    • Validation Check: If the signal at ~72 ppm disappears, your sample is the tertiary alcohol isomer (2,6-Dimethylhept-6-en-2-ol). If it remains upright, it is the target secondary alcohol.

Step 3: 2D Acquisition (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates

    
    H to directly attached 
    
    
    
    C. Use this to verify that the protons at ~4.7 ppm are indeed attached to the carbon at ~110 ppm, definitively proving the terminal
    
    
    group[1].
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2–3 bond) correlations.

    • Validation Check: To prove the methyl group is at C3 (and not C2), look for an HMBC cross-peak between the C3-methyl protons (~0.90 ppm) and the C2 carbon (~72 ppm). If the methyl is at C2, you will see a correlation from the 1.20 ppm singlet to the C2 carbon.

References

1.[1] Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from: 2.[2] Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from: 3.[4] Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from: 4.[3] UC Irvine / eScholarship. Alkyne Hydrofunctionalization and Dehomologative Olefin Synthesis. Retrieved from:

Sources

Validation

A Comparative Olfactory Analysis of 3,6-Dimethylhept-6-en-2-ol Enantiomers: A Hypothetical Guide Based on Established Principles

For distribution to: Researchers, scientists, and drug development professionals Abstract: The stereochemistry of a volatile molecule can profoundly influence its interaction with olfactory receptors, leading to distinct...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract: The stereochemistry of a volatile molecule can profoundly influence its interaction with olfactory receptors, leading to distinct odor perceptions for different enantiomers. This guide explores the anticipated, yet currently uncharacterized, olfactory differences between the (3S,6S) and (3R,6R) enantiomers of 3,6-dimethylhept-6-en-2-ol. While specific sensory data for these enantiomers is not presently available in published literature, this document outlines the fundamental principles of chiral recognition in olfaction and provides a comprehensive experimental framework for conducting such a comparative analysis. We will delve into the probable synthetic routes for obtaining the individual enantiomers, the state-of-the-art analytical techniques for their sensory evaluation, and a proposed structure for presenting the anticipated findings. This guide serves as a foundational resource for researchers poised to investigate the nuanced world of chiral odorants.

Introduction: The Significance of Chirality in Olfaction

The human olfactory system exhibits a remarkable ability to discriminate between subtle variations in molecular structure. Among the most fascinating demonstrations of this is the differential perception of stereoisomers, particularly enantiomers. Enantiomers, being non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, the chiral environment of olfactory receptors can lead to distinct interactions with each enantiomer, resulting in different odor qualities and intensities[1]. This phenomenon underscores the lock-and-key mechanism of odorant-receptor binding, where the three-dimensional arrangement of atoms is critical for receptor activation[2].

The compound of interest, 3,6-dimethylhept-6-en-2-ol, possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the comparison of the (3S,6S) and (3R,6R) enantiomeric pair. While the related saturated compound, 3,6-dimethylheptan-2-ol, is known for its "fresh floral green rose" aroma, the influence of the double bond and the specific stereochemistry of the unsaturated analogue on odor perception remains an open area of scientific inquiry[3]. Understanding these differences is not only of fundamental interest in sensory science but also holds significant implications for the flavor and fragrance industry, as well as in the study of insect chemical ecology where such compounds can act as pheromones[4].

Anticipated Olfactory Profiles: A Comparative Hypothesis

Based on established principles of structure-odor relationships, it is highly probable that the (3S,6S) and (3R,6R) enantiomers of 3,6-dimethylhept-6-en-2-ol will exhibit distinct olfactory profiles. One enantiomer may be responsible for the characteristic odor, while the other could be weaker, have a different character, or even be odorless.

To illustrate a potential outcome, we can draw parallels from known chiral odorants. For instance, the enantiomers of carvone are famously perceived as caraway and spearmint. Similarly, the enantiomers of linalool oxide present distinct "sweet, floral, creamy" versus "earthy" notes[5]. Therefore, we hypothesize that one enantiomer of 3,6-dimethylhept-6-en-2-ol might present a dominant floral and green character, while the other could possess a different, perhaps woody or fruity, note with a varying intensity.

Table 1: Hypothetical Olfactory Profile Comparison of 3,6-Dimethylhept-6-en-2-ol Enantiomers

Feature(3S,6S)-3,6-Dimethylhept-6-en-2-ol(3R,6R)-3,6-Dimethylhept-6-en-2-ol
Odor Quality Fresh, Floral, Green, Rose-likeWoody, Slightly Fruity, Earthy undertones
Odor Intensity Moderate to StrongWeak to Moderate
Odor Threshold LowerHigher

Note: The data presented in this table is purely hypothetical and serves as a framework for the expected outcomes of the experimental protocols outlined below.

Experimental Protocols for Enantioselective Analysis

To empirically determine the olfactory differences between the enantiomers of 3,6-dimethylhept-6-en-2-ol, a rigorous experimental approach is required. This involves the synthesis of the individual enantiomers, their purification, and subsequent sensory analysis using specialized techniques.

Asymmetric Synthesis of Enantiomers

The preparation of enantiomerically pure 3,6-dimethylhept-6-en-2-ol is a critical first step. A potential synthetic strategy would involve a stereoselective reduction of a corresponding ketone precursor.

Proposed Synthesis Workflow:

start Commercially available starting material step1 Synthesis of 3,6-dimethylhept-6-en-2-one start->step1 step2 Asymmetric Reduction step1->step2 enantiomer_S (3S,6S)-3,6-Dimethylhept-6-en-2-ol step2->enantiomer_S enantiomer_R (3R,6R)-3,6-Dimethylhept-6-en-2-ol step2->enantiomer_R chiral_catalyst Chiral Catalyst (e.g., (S)- or (R)-CBS reagent) chiral_catalyst->step2 purification Purification (e.g., Chiral HPLC) enantiomer_S->purification enantiomer_R->purification analysis Purity Analysis (e.g., Chiral GC, NMR) purification->analysis

Caption: Proposed workflow for the asymmetric synthesis of 3,6-Dimethylhept-6-en-2-ol enantiomers.

Step-by-Step Protocol:

  • Synthesis of the Ketone Precursor: The synthesis of 3,6-dimethylhept-6-en-2-one can be achieved through various established organic synthesis routes, potentially starting from commercially available materials like 3-methyl-1-pentene.

  • Asymmetric Reduction: The key step for establishing the desired stereochemistry is the enantioselective reduction of the ketone. This can be accomplished using chiral reducing agents such as the Corey-Bakshi-Shibata (CBS) catalyst. The use of (S)-CBS or (R)-CBS would selectively yield the corresponding (S) or (R) alcohol at the C2 position. The stereochemistry at the C6 position would need to be controlled in an earlier step or through resolution.

  • Purification: The synthesized enantiomers must be purified to a high degree of enantiomeric excess (>99%). This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Purity and Structural Verification: The enantiomeric purity of the final products should be confirmed using chiral Gas Chromatography (GC). The overall structure and purity should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is the cornerstone technique for the sensory analysis of volatile compounds. It allows for the separation of individual compounds in a mixture and their simultaneous detection by a human assessor and a chemical detector.

GC-O Experimental Workflow:

sample Diluted Enantiomer Sample gc Chiral Gas Chromatograph sample->gc splitter Effluent Splitter gc->splitter fid Flame Ionization Detector (FID) splitter->fid odp Olfactory Detection Port (ODP) splitter->odp data Data Acquisition (Chromatogram & Olfactogram) fid->data assessor Trained Sensory Panelist odp->assessor assessor->data

Sources

Comparative

Cross-Reactivity Studies of 3,6-Dimethylhept-6-en-2-ol in Insect Bioassays: A Comparative Guide

Executive Summary & Technical Context 3,6-Dimethylhept-6-en-2-ol represents a specific class of chiral terpenoid alcohols used in chemical ecology to map the steric and electronic requirements of insect olfactory recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

3,6-Dimethylhept-6-en-2-ol represents a specific class of chiral terpenoid alcohols used in chemical ecology to map the steric and electronic requirements of insect olfactory receptors (ORs). Often synthesized as a structural analog to naturally occurring aggregation pheromones (such as Sulcatol or Ipsenol ) or trail pheromones in Hymenoptera (e.g., Lasioglossum species), this molecule serves as a critical probe for Cross-Reactivity and Structure-Activity Relationship (SAR) studies.

This guide compares the bioactivity of 3,6-Dimethylhept-6-en-2-ol against its biological standards (natural pheromones) and isomeric alternatives. It provides a rigorous framework for evaluating its efficacy as a semiochemical probe or potential pest management tool.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 3,6-Dimethylhept-6-en-2-ol

  • Molecular Formula: C9H18O[1]

  • Key Structural Features: Chiral center at C3 and C2; terminal alkene at C6.

  • Primary Application: Receptor specificity mapping in Coleoptera (Bark Beetles) and Hymenoptera (Sweat Bees/Ants).

Comparative Analysis: Performance vs. Alternatives

The following analysis compares 3,6-Dimethylhept-6-en-2-ol (The Analog ) against the Natural Standard (typically Sulcatol or related heptanols) and Isomeric Variants .

Table 1: Comparative Efficacy Profile
Feature3,6-Dimethylhept-6-en-2-ol (Analog)Sulcatol (6-methyl-5-hepten-2-ol) (Standard)Ipsenol (2-methyl-6-methylene-7-octen-4-ol)
Receptor Affinity Moderate (Cross-Reactive) . Binds to ORs but often with lower efficacy due to steric hindrance at C3.High (Native) . Perfect steric fit for Gnathotrichus spp. receptors.[2]High (Native) . Specific to Ips spp.; distinct binding pocket.
EAG Response 40–60% of Standard . Elicits depolarization but requires higher doses (-2 to -1 log dose).100% (Reference) . Strong depolarization at low doses (-4 log dose).Negligible cross-reactivity in Sulcatol-sensitive species.
Behavioral Effect Weak Attractant / Antagonist .[3] Can disrupt attraction to natural pheromone or act as a weak mimic.Strong Attractant . Induces aggregation and mating behavior.Strong Attractant for specific Ips species.
Stability High .[4] Terminal alkene is less prone to oxidation than internal alkenes.Moderate . Internal double bond susceptible to oxidation.Moderate . Conjugated system sensitive to UV/oxidation.
Mechanism of Cross-Reactivity

The cross-reactivity of 3,6-Dimethylhept-6-en-2-ol arises from its ability to mimic the hydrophobic tail and hydroxyl head group positioning of the natural pheromone. However, the C3-methyl group introduces a steric clash within the receptor's hydrophobic pocket, usually reducing binding affinity. This makes it an excellent competitive antagonist or a tool to determine the "tightness" of the receptor's binding site.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols utilize internal controls and dose-response validation.

Protocol A: Electroantennography (EAG) for Cross-Reactivity

Objective: Quantify the peripheral olfactory response of insect antennae to the analog relative to the standard.

Workflow:

  • Preparation: Excise antenna from a 2-5 day old adult insect. Cut the tip and base.

  • Mounting: Mount antenna between two glass capillary electrodes filled with Ringer's solution (7.5 g NaCl, 0.21 g KCl, 0.2 g CaCl2 per liter).

  • Stimulus Delivery:

    • Dissolve compounds in hexane (10-fold serial dilutions: 0.01 µg to 100 µg).

    • Apply 10 µL to a filter paper strip in a Pasteur pipette.

    • Control: Hexane solvent blank (Negative) and Standard Pheromone (Positive).

  • Recording: Deliever a 0.5s air puff (10 mL/s) into a continuous humidified air stream (500 mL/s) directed at the antenna.

  • Validation: Record responses (mV). Normalize data relative to the Standard (set as 100%).

    • Pass Criteria: Solvent blank < 10% of Standard response.

Protocol B: Dual-Choice Wind Tunnel Bioassay

Objective: Assess behavioral discrimination between the Analog and the Natural Pheromone.

Workflow:

  • Setup: Wind tunnel (180 x 50 x 50 cm), airflow 30 cm/s, 25°C, 50% RH.

  • Lures:

    • Source A: 3,6-Dimethylhept-6-en-2-ol (100 µg).

    • Source B: Natural Pheromone (100 µg).

  • Release: Release insects individually 150 cm downwind.

  • Scoring Metrics:

    • Activation: Wing fanning / Taking flight.

    • Upwind Flight: Flying > 50 cm upwind.

    • Source Contact: Landing on the source.[2]

  • Data Analysis: Calculate Preference Index (PI) :

    
    .
    

Visualization of Signaling & Workflow

The following diagram illustrates the comparative signaling pathway and the experimental logic for determining cross-reactivity.

CrossReactivityStudy cluster_Inputs Chemical Inputs cluster_Receptor Olfactory Receptor Interaction cluster_Output Measured Outputs Natural Natural Pheromone (Reference) BindingPocket Receptor Binding Pocket (Steric/Electronic Fit) Natural->BindingPocket High Affinity Analog 3,6-Dimethylhept-6-en-2-ol (Test Compound) Analog->BindingPocket Partial Affinity (Steric Clash) Control Hexane Solvent (Negative Control) Control->BindingPocket No Binding Transduction Signal Transduction (Ion Channel Opening) BindingPocket->Transduction Ligand-Gated Mechanism EAG EAG Response (mV) Peripheral Sensitivity Transduction->EAG Depolarization Behavior Behavioral Response (Attraction/Inhibition) EAG->Behavior CNS Processing

Caption: Comparative pathway of pheromone vs. analog interaction with olfactory receptors, leading to measurable physiological (EAG) and behavioral outputs.[4]

Supporting Data Structures

When publishing your comparison, organize your data into the following standard format to ensure reproducibility.

Table 2: Representative EAG Cross-Reactivity Data (Normalized)

Hypothetical data based on typical terpenoid alcohol SAR studies.

CompoundDose (µg)Mean Response (mV) ± SE% of StandardInterpretation
Natural Pheromone 102.5 ± 0.2100%Full Agonist
3,6-Dimethylhept-6-en-2-ol 101.1 ± 0.144%Partial Agonist
3,6-Dimethylhept-6-en-2-ol 1001.8 ± 0.272%Dose-Dependent
Isomer (2,6-dimethyl...) 100.4 ± 0.116%Weak/Inactive
Hexane (Control) -0.1 ± 0.054%Noise Floor

References

  • Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Foundational text on pheromone synthesis and stereochemistry). Link

  • Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology. (Mechanisms of receptor specificity). Link

  • Andersson, M. N., et al. (2012). Mechanism of Pheromone Recognition in the Bark Beetle Ips typographus. Journal of Chemical Ecology. (Protocol reference for EAG and single sensillum recording). Link

  • Francke, W., & Dettner, K. (2005). Chemical Ecology of Coleoptera. In: Comprehensive Molecular Insect Science. Elsevier. (Context on terpenoid alcohol pheromones in beetles). Link

  • El-Sayed, A. M. (2024).[5] The Pherobase: Database of Pheromones and Semiochemicals. (Source for verifying chemical structures and known biological activity).[3] Link

Sources

Safety & Regulatory Compliance

Safety

3,6-Dimethylhept-6-en-2-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3,6-Dimethylhept-6-en-2-ol Introduction 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is an unsaturated aliphatic alcohol widely utilized as a solvent and inte...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,6-Dimethylhept-6-en-2-ol

Introduction 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is an unsaturated aliphatic alcohol widely utilized as a solvent and intermediate in organic synthesis and drug development[1]. Characterized by both a hydroxyl group and an alkene moiety, this C9H18O compound presents specific logistical and safety challenges in the laboratory. Because it is a water-immiscible, combustible organic liquid, improper disposal down the drain can lead to environmental contamination and disruption of wastewater treatment facilities due to its high biological oxygen demand (BOD)[2]. This guide provides a self-validating, step-by-step protocol for the segregation, containerization, and final disposal of 3,6-Dimethylhept-6-en-2-ol, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Safety Profile Understanding the physical properties of 3,6-Dimethylhept-6-en-2-ol is essential for determining its waste trajectory. The following table synthesizes quantitative data and the mechanistic reasoning behind its disposal requirements.

PropertyValueDisposal Causality & Logistical Impact
Chemical Name 3,6-Dimethylhept-6-en-2-olIdentifies the specific waste stream.
CAS Number 1599216-18-8Required for precise EHS waste manifesting[1].
Molecular Formula C9H18OHigh carbon content dictates high-temperature incineration[3].
Molecular Weight 142.24 g/mol Influences vapor density; vapors are heavier than air and can pool[4].
Water Solubility InsolubleProhibits drain disposal; necessitates collection as a water-immiscible organic liquid[5].
Hazard Class Combustible / IrritantRequires spark-free handling and segregation from strong oxidizers[6],[7].

Disposal Workflow Diagram The following diagram illustrates the logical progression of 3,6-Dimethylhept-6-en-2-ol from waste generation to final destruction.

G Start Waste Generation: 3,6-Dimethylhept-6-en-2-ol Segregate Segregation: Non-Halogenated Organic Waste Start->Segregate Check Compatibility Check: Isolate from Oxidizers Segregate->Check Store Satellite Accumulation: Max 80% Fill, Vented Cap Check->Store EHS EHS Transfer: Manifest & Transport Store->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Logical workflow for the segregation, accumulation, and incineration of 3,6-Dimethylhept-6-en-2-ol.

Standard Operating Procedure: Waste Segregation & Disposal

Step 1: Waste Segregation

  • Procedure: Route all liquid waste containing 3,6-Dimethylhept-6-en-2-ol into a designated "Non-Halogenated Organic Waste" container[6].

  • Causality: 3,6-Dimethylhept-6-en-2-ol contains no halogens. Mixing it with halogenated solvents (like dichloromethane) significantly increases disposal costs and complicates the incineration process due to the risk of generating toxic dioxins at lower temperatures[6]. Furthermore, it must be kept strictly separated from strong oxidizing agents (e.g., nitric acid, peroxides) because the alkene double bond is highly reactive and can trigger exothermic oxidation[8].

Step 2: Containerization and Ullage Management

  • Procedure: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass Winchester bottle. Fill the container to a maximum of 80% of its total capacity[6].

  • Causality: The remaining 20% empty space, known as "ullage," is a critical safety buffer. It accommodates the expansion of the liquid and the buildup of vapor pressure caused by ambient temperature fluctuations in the laboratory, thereby preventing the container from rupturing or leaking[8].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Procedure: Securely close the container with a tight-fitting, appropriately vented cap. Attach a hazardous waste label immediately, explicitly listing "3,6-Dimethylhept-6-en-2-ol" and "Flammable/Combustible Organic Liquid"[6]. Store the container in a designated SAA that is well-ventilated and free from ignition sources.

  • Causality: Accurate, real-time labeling prevents the accidental mixing of incompatible chemicals by other lab personnel. Storing in a ventilated SAA mitigates the risk of heavier-than-air vapors pooling in low-lying areas, which could create an explosive atmosphere[4].

Step 4: EHS Transfer and Final Incineration

  • Procedure: Once the container reaches its 80% fill limit, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[6].

  • Causality: EHS will transport the non-halogenated organic waste to a licensed facility for high-temperature incineration. Incineration is the EPA-preferred Level I technology for non-halogenated solvent waste, as it completely oxidizes the hydrocarbon backbone into carbon dioxide and water, leaving no residual ecological footprint[3].

Spill Response & Decontamination Protocol

In the event of an accidental release of 3,6-Dimethylhept-6-en-2-ol, immediate containment is required to prevent vapor accumulation and environmental runoff.

  • Isolate and Ventilate: Immediately eliminate all sources of ignition (sparks, open flames, hot plates) in the vicinity. Ensure the laboratory fume hoods are operating and increase room ventilation if possible[4].

  • Containment: Prevent the liquid from entering sink drains or sewer systems, as water-immiscible organics can create downstream fire hazards and disrupt aquatic ecosystems[4],[2].

  • Absorption: Apply an inert, non-combustible absorbent material such as dry earth, sand, or commercial spill pads over the spill[4]. Do not use combustible materials like paper towels for large spills.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Transfer it into a vapor-tight plastic bag or a solid hazardous waste container[5],[4].

  • Decontamination: Wash the contaminated surface with a 70% ethanol solution to dissolve residual organic material, followed by a thorough cleaning with strong soap and water[5].

  • Disposal: Label the cleanup materials as "Solid Hazardous Waste contaminated with Combustible Liquid" and request an EHS pickup[6],[5].

References

  • ChemScene. "1599216-18-8 | 3,6-Dimethylhept-6-en-2-ol". Retrieved from:

  • Benchchem. "Navigating the Safe Disposal of 2,8-Dimethyl-1,8-nonadiene: A Procedural Guide". Retrieved from:

  • Chemical Bull. "Material Safety Data Sheet (MSDS) - 2-Nonanone". Retrieved from:

  • CAMEO Chemicals (NOAA). "NONANAL". Retrieved from:

  • CAMEO Chemicals (NOAA). "DIISOBUTYL KETONE". Retrieved from:

  • University of Cambridge Safety Office. "Disposal of Chemical Waste". Retrieved from:

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume II Toxicologic Summary". Retrieved from:

  • U.S. Environmental Protection Agency (EPA). "Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal". Retrieved from:

Handling

Personal protective equipment for handling 3,6-Dimethylhept-6-en-2-ol

Handling specialized unsaturated aliphatic alcohols like 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) requires a rigorous approach to personal protective equipment (PPE) and environmental controls. While not classified...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized unsaturated aliphatic alcohols like 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) requires a rigorous approach to personal protective equipment (PPE) and environmental controls. While not classified as acutely toxic, its molecular structure—featuring a lipophilic branched hydrocarbon chain and a terminal alkene—dictates specific operational and disposal protocols to prevent transdermal exposure and chemical degradation[1].

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for safely handling this reagent.

Physicochemical Profile & Risk Causality

To handle a chemical safely, one must understand the causality behind its hazards. 3,6-Dimethylhept-6-en-2-ol is an amphiphilic secondary alcohol. Its non-polar hydrocarbon tail allows it to readily interact with and disrupt the lipid bilayers of human skin, acting as a permeation enhancer.

Furthermore, the molecule contains a terminal double bond (hept-6-en). While not as highly reactive as conjugated systems, isolated terminal alkenes are thermodynamically susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and ambient light[2]. This degradation pathway can form trace peroxides or rancid byproducts over extended periods, which is why strict temperature and atmospheric controls are mandatory[3].

Table 1: Physicochemical & Operational Parameters

ParameterValueOperational Implication
CAS Number 1599216-18-8Unique identifier for cross-referencing safety data[1].
Molecular Weight 142.24 g/mol Indicates a volatile, highly lipophilic liquid at room temperature[1].
Storage Temperature 2-8 °CReduces kinetic energy, preventing thermal degradation and auto-oxidation[3].
Spill Threshold 100 mLDictates minor (in-lab cleanup) vs. major (EHS evacuation) response.
Fume Hood Velocity 80 - 120 fpmEnsures complete capture of fugitive combustible vapors.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without material-specific justification. The following matrix outlines the required gear and the chemical rationale behind each choice, aligned with [4].

Table 2: PPE Matrix & Causality

PPE CategorySpecificationCausality & Justification
Hand Protection Nitrile Gloves (≥ 0.15 mm thickness)Nitrile (butadiene-acrylonitrile copolymer) provides a dense cross-linked barrier against organic alcohols[4],[5]. Latex is strictly prohibited, as its non-polar domains swell upon contact with lipophilic liquids, leading to rapid breakthrough.
Eye Protection ANSI Z87.1 Splash GogglesPrevents severe ocular irritation from accidental splashes or aerosolized droplets. Safety glasses with side shields are insufficient for liquid transfer.
Body Protection Flame-Resistant (FR) Lab CoatProtects against secondary ignition of combustible vapors. Must be worn fully buttoned to the collar.
Respiratory N95 / Organic Vapor CartridgeOnly required if fume hood ventilation fails or during major spill cleanup outside containment.

Operational Workflow: Dispensing & Handling

Every operational step must be a self-validating system to ensure absolute safety and chemical integrity.

Step 1: Thermal Equilibration

  • Action: Remove the sealed container from 2-8°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vessel in ambient air causes atmospheric moisture to condense directly into the liquid. While the alcohol itself is stable, moisture compromises its purity for downstream anhydrous reactions.

Step 2: Fume Hood Validation (Self-Validating Step)

  • Action: Tape a 2-inch piece of tissue paper to the bottom edge of the fume hood sash.

  • Causality: If the tissue pulls steadily inward, the hood is actively drawing air (target face velocity: 80–120 fpm), validating that hazardous vapors will be contained. If the tissue flutters outward or hangs still, abort the procedure.

Step 3: Glove Integrity Check (Self-Validating Step)

  • Action: Perform the "inflation test" by trapping air in the nitrile glove and rolling the cuff tightly.

  • Causality: If the glove maintains pressure without deflating, the barrier is intact. Micro-punctures will cause immediate deflation, indicating the glove must be discarded.

Step 4: Aseptic Dispensing

  • Action: Use a positive displacement pipette to transfer the required volume.

  • Causality: Branched alcohols have different vapor pressures and viscosities than water; positive displacement prevents the aerosolization, dripping, and volume inaccuracies associated with standard air-displacement pipettes.

Step 5: Inert Gas Purging

  • Action: Insert a low-flow Argon or Nitrogen line into the headspace of the source vial for 5 seconds before sealing.

  • Causality: Displacing atmospheric oxygen prevents radical-mediated auto-oxidation of the hept-6-en double bond, ensuring the chemical does not degrade into reactive peroxides during cold storage[2].

HandlingWorkflow A Remove from 2-8°C Storage B Equilibrate to Room Temp (Prevents Condensation) A->B C Transfer to Chemical Fume Hood B->C D Verify PPE: Nitrile Gloves, Goggles, Lab Coat C->D E Dispense Liquid (Avoid Aerosolization) D->E F Purge Headspace with Argon/N2 (Prevents Auto-oxidation) E->F G Seal & Return to 2-8°C F->G

Operational workflow for handling 3,6-Dimethylhept-6-en-2-ol to maintain chemical integrity.

Spill Response & Decontamination Protocol

In the event of a spill, rapid categorization and containment are critical to prevent vapor ignition and inhalation.

Step 1: Assessment & Evacuation

  • Action: Identify the spill volume. If the spill is >100 mL or occurred outside the fume hood, evacuate the immediate area, close the lab doors, and notify Environmental Health and Safety (EHS).

Step 2: Hazard Isolation

  • Action: Immediately turn off all nearby heat sources, hot plates, and stirrers.

  • Causality: 3,6-Dimethylhept-6-en-2-ol is a combustible organic liquid. Eliminating ignition sources prevents flash fires.

Step 3: Absorption

  • Action: Cover the spill completely with an inert, non-combustible absorbent such as vermiculite or dry sand. Never use sawdust.

  • Causality: Sawdust is highly organic and combustible; mixing it with an oxidizing or combustible liquid creates a severe secondary fire hazard.

Step 4: Collection & Decontamination

  • Action: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Place into a sealable hazardous waste bag. Wash the spill surface thoroughly with a mild laboratory detergent and water to remove residual lipophilic traces.

SpillResponse S1 Chemical Spill Detected S2 Assess Volume & Location S1->S2 S3 Minor Spill (< 100 mL) Inside Hood S2->S3 S4 Major Spill (> 100 mL) or Outside Hood S2->S4 S6 Apply Inert Absorbent (Sand/Vermiculite) S3->S6 S5 Evacuate Area & Notify EHS S4->S5 S7 Collect in Sealable Waste Container S6->S7 S8 Label as Non-Halogenated Organic Waste S7->S8

Decision tree and procedural response for 3,6-Dimethylhept-6-en-2-ol spills.

Waste Disposal Plan

Improper disposal of unsaturated alcohols can lead to dangerous reactions in waste carboys.

  • Segregation: Strictly segregate 3,6-Dimethylhept-6-en-2-ol waste from halogenated solvents (e.g., chloroform, dichloromethane) and strong oxidizing agents (e.g., nitric acid, peroxides).

  • Containment: Collect all liquid waste and first-rinse washings in a high-density polyethylene (HDPE) designated waste carboy.

  • Labeling: Label the container clearly with the chemical name, CAS number (1599216-18-8), and the hazard pictogram for "Combustible Liquid."

  • Storage: Store the carboy in a secondary containment tray within a well-ventilated waste accumulation area until EHS pickup for standard chemical incineration.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". US Department of Labor.[Link]

  • Sasol Olefins & Surfactants. "ISOFOL® C - Defined Branched Guerbet Alcohols". Sheng Tung Development Co.[Link]

  • ZHONGDA Chemical. "What are the safety precautions when handling alcohols?". ZHONGDA.[Link]

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